molecular formula C8H9BO4 B1303776 2-Methoxycarbonylphenylboronic acid CAS No. 374538-03-1

2-Methoxycarbonylphenylboronic acid

Cat. No.: B1303776
CAS No.: 374538-03-1
M. Wt: 179.97 g/mol
InChI Key: ODAXNYMENLFYMY-UHFFFAOYSA-N
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Description

2-Methoxycarbonylphenylboronic acid is a useful research compound. Its molecular formula is C8H9BO4 and its molecular weight is 179.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methoxycarbonylphenyl)boronic acid
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InChI

InChI=1S/C8H9BO4/c1-13-8(10)6-4-2-3-5-7(6)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAXNYMENLFYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378497
Record name 2-Methoxycarbonylphenylboronic acid
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Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374538-03-1
Record name 1-Methyl 2-boronobenzoate
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Record name 2-Methoxycarbonylphenylboronic acid
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Record name 2-(Methoxycarbonyl)benzeneboronic acid
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Foundational & Exploratory

Synthesis of 2-Methoxycarbonylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes to 2-methoxycarbonylphenylboronic acid, a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document provides a comparative overview of the two most viable synthetic strategies, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in laboratory-scale preparation.

Introduction

This compound is a bifunctional organic compound containing both a boronic acid and a methyl ester. This unique arrangement makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of substrates. Its application is prevalent in the synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules.

Synthetic Strategies

Two principal synthetic pathways are commonly considered for the preparation of this compound:

  • Miyaura Borylation of Methyl 2-Bromobenzoate: This approach involves the direct conversion of a readily available aryl halide into the corresponding boronic ester, which is subsequently hydrolyzed to the boronic acid. This method is favored for its high functional group tolerance and typically good yields.

  • Fischer Esterification of 2-Carboxyphenylboronic Acid: This classic method involves the acid-catalyzed esterification of the corresponding carboxylic acid. This two-step approach, starting from 2-bromobenzoic acid, provides a cost-effective alternative.

This guide will provide detailed protocols for both synthetic routes.

Route 1: Miyaura Borylation of Methyl 2-Bromobenzoate

This one-step palladium-catalyzed reaction offers a direct route to the pinacol ester of this compound, which can then be deprotected to yield the final product.

Experimental Protocol

Materials:

  • Methyl 2-bromobenzoate

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 equiv.), and potassium acetate (3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(methoxycarbonyl)phenylboronic acid pinacol ester.

  • The pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid, such as HCl, followed by extraction.

Quantitative Data
ParameterValue
Typical Yield 70-85%
Purity (post-chromatography) >95%
Reaction Time 12-24 hours
Reaction Temperature 80 °C

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Reaction Workflow

Miyaura_Borylation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product start Methyl 2-bromobenzoate Bis(pinacolato)diboron Pd(dppf)Cl₂ KOAc conditions 1,4-Dioxane 80 °C, 12-24h Inert Atmosphere start->conditions Mixing workup Aqueous Workup Column Chromatography conditions->workup Reaction Completion product 2-(Methoxycarbonyl)phenylboronic acid Pinacol Ester workup->product Isolation

Caption: Workflow for the Miyaura Borylation of Methyl 2-Bromobenzoate.

Route 2: Fischer Esterification of 2-Carboxyphenylboronic Acid

This two-step synthesis begins with the commercially available 2-carboxyphenylboronic acid.

Experimental Protocol

Materials:

  • 2-Carboxyphenylboronic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-carboxyphenylboronic acid (1.0 equiv.) in anhydrous methanol (10-20 mL per gram of carboxylic acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol%) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C).

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data
ParameterValue
Typical Yield 80-95%
Purity (post-recrystallization) >98%
Reaction Time 4-6 hours
Reaction Temperature ~65 °C (Reflux)

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Reaction Workflow

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product start 2-Carboxyphenylboronic acid Methanol Sulfuric Acid (cat.) conditions Reflux (~65 °C) 4-6 hours start->conditions Mixing workup Aqueous Workup Recrystallization conditions->workup Reaction Completion product This compound workup->product Isolation

Caption: Workflow for the Fischer Esterification of 2-Carboxyphenylboronic Acid.

Comparison of Synthetic Routes

FeatureMiyaura BorylationFischer Esterification
Starting Material Methyl 2-bromobenzoate2-Carboxyphenylboronic acid
Number of Steps One (to pinacol ester)One
Reagents Palladium catalyst, diboron reagent, baseMethanol, acid catalyst
Reaction Conditions Anhydrous, inert atmosphere, 80 °CReflux (~65 °C)
Purification Column chromatographyRecrystallization
Cost Generally higher due to catalyst and ligandGenerally lower
Atom Economy ModerateHigh

Conclusion

Both the Miyaura borylation and Fischer esterification represent viable and efficient methods for the synthesis of this compound. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, the scale of the reaction, and the equipment available. For larger-scale synthesis where cost is a primary concern, the Fischer esterification of 2-carboxyphenylboronic acid is an attractive option. For rapid, direct access with high functional group tolerance, the Miyaura borylation of methyl 2-bromobenzoate is a powerful alternative. This guide provides the necessary detailed protocols and comparative data to enable researchers to make an informed decision and successfully synthesize this valuable building block.

An In-depth Technical Guide to 2-Methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycarbonylphenylboronic acid, with the CAS Number 374538-03-1 , is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis.[1][2] Its unique structural features, particularly the presence of both a boronic acid and a methoxycarbonyl group on the phenyl ring, make it a highly valuable reagent in the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in synthetic methodology and drug discovery.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 374538-03-1[1][2]
Molecular Formula C₈H₉BO₄[1][2]
Molecular Weight 179.97 g/mol [1]
Appearance White to off-white crystalline powder[1][2]
Melting Point 102-107 °C
Purity ≥96.0% (HPLC)[2]
Synonyms 2-(Methoxycarbonyl)benzeneboronic acid[1]
Solubility Soluble in polar organic solvents.
Storage Store in a cool, dry place.

Synthesis of this compound

Plausible Experimental Protocol:
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of methyl benzoate in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Ortho-lithiation: The flask is cooled to -78 °C in a dry ice/acetone bath. A strong lithium amide base, such as lithium diisopropylamide (LDA), is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete ortho-lithiation.

  • Borylation: A solution of triisopropyl borate in anhydrous THF is then added dropwise to the reaction mixture, again maintaining a low temperature. The mixture is stirred for an additional 2-3 hours at -78 °C.

  • Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched by the slow addition of aqueous hydrochloric acid (1M). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Methyl Benzoate Step1 Ortho-lithiation with LDA Start->Step1 -78 °C, THF Step2 Borylation with Triisopropyl Borate Step1->Step2 -78 °C, THF Step3 Acidic Work-up Step2->Step3 HCl (aq) End This compound Step3->End

Caption: Plausible synthetic workflow for this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.[3][4][5]

Detailed Experimental Protocol for a Generic Suzuki-Miyaura Coupling:
  • Reagents and Setup: To a flame-dried Schlenk flask are added the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is thoroughly purged with an inert gas (argon or nitrogen) by repeated cycles of evacuation and backfilling.

  • Solvent Addition: Degassed solvents, typically a mixture such as 1,4-dioxane/water, toluene/water, or DMF, are added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_suzuki Suzuki-Miyaura Cross-Coupling Workflow Reactants Aryl Halide + This compound Catalysis Pd Catalyst + Base Reaction Heating in Degassed Solvent Reactants->Reaction Catalysis->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Currently, there is no direct evidence to suggest that this compound itself is an active modulator of specific biological signaling pathways. Instead, its significance in drug discovery lies in its role as a key synthetic intermediate. The biaryl structures synthesized using this building block are prevalent in a wide range of biologically active molecules, including enzyme inhibitors and receptor antagonists.

For instance, boronic acids, in general, are known to interact with the active sites of certain enzymes, such as serine proteases. While 2-arylboronic acids are not typically associated with neuroprotective effects, related 2-arylvinylboronic acids have shown potential in affecting multiple biological targets involved in Alzheimer's disease.[6] This highlights the importance of the overall molecular structure, which can be accessed and diversified through synthetic building blocks like this compound.

The logical relationship of its utility in the drug discovery pipeline is illustrated below.

Drug_Discovery_Logic cluster_dd Role in Drug Discovery BuildingBlock This compound Synthesis Suzuki-Miyaura Coupling & Other Synthetic Transformations BuildingBlock->Synthesis Library Library of Diverse Biaryl Compounds Synthesis->Library Screening High-Throughput Screening & Biological Assays Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: The role of this compound in the drug discovery process.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined properties and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and materials scientists. While not a biologically active agent itself, its role as a foundational building block enables the efficient construction of novel and complex molecules with a wide range of potential therapeutic applications. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors.

References

An In-depth Technical Guide to 2-Methoxycarbonylphenylboronic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxycarbonylphenylboronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its chemical structure, molecular weight, and physicochemical properties. Furthermore, it presents a plausible experimental protocol for its synthesis and purification, alongside its pivotal role in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of drug discovery and materials science.

Core Physicochemical Properties

This compound, also known as 2-(methoxycarbonyl)benzeneboronic acid, is a white to light yellow crystalline powder.[1] Its key quantitative data are summarized in the table below, providing a clear reference for researchers.

PropertyValueReference
Molecular Formula C₈H₉BO₄[1][2]
Molecular Weight 179.97 g/mol [1][2]
CAS Number 374538-03-1[1]
Melting Point 102-107 °C[3]
Appearance White to light yellow crystalline powder[1]
Purity ≥95.0%[3]
InChI Key ODAXNYMENLFYMY-UHFFFAOYSA-N[3]
SMILES String COC(=O)c1ccccc1B(O)O[3]

Synthesis and Characterization: An Experimental Approach

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible and scalable route for the synthesis of this compound starting from methyl 2-bromobenzoate.

Materials and Reagents:

  • Methyl 2-bromobenzoate

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, add magnesium turnings (1.2 equivalents). The system is then purged with inert gas. A solution of methyl 2-bromobenzoate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction is quenched by the slow addition of 2M hydrochloric acid at 0 °C, with vigorous stirring, until the aqueous layer is acidic (pH ~1-2).

  • Extraction and Work-up: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and then brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (B-O, C=O, C-O).

  • Melting Point Analysis: To assess purity.

Central Role in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[4] This reaction is fundamental in the synthesis of biaryl and polyaryl compounds, which are common structural motifs in pharmaceuticals and functional materials. The presence of the methoxycarbonyl group provides a handle for further functionalization, enhancing its synthetic utility.

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_cycle Catalytic Cycle Aryl_Halide Aryl or Vinyl Halide/Triflate (R'-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid This compound (Ar-B(OH)₂) Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_Catalyst Palladium(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation Oxidative_Addition->Transmetalation [Pd(II)(R')(X)(L)₂] Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [Pd(II)(R')(Ar)(L)₂] Reductive_Elimination->Pd_Catalyst Regenerates Catalyst Product Coupled Product (Ar-R') Reductive_Elimination->Product

Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials and Reagents:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

The logical relationship of the synthesis and subsequent application in a Suzuki-Miyaura coupling is illustrated in the following diagram.

Synthesis_and_Application_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Suzuki-Miyaura Coupling Start Methyl 2-bromobenzoate Grignard Grignard Formation Start->Grignard Borylation Borylation with Trimethyl borate Grignard->Borylation Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis Purification_Synth Purification (Recrystallization/Chromatography) Hydrolysis->Purification_Synth Product_Synth This compound Purification_Synth->Product_Synth Coupling_Reaction Suzuki-Miyaura Reaction (Pd Catalyst, Base) Product_Synth->Coupling_Reaction Reactant_Coupling Aryl Halide Reactant_Coupling->Coupling_Reaction Purification_Coupling Purification (Chromatography) Coupling_Reaction->Purification_Coupling Final_Product Biaryl Product Purification_Coupling->Final_Product

Caption: Workflow from synthesis to application of the boronic acid.

References

An In-Depth Technical Guide to the Spectral Analysis of 2-Methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for 2-methoxycarbonylphenylboronic acid (CAS No: 374538-03-1). This ortho-substituted phenylboronic acid derivative is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, making its thorough characterization essential for its application in research and drug development.

Physicochemical Properties

This compound is typically a white to off-white or light yellow crystalline powder.[1] It is characterized by the presence of both a boronic acid group [-B(OH)₂] and a methoxycarbonyl group [-COOCH₃] on adjacent positions of the benzene ring. It may exist in equilibrium with its anhydride form, a trimeric boroxine.

PropertyValueReference
CAS Number 374538-03-1[1]
Molecular Formula C₈H₉BO₄[1]
Molecular Weight 179.97 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 102-107 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR.

Note: Experimentally obtained spectral data for this compound is not widely available in public databases. The following data is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.0-8.2Singlet (broad)2HB(OH )₂
~7.8-8.0Doublet of Doublets1HAr-H (ortho to -B(OH)₂)
~7.4-7.6Multiplet2HAr-H
~7.2-7.4Doublet of Doublets1HAr-H (ortho to -COOCH₃)
~3.9Singlet3H-COOCH
¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
~168-172C =O (ester)
~135-140Ar-C (ipso, attached to -B(OH)₂)
~130-135Ar-C H
~128-130Ar-C H
~125-128Ar-C H
~120-125Ar-C (ipso, attached to -COOCH₃)
~52-55-COOC H₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-O, and B-O bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~3500-3200Strong, BroadO-H stretch (from B(OH)₂ and potential water)
~3100-3000MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (from -OCH₃)
~1720StrongC=O stretch (ester)
~1600, ~1470MediumAromatic C=C stretches
~1380StrongB-O stretch
~1290StrongC-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, electrospray ionization (ESI) is a suitable technique. Due to the tendency of boronic acids to dehydrate, peaks corresponding to the parent molecule (M), its dehydrated form (M-H₂O), and the trimeric anhydride may be observed.

m/zAssignment
181.06[M+H]⁺ (Protonated molecule)
203.04[M+Na]⁺ (Sodium adduct)
163.05[M+H-H₂O]⁺ (Dehydrated ion)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial as the B(OH)₂ protons are exchangeable and may not be observed in protic solvents like Methanol-d₄.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation : Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing : The spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Sample and Mobile Phase Preparation :

    • Prepare a stock solution of the sample in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute to the µg/mL range for analysis.

    • The mobile phase typically consists of a mixture of water and an organic solvent (acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is commonly used.

    • Mobile Phase : A gradient elution, for example, starting with 95% aqueous mobile phase and increasing the organic phase percentage over time.

    • Flow Rate : Typically 0.2-0.5 mL/min.

    • Column Temperature : Maintained at a constant temperature, e.g., 40 °C.

  • Mass Spectrometry Conditions :

    • Ionization Source : Electrospray Ionization (ESI) in positive or negative ion mode.

    • Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Data Acquisition : Scan the m/z range from approximately 50 to 500. For targeted analysis, Selected Ion Monitoring (SIM) can be used.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Solid Powder) Dissolved_Sample Dissolve in Deuterated Solvent Sample->Dissolved_Sample For NMR & LC-MS IR FTIR Spectroscopy (ATR) Sample->IR Directly NMR NMR Spectroscopy (¹H, ¹³C) Dissolved_Sample->NMR MS LC-MS Analysis Dissolved_Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification (O-H, C=O, B-O) IR->IR_Data MS_Data Molecular Weight Confirmation (m/z) MS->MS_Data Structure Structure Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral characterization of this compound.

References

An In-depth Technical Guide to 2-Methoxycarbonylphenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycarbonylphenylboronic acid, a key building block in modern organic synthesis, has garnered significant attention for its versatile applications in medicinal chemistry and materials science. Its unique structural features, combining a boronic acid moiety with a methoxycarbonyl group on a phenyl ring, make it an invaluable reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and insights into its potential role in drug development.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and application in various chemical transformations.

Physical Properties
PropertyValueReference
Molecular Formula C₈H₉BO₄[1][2]
Molecular Weight 179.97 g/mol [1][2]
Appearance White to off-white crystalline powder[2]
Melting Point 90-96 °C[1]
Boiling Point (Predicted) 359.0 ± 44.0 °C[1]
Density (Predicted) 1.25 ± 0.1 g/cm³[1]
Solubility Soluble in methanol[1]
pKa (Predicted) 8.19 ± 0.58[1]
Chemical Identifiers
IdentifierValueReference
CAS Number 374538-03-1[2]
IUPAC Name [2-(methoxycarbonyl)phenyl]boronic acid[2]
SMILES COC(=O)C1=CC=CC=C1B(O)O[2]
InChI Key ODAXNYMENLFYMY-UHFFFAOYSA-N[2]

Spectral Data

¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the acidic protons of the boronic acid group. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methoxy protons would be a sharp singlet at approximately 3.9 ppm. The boronic acid protons are often broad and may exchange with residual water in the solvent, appearing over a wide range.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester group (around 165-170 ppm), the aromatic carbons (in the 120-140 ppm region), and the methoxy carbon (around 52 ppm). The carbon atom attached to the boron atom would also have a characteristic chemical shift.

FTIR Spectroscopy (Predicted)

The infrared spectrum would display characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

  • O-H stretch (boronic acid): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aromatic and methyl): Peaks in the range of 2850-3100 cm⁻¹.

  • C=O stretch (ester): A strong, sharp absorption around 1720-1740 cm⁻¹.

  • C=C stretch (aromatic ring): Bands in the 1450-1600 cm⁻¹ region.

  • B-O stretch: A strong band around 1310-1350 cm⁻¹.

  • C-O stretch (ester): Absorptions in the 1000-1300 cm⁻¹ region.

Experimental Protocols

The following sections provide detailed, representative experimental procedures for the synthesis, purification, and application of this compound.

Synthesis of this compound (Representative Protocol)

This protocol is adapted from a general method for the synthesis of arylboronic acids and a specific procedure for a similar substituted phenylboronic acid.

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product start1 2-Bromomethyl benzoate step1 1. Grignard Reagent Formation (Anhydrous THF, reflux) start1->step1 start2 Magnesium turnings start2->step1 start3 Trimethyl borate step2 2. Borylation (Anhydrous THF, -78 °C to RT) start3->step2 step1->step2 step3 3. Hydrolysis (Aqueous acid) step2->step3 end1 Crude this compound step3->end1

Caption: A representative workflow for the synthesis of this compound via a Grignard reaction followed by borylation.

Methodology:

  • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). The system is flushed with nitrogen, and a solution of 2-bromomethyl benzoate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is gently heated to reflux until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of cold 1 M sulfuric acid with vigorous stirring. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification by Recrystallization

Workflow for the Purification of this compound

G start Crude Product step1 Dissolve in minimum hot solvent (e.g., Toluene/Hexane) start->step1 step2 Cool slowly to room temperature step1->step2 step3 Further cool in an ice bath step2->step3 step4 Collect crystals by vacuum filtration step3->step4 step5 Wash with cold solvent step4->step5 end_product Pure Crystalline Product step5->end_product

Caption: A general workflow for the purification of boronic acids by recrystallization.

Methodology:

  • The crude this compound is dissolved in a minimal amount of a hot solvent system, such as a mixture of toluene and hexanes.

  • The solution is allowed to cool slowly to room temperature, during which time crystals should form.

  • The flask is then placed in an ice bath to maximize crystal formation.

  • The crystals are collected by vacuum filtration and washed with a small amount of the cold solvent mixture.

  • The purified crystals are dried under vacuum.

Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[2] The following is a representative protocol for the coupling with an aryl bromide.

Workflow for Suzuki-Miyaura Coupling

G cluster_reagents Reagents cluster_reaction Reaction & Work-up cluster_product Product reagent1 This compound step1 1. Combine reagents under inert atmosphere reagent1->step1 reagent2 Aryl Halide (e.g., 4-Bromoanisole) reagent2->step1 reagent3 Palladium Catalyst (e.g., Pd(PPh₃)₄) reagent3->step1 reagent4 Base (e.g., K₂CO₃) reagent4->step1 reagent5 Solvent (e.g., Toluene/Ethanol/Water) reagent5->step1 step2 2. Heat to reflux step1->step2 step3 3. Aqueous work-up and extraction step2->step3 step4 4. Purification by column chromatography step3->step4 product Biaryl Product step4->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup: In a round-bottom flask, this compound (1.2 equivalents), the aryl bromide (e.g., 4-bromoanisole, 1.0 equivalent), and a base such as potassium carbonate (2.0 equivalents) are combined.

  • Catalyst and Solvent Addition: A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents), is added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as a mixture of toluene, ethanol, and water, is then added via syringe.

  • Reaction: The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure biaryl product.

Applications in Drug Development and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of phenylboronic acids (PBAs) and their derivatives have shown significant potential in drug discovery and chemical biology.

Phenylboronic Acids in Cancer Research

Research has indicated that phenylboronic acid and its derivatives can inhibit the migration of cancer cells.[1] Studies on metastatic prostate cancer cells have shown that PBA can decrease the activities of RhoA, Rac1, and Cdc42, which are key signaling proteins involved in cell migration and proliferation.[1] This suggests a potential therapeutic avenue for PBAs in oncology.

Potential Signaling Pathway Inhibition by Phenylboronic Acids

G PBA Phenylboronic Acids RhoGTPases RhoA, Rac1, Cdc42 PBA->RhoGTPases inhibition ROCK ROCK RhoGTPases->ROCK CellMigration Cell Migration & Proliferation ROCK->CellMigration

Caption: A simplified diagram illustrating the potential inhibitory effect of phenylboronic acids on the Rho GTPase signaling pathway.

Lectin Mimicry and Glycan Recognition

Phenylboronic acids are known to reversibly bind to diols, a structural motif present in many biological molecules, including carbohydrates (glycans). This property has led to the development of PBA-based compounds as "lectin mimetics" for glycan recognition.[3] Since aberrant glycosylation is a hallmark of many diseases, including cancer, molecules that can selectively target specific glycan structures on cell surfaces are of great interest for diagnostics and targeted drug delivery. The methoxycarbonyl group in this compound can be further functionalized to attach imaging agents or therapeutic payloads, making it a promising scaffold for the development of targeted therapies.

Conclusion

This compound is a versatile and valuable compound for chemical synthesis, particularly in the construction of complex organic molecules relevant to the pharmaceutical and materials science industries. Its utility in Suzuki-Miyaura cross-coupling reactions is well-established, providing a reliable method for the formation of carbon-carbon bonds. While its direct role in modulating specific signaling pathways requires further investigation, the broader class of phenylboronic acids demonstrates significant potential in cancer therapy and diagnostics through the inhibition of cell migration pathways and as agents for targeted glycan recognition. The experimental protocols provided in this guide offer a solid foundation for researchers and scientists working with this important chemical entity.

References

An In-depth Technical Guide to the Solubility of 2-Methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methoxycarbonylphenylboronic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines qualitative solubility information and presents a detailed experimental protocol for its determination. Furthermore, solubility data for the parent compound, phenylboronic acid, is included to provide a foundational understanding of solubility trends in various organic solvents.

Physicochemical Properties of this compound

This compound is a white to light yellow crystalline powder.[1][2] It is a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules for pharmaceuticals and material science.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₉BO₄[1][2]
Molecular Weight179.97 g/mol [1][2]
Melting Point102-107 °C[3]
AppearanceWhite to light yellow powder[1][2]
Synonyms2-(Methoxycarbonyl)benzeneboronic acid[1][2]

Solubility Profile

Qualitative Solubility of this compound
Quantitative Solubility of Phenylboronic Acid: An Analog Study

To approximate the solubility behavior of this compound, it is instructive to examine the solubility of the parent compound, phenylboronic acid. Phenylboronic acids generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[8][9][10] The following table summarizes experimentally determined solubility data for phenylboronic acid in several common organic solvents. This data can serve as a useful reference for solvent selection in reactions and purifications involving this compound.

Table 2: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (°C)Mole Fraction (x)
Acetone20~0.04
30~0.06
40~0.09
Chloroform20~0.01
30~0.02
40~0.03
Dipropyl ether20~0.03
30~0.05
40~0.08
Methylcyclohexane20<0.001
30<0.001
40<0.001

Note: Data is extrapolated from graphical representations in literature and should be considered approximate.

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids in organic solvents.[11] This method involves heating a biphasic mixture of the solute and solvent at a constant rate until a clear, single-phase solution is observed.[11]

Materials and Equipment
  • Solute: this compound

  • Solvents: High-purity organic solvents of interest

  • Apparatus:

    • Jacketed glass vessel

    • Circulating fluid bath for precise temperature control

    • Analytical balance

    • Magnetic stirrer and stir bar

    • Calibrated temperature probe

    • Light source and detector (luminance probe or photodiode) to monitor turbidity

Step-by-Step Procedure
  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a mixture of known composition (mole fraction).

  • Heating and Stirring: Begin vigorous stirring of the biphasic mixture. Heat the sample at a slow, constant rate (e.g., 0.1-0.5 °C/min) using the circulating fluid bath.

  • Equilibrium Point Determination: Continuously monitor the mixture for the disappearance of the solid phase. The temperature at which the last solid particles dissolve, resulting in a perfectly clear solution, is the equilibrium solubility temperature for that specific composition.[11] This point of clarification can be determined visually or more accurately by monitoring the light transmission through the sample; the temperature at which the light intensity reaches a stable maximum indicates the dissolution point.[11]

  • Data Collection: Repeat this procedure for a range of different compositions of the solute and solvent to generate a solubility curve (temperature vs. mole fraction).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for determining the solubility of this compound.

G A Prepare biphasic sample (known composition) B Heat at a constant rate with vigorous stirring A->B C Monitor turbidity (light transmission) B->C D Is the solution clear? C->D E Record equilibrium temperature and composition D->E Yes F Continue heating D->F No G Repeat for different compositions E->G F->B G->A H Generate solubility curve (Temperature vs. Mole Fraction) G->H

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the current literature, this guide provides researchers with the necessary tools to understand and determine its solubility profile. By referencing the qualitative information and the analogous data for phenylboronic acid, and by employing the detailed dynamic experimental protocol, scientists and drug development professionals can effectively characterize the solubility of this important synthetic building block in various solvent systems, aiding in process development, reaction optimization, and formulation.

References

A Technical Guide to Phenylboronic Acids: From Historical Discovery to Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of phenylboronic acid chemistry, tracing its historical development from its initial discovery to its contemporary applications as a cornerstone in synthetic chemistry and a pivotal component in modern drug development. This document provides a comprehensive overview of its synthesis, key reactions, and its evolving role in the creation of novel therapeutics.

A Journey Through Time: The Historical Development and Discovery of Phenylboronic Acids

The story of phenylboronic acids begins in the late 19th century. The first documented synthesis of a phenylboronic acid derivative was achieved in 1880 by Michaelis and Becker. Their pioneering work involved the reaction of diethyl phenylboronate with phosphorus pentachloride, followed by hydrolysis to yield phenylboronic acid. While this initial synthesis was a landmark achievement, the full potential of this class of compounds remained largely untapped for several decades.

A significant leap forward came with the advent of organometallic chemistry. The development of the Grignard reaction in the early 20th century provided a more accessible route to phenylboronic acids. The reaction of a phenylmagnesium halide with a trialkyl borate, followed by acidic workup, became a widely adopted method for their preparation. This more practical synthetic route paved the way for broader exploration of their chemical properties.

However, the true watershed moment for phenylboronic acids arrived in 1979 with the discovery of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki and his colleagues. This palladium-catalyzed reaction between an organoboron compound (such as a phenylboronic acid) and an organic halide proved to be an exceptionally versatile and powerful tool for the formation of carbon-carbon bonds. The mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of boronic acids propelled the Suzuki-Miyaura reaction to the forefront of synthetic organic chemistry. This, in turn, led to an explosion of interest in the synthesis and application of novel phenylboronic acid derivatives.

The 1990s and 2000s witnessed the expansion of phenylboronic acids into the realm of medicinal chemistry and materials science. Researchers began to recognize their unique ability to reversibly bind with diols, a property that has been ingeniously exploited for the development of sensors for carbohydrates, most notably glucose. This has significant implications for the management of diabetes. Furthermore, the discovery that boronic acids can act as inhibitors of certain enzymes, particularly serine proteases, opened up new avenues for drug discovery. This culminated in the FDA approval of the first boronic acid-containing drug, bortezomib (Velcade®), in 2003 for the treatment of multiple myeloma. Bortezomib's success story solidified the importance of the boronic acid moiety as a valuable pharmacophore in modern drug design.

The following diagram illustrates the key milestones in the historical development of phenylboronic acids:

Historical_Development 1880 First Synthesis Michaelis & Becker Early 1900s Grignard Reaction Enabled easier synthesis 1880->Early 1900s Improved Synthesis 1979 Suzuki-Miyaura Coupling Pivotal for C-C bond formation Early 1900s->1979 Wider Availability 1990s-2000s Applications in Sensors & Medicinal Chemistry 1979->1990s-2000s Expanded Utility 2003 First FDA-Approved Drug Bortezomib 1990s-2000s->2003 Therapeutic Breakthrough

Caption: Key milestones in the discovery and application of phenylboronic acids.

Synthesis of Phenylboronic Acids: A Comparative Overview

Several methods have been developed for the synthesis of phenylboronic acids, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern on the phenyl ring and the availability of starting materials.

Synthesis MethodGeneral ReactionTypical Yield (%)AdvantagesDisadvantages
Grignard Reaction Ph-MgX + B(OR)₃ → Ph-B(OR)₂ → Ph-B(OH)₂60-85Readily available starting materials, relatively simple procedure.Sensitive to moisture and air, limited functional group tolerance.
Organolithium Reaction Ph-Li + B(OR)₃ → Ph-B(OR)₂ → Ph-B(OH)₂70-90High yields, can be used for ortho-substituted derivatives.Requires cryogenic temperatures, highly reactive reagents.
Miyaura Borylation Ph-X + (pinB)₂ --(Pd catalyst)--> Ph-B(pin)80-95Excellent functional group tolerance, mild reaction conditions.Requires a palladium catalyst, diboron reagent can be expensive.
Michaelis-Becker (Historic) (PhO)₂BPh + PCl₅ → PhBCl₂ → PhB(OH)₂Not reportedHistorical significance.Harsh reaction conditions, use of toxic reagents.

Key Experimental Protocols

Historical Synthesis: The Michaelis and Becker Method (1882)

This protocol is based on the description by Michaelis and Becker in their 1882 publication. It is presented for its historical significance and is not the recommended modern procedure.

Materials:

  • Diethyl phenylboronate

  • Phosphorus pentachloride

  • Water

Procedure:

  • In a sealed tube, diethyl phenylboronate is heated with phosphorus pentachloride. The exact temperature and duration were not specified in readily available abstracts.

  • The resulting product, phenylboronyl dichloride, is then carefully hydrolyzed by the addition of water.

  • The crude phenylboronic acid is isolated from the aqueous mixture. Purification methods of the time likely involved recrystallization.

Note: This reaction involves hazardous materials and should only be considered in a historical context. Modern synthetic methods are far safer and more efficient.

Modern Synthesis: Phenylboronic Acid via Grignard Reaction

This protocol is a standard laboratory procedure for the synthesis of unsubstituted phenylboronic acid.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Trimethyl borate

  • Sulfuric acid (10% aqueous solution)

Procedure:

  • Preparation of the Grignard Reagent: a. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine. b. Add a small amount of a solution of bromobenzene in anhydrous diethyl ether to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux). c. Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. d. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

  • Borylation: a. Cool the Grignard reagent to -78 °C using a dry ice/acetone bath. b. Add a solution of trimethyl borate in anhydrous diethyl ether dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below -60 °C. c. After the addition is complete, allow the mixture to warm to room temperature and stir for at least 1 hour.

  • Hydrolysis and Workup: a. Pour the reaction mixture slowly into a beaker containing crushed ice and 10% aqueous sulfuric acid. b. Stir the mixture until all the solids have dissolved. c. Separate the organic layer and extract the aqueous layer with diethyl ether. d. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. e. Remove the solvent under reduced pressure to obtain crude phenylboronic acid. f. Recrystallize the crude product from water or a suitable organic solvent to obtain pure phenylboronic acid.

The following workflow diagram illustrates the Grignard synthesis of phenylboronic acid:

Grignard_Synthesis cluster_0 Grignard Reagent Formation cluster_1 Borylation cluster_2 Hydrolysis Mg Mg Grignard PhMgBr Mg->Grignard PhBr PhBr PhBr->Grignard Borate_Ester PhB(OMe)₂ Grignard->Borate_Ester B(OMe)3 B(OMe)₃ B(OMe)3->Borate_Ester PBA PhB(OH)₂ Borate_Ester->PBA H3O+ H₃O⁺ H3O+->PBA

Caption: Workflow for the synthesis of phenylboronic acid via the Grignard reaction.

The Suzuki-Miyaura Coupling: A Paradigm Shift in Synthesis

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a phenylboronic acid and an organic halide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base.

The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

  • Transmetalation: The phenylboronic acid, activated by the base, transfers its phenyl group to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product (Ph-R), regenerating the palladium(0) catalyst.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_RPh R-Pd(II)L₂-Ph PdII_RX->PdII_RPh Transmetalation PdII_RPh->Pd0 Reductive Elimination Product R-Ph PdII_RPh->Product RX R-X RX->PdII_RX PhBOH2 PhB(OH)₂ + Base PhBOH2->PdII_RPh

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Phenylboronic Acids in Drug Development: A Modern Renaissance

The unique chemical properties of phenylboronic acids have made them invaluable in the field of drug discovery and development. Their ability to form reversible covalent bonds with biological targets, particularly with the catalytic serine residues of enzymes, has been a key driver of their therapeutic applications.

Early Explorations: Serine Protease Inhibitors

Long before the advent of bortezomib, researchers in the 1980s and 1990s began investigating phenylboronic acid derivatives as inhibitors of serine proteases. These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases. The boronic acid moiety was found to act as a transition-state analog, forming a stable tetrahedral intermediate with the active site serine. This early preclinical research laid the fundamental groundwork for the later development of boronic acid-based drugs.

A Landmark Achievement: Bortezomib and Proteasome Inhibition

The development of bortezomib (Velcade®) marked a paradigm shift in cancer therapy and a major milestone for boronic acid chemistry. Bortezomib is a dipeptidyl boronic acid that potently and selectively inhibits the 26S proteasome, a cellular machine responsible for degrading ubiquitinated proteins. Inhibition of the proteasome disrupts various cellular processes critical for cancer cell survival, leading to apoptosis. The success of bortezomib spurred significant interest in the development of other boronic acid-based proteasome inhibitors and inhibitors of other enzyme classes.

Beyond Cancer: Expanding Therapeutic Horizons

The applications of phenylboronic acids in drug development continue to expand. Their ability to bind to the diol moieties of sialic acids, which are often overexpressed on the surface of cancer cells, is being explored for targeted drug delivery. By conjugating cytotoxic drugs to phenylboronic acid-containing carriers, it is possible to achieve selective delivery to tumor sites, thereby enhancing efficacy and reducing off-target toxicity.

Furthermore, the glucose-sensing capabilities of phenylboronic acids are being harnessed to develop "smart" insulin delivery systems. These systems are designed to release insulin in a glucose-responsive manner, offering the potential for more precise and physiological control of blood glucose levels in individuals with diabetes.

The following diagram illustrates the signaling pathway of a phenylboronic acid-based glucose sensor leading to insulin release:

Glucose_Sensing_Pathway Glucose Glucose PBA_Sensor Phenylboronic Acid Sensor Glucose->PBA_Sensor Binds to Conformational_Change Conformational Change in Sensor PBA_Sensor->Conformational_Change Induces Signal_Transduction Signal Transduction Conformational_Change->Signal_Transduction Initiates Insulin_Release Insulin Release Signal_Transduction->Insulin_Release Triggers

A Technical Guide to Ortho-Substituted Phenylboronic Acids: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-substituted phenylboronic acids represent a unique and versatile class of organic compounds that have garnered significant attention across various scientific disciplines. The presence of a substituent adjacent to the boronic acid moiety introduces distinct steric and electronic effects, collectively known as the "ortho effect," which profoundly influences their reactivity, acidity, and binding properties. This technical guide provides an in-depth review of the synthesis, key properties, and diverse applications of ortho-substituted phenylboronic acids, with a focus on their roles in organic synthesis, chemical sensing, and drug discovery.

Synthesis of Ortho-Substituted Phenylboronic Acids

The synthesis of ortho-substituted phenylboronic acids can be achieved through several strategic approaches. The choice of method often depends on the nature of the ortho-substituent and the desired scale of the reaction.

General Synthetic Routes
  • Directed Ortho-Metalation (DoM): This is a powerful technique for the regioselective functionalization of aromatic rings. A directing group on the benzene ring directs the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent like n-butyllithium or a lithium amide. The resulting aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired ortho-substituted phenylboronic acid.

  • Miyaura Borylation: This palladium-catalyzed cross-coupling reaction is a versatile method for the synthesis of arylboronic esters from aryl halides or triflates and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[1][2][3] The resulting boronic esters can be readily hydrolyzed to the corresponding boronic acids. This method exhibits excellent functional group tolerance.[1][2]

  • From Ortho-Substituted Anilines: Ortho-substituted anilines can be converted to their corresponding diazonium salts, which can then undergo a Sandmeyer-type reaction with a suitable boron source. Alternatively, ortho-iodoanilines can be subjected to a Miyaura borylation. The resulting nitro or iodo precursors can then be reduced or otherwise transformed to the desired ortho-substituted phenylboronic acid.

Detailed Experimental Protocols

Synthesis of 2-Formylphenylboronic Acid via Directed Ortho-Metalation

A representative procedure for the synthesis of 2-formylphenylboronic acid involves the directed metalation of a protected benzaldehyde derivative.

  • Materials: N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), n-butyllithium (n-BuLi), triisopropyl borate, hydrochloric acid (HCl), ethyl acetate, magnesium sulfate.

  • Procedure:

    • A solution of a suitable formamide, such as N-[2-(Dimethylamino)ethyl]-N-methylformamide, in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

    • One equivalent of an organolithium reagent (e.g., phenyl lithium) is added, and the mixture is stirred for one hour.

    • Three equivalents of n-butyllithium are then added, followed by stirring for 30 minutes.

    • Six equivalents of a suitable electrophile (borate ester) are added, and the reaction is stirred for an additional 30 minutes.

    • The reaction mixture is allowed to warm to room temperature and stirred for another 30 minutes.

    • The reaction is quenched by the addition of 2 N HCl and stirred for two hours.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo.

    • Purification is achieved by chromatography.[1]

General Procedure for Miyaura Borylation

  • Reagents: Palladium catalyst (e.g., PdCl₂(dppf)), a base (e.g., potassium acetate), and a diboron reagent (e.g., bis(pinacolato)diboron).[1]

  • Procedure:

    • To a reaction vessel, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and the palladium catalyst (e.g., 3 mol % PdCl₂(dppf)).

    • The vessel is evacuated and backfilled with an inert gas.

    • Anhydrous solvent (e.g., dioxane or DMSO) is added, and the mixture is heated (typically to 80 °C) until the reaction is complete (monitored by TLC or GC-MS).

    • After cooling, the reaction mixture is diluted with an organic solvent and washed with water.

    • The organic layer is dried and concentrated, and the resulting boronic ester can be purified by chromatography or used directly in subsequent reactions. The ester is then hydrolyzed to the boronic acid using an aqueous acid.[3][4]

Physicochemical Properties: The Ortho Effect

The defining characteristic of ortho-substituted phenylboronic acids is the "ortho effect," where the close proximity of the substituent to the boronic acid group induces significant changes in the molecule's properties compared to its meta and para isomers.

Acidity (pKa)

The pKa of a phenylboronic acid is a critical parameter, influencing its reactivity in cross-coupling reactions and its binding affinity in sensing and biological applications. The ortho-substituent can modulate the pKa through a combination of steric and electronic effects. Steric hindrance from a bulky ortho-substituent can force the B(OH)₂ group out of the plane of the phenyl ring, disrupting conjugation and affecting the acidity. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups have the opposite effect.

Table 1: pKa Values of Selected Ortho-Substituted Phenylboronic Acids

SubstituentpKaReference
-H8.83[5]
2-CH₃8.9[6]
2-OCH₃9.2[6]
2-F7.9[2]
2-Cl7.8[6]
2-NO₂7.1[6]
2-CF₃8.2[2]
2-CHO5.8[7]
2-OH7.4[6]
2-NH₂9.2[6]

Applications in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Ortho-substituted phenylboronic acids are crucial reagents in this reaction, although their use can be challenging due to steric hindrance.

The "Ortho Effect" in Suzuki-Miyaura Coupling

The presence of an ortho-substituent can significantly impact the efficiency of the Suzuki-Miyaura reaction. Steric bulk around the boronic acid can hinder the transmetalation step in the catalytic cycle, often leading to lower yields compared to the corresponding meta and para isomers. However, specialized catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) have been developed to overcome these steric challenges and facilitate the coupling of even highly hindered ortho-substituted substrates.[8][9]

Table 2: Representative Yields in Suzuki-Miyaura Coupling of Ortho-Substituted Phenylboronic Acids

Ortho-Substituted Phenylboronic AcidCoupling PartnerCatalyst SystemYield (%)Reference
2-Tolylboronic acid4-Chloroanisole[IPr·H][Pd(η³-cin)Cl₂]97
2-Tolylboronic acid2-Chlorotoluene[IPr·H][Pd(η³-cin)Cl₂]90
2,6-Dimethylphenylboronic acid4-ChlorotoluenePd(OAc)₂ / L292[8]
2-Methoxyphenylboronic acid2-Bromo-m-xylenePd complex of 12 and 13High[10]
2-Methoxyphenylboronic acid2'-BromoacetophenonePd(OAc)₂ / 2-(di-tert-butylphosphino)biphenyl89[8]
Experimental Protocol for a General Suzuki-Miyaura Coupling
  • Materials: Aryl halide (1.0 equiv), ortho-substituted phenylboronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), phosphine ligand (e.g., tricyclohexylphosphine tetrafluoroborate, 0.04 equiv), base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv), solvent (e.g., toluene/water mixture).

  • Procedure:

    • In a reaction vessel, combine the aryl halide, ortho-substituted phenylboronic acid, palladium catalyst, ligand, and base.

    • Add the solvent system (e.g., a 10:1 ratio of toluene to water).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Heat the reaction mixture (typically to 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation ortho-R-Ar'B(OH)2 ortho-R-Ar'B(OH)2 ortho-R-Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Coupled Product (Ar-Ar') Reductive\nElimination->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications as Chemical Sensors

Ortho-substituted phenylboronic acids are widely employed in the design of fluorescent sensors, particularly for the detection of saccharides. This application leverages the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in sugars.

Mechanism of Saccharide Sensing

Phenylboronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. Upon binding to a diol, a cyclic boronate ester is formed. This binding event alters the electronic properties of the boronic acid, which can be transduced into a measurable signal, most commonly a change in fluorescence. The incorporation of an ortho-aminomethyl group is a common strategy to enhance binding affinity and selectivity at physiological pH.[6]

Saccharide_Sensing cluster_0 Saccharide Sensing Equilibrium Boronic_Acid ortho-R-Phenylboronic Acid (Low Fluorescence) Boronate_Ester Cyclic Boronate Ester (High Fluorescence) Boronic_Acid->Boronate_Ester + Saccharide Saccharide Saccharide (Diol) Boronate_Ester->Boronic_Acid - Saccharide

Equilibrium of a boronic acid-based fluorescent sensor with a saccharide.
Quantitative Analysis of Saccharide Binding

The binding affinity of a boronic acid sensor for a saccharide is typically quantified by the dissociation constant (Kd). A lower Kd value indicates stronger binding. The ortho-substituent can influence both the binding affinity and the selectivity for different saccharides.

Table 3: Dissociation Constants (Kd) for Saccharide Binding by Ortho-Substituted Phenylboronic Acid-Based Sensors

Sensor (Ortho-Substituent)SaccharideKd (mM)Reference
BODIPY-based (2-F)D-Glucose10-20[11]
Phenylboronic AcidD-Fructose~0.5[12]
Phenylboronic AcidD-Galactose6.3[12]
Phenylboronic AcidD-Glucose10[12]
Naphthalimide-basedD-Fructose6.5[13]
Naphthalimide-basedD-Glucose28.5[13]
Experimental Protocol for Fluorescent Titration
  • Materials: Boronic acid sensor, saccharide stock solutions, buffer solution (e.g., phosphate buffer at physiological pH), fluorometer.

  • Procedure:

    • Prepare a stock solution of the boronic acid sensor in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of solutions containing a fixed concentration of the sensor and varying concentrations of the saccharide in the desired buffer.

    • Record the fluorescence emission spectrum of each solution after incubation for a set period to allow for equilibrium to be reached.

    • Plot the change in fluorescence intensity at a specific wavelength as a function of the saccharide concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) to determine the dissociation constant (Kd).[14]

Applications in Drug Development

Ortho-substituted phenylboronic acids are emerging as a significant class of pharmacophores in drug discovery, primarily due to their ability to act as reversible covalent inhibitors of enzymes, particularly serine proteases.

Mechanism of Enzyme Inhibition

The boron atom in a boronic acid is a Lewis acid and can accept a pair of electrons from a nucleophilic residue in the active site of an enzyme, such as the hydroxyl group of a serine residue in a serine protease. This interaction forms a stable, tetrahedral boronate adduct that mimics the transition state of substrate hydrolysis, thereby inhibiting the enzyme.

Enzyme_Inhibition Enzyme Enzyme Active Site (with Serine-OH) Complex Tetrahedral Boronate Adduct (Inhibited Enzyme) Enzyme->Complex + Inhibitor Inhibitor ortho-R-Phenylboronic Acid Inhibitor->Complex Complex->Enzyme Reversible

Inhibition of a serine protease by an ortho-substituted phenylboronic acid.
Quantitative Analysis of Enzyme Inhibition

The potency of a boronic acid inhibitor is quantified by its inhibition constant (Ki). A lower Ki value indicates a more potent inhibitor. The nature of the ortho-substituent can significantly influence the Ki by affecting the electronic properties of the boron atom and by making specific interactions with the enzyme's active site.

Table 4: Inhibition Constants (Ki) for Enzyme Inhibition by Phenylboronic Acid Derivatives

InhibitorEnzymeKiReference
Z-SSKL(boro)LProstate-Specific Antigen (PSA)~65 nM[4]
Arylboronic acidsSubtilisin and ChymotrypsinVaries with pH and substituent[11][15]
Nanoparticle-based receptorChymotrypsin10.4 ± 1.3 nM[16]
Chymostatin (peptide aldehyde)Chymotrypsin4 x 10⁻¹⁰ M[17]
Chymostatin (peptide aldehyde)Cathepsin G1.5 x 10⁻⁷ M[17]
General Protocol for Enzyme Inhibition Assay
  • Materials: Purified enzyme, substrate for the enzyme, ortho-substituted phenylboronic acid inhibitor, buffer solution appropriate for the enzyme, a spectrophotometer or microplate reader.

  • Procedure:

    • Prepare a stock solution of the inhibitor in a suitable solvent.

    • Prepare a series of reaction mixtures containing the enzyme, buffer, and varying concentrations of the inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the rate of the reaction by measuring the change in absorbance or fluorescence of the product over time.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation or by fitting the data to appropriate enzyme kinetic models.[7][18]

Conclusion

Ortho-substituted phenylboronic acids are a class of compounds with remarkable versatility and a wide range of applications. The "ortho effect" imparts unique properties that can be harnessed for the development of efficient cross-coupling reactions, highly sensitive chemical sensors, and potent enzyme inhibitors. A thorough understanding of their synthesis, physicochemical properties, and reaction mechanisms is crucial for their effective utilization in organic chemistry, materials science, and drug discovery. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and scientists working with these fascinating molecules.

References

introduction to Suzuki-Miyaura cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, is a Nobel Prize-winning organic reaction that forms a carbon-carbon bond by coupling an organoboron compound with an organic halide or triflate using a palladium catalyst and a base.[1][2] Its significance in modern organic synthesis, particularly in the pharmaceutical industry, cannot be overstated. After amide bond formation, the Suzuki-Miyaura coupling is the second most utilized reaction in medicinal chemistry.[3]

The reaction's prominence stems from its numerous advantages, including mild reaction conditions, high functional group tolerance, the commercial availability and stability of organoboron reagents (which are also relatively non-toxic), and predictable stereochemical outcomes.[4][5] These features make it an indispensable tool for constructing complex molecular architectures, especially the biaryl and heteroaryl motifs prevalent in many active pharmaceutical ingredients (APIs).[6][7] This guide provides a detailed overview of the reaction's core principles, components, quantitative aspects, and practical applications in drug development.

The Catalytic Cycle: Mechanism of Action

The mechanism of the Suzuki-Miyaura reaction is a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][8]

  • Oxidative Addition : The cycle begins with the oxidative addition of the organic electrophile (R¹-X) to a coordinatively unsaturated 14-electron Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the insertion of the palladium atom, forming a 16-electron square-planar Pd(II) intermediate.[1][6] This is often the rate-determining step of the reaction, with the reactivity of the halide decreasing in the order: I > OTf > Br >> Cl.[1][2]

  • Transmetalation : In this step, the organic group from the organoboron reagent (R²) is transferred to the Pd(II) complex. The presence of a base is crucial; it activates the organoboron compound by forming a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which facilitates the transfer of the R² group to the palladium center, displacing the halide or other leaving group (X).[2][9]

  • Reductive Elimination : The final step is the reductive elimination from the cis-diorganopalladium(II) complex. The two organic fragments (R¹ and R²) couple to form the new carbon-carbon single bond (R¹-R²), and the palladium catalyst is regenerated in its original Pd(0) state, ready to re-enter the catalytic cycle.[6][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) OA_Intermediate R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OA_Intermediate Oxidative Addition TM_Intermediate R¹-Pd(II)L₂-R² (Transmetalation Product) OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) TM_Intermediate->Product exits cycle Electrophile R¹-X (Aryl/Vinyl Halide) Electrophile->OA_Intermediate enters cycle BoronReagent R²-B(OR)₂ Borate [R²-B(OR)₂(Base)]⁻ (Activated Boronate) BoronReagent->Borate Activation Base Base (e.g., K₂CO₃) Base->BoronReagent Borate->TM_Intermediate enters cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Components of the Reaction

The success of a Suzuki-Miyaura coupling depends on the careful selection of its five core components: the catalyst, ligand, organoboron reagent, electrophile, base, and solvent.[6]

ComponentRole & Common ExamplesKey Considerations
Palladium Catalyst Facilitates the C-C bond formation. Precursors: Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf).[1][10]Catalyst loading is typically low (0.0005 to 5 mol%).[11][12] Pre-formed catalyst complexes (precatalysts) often offer higher activity and stability.
Ligand Stabilizes the Pd center, enhances its reactivity, and influences reaction scope. Phosphines: PPh₃, PCy₃, SPhos, XPhos. N-Heterocyclic Carbenes (NHCs): IPr.[10]Electron-rich, bulky ligands facilitate the oxidative addition of less reactive electrophiles (e.g., aryl chlorides) and promote reductive elimination.[10][13]
Organoboron Reagent The nucleophilic coupling partner. Types: Boronic acids (R-B(OH)₂), Boronic esters (e.g., pinacol esters), Organotrifluoroborates (R-BF₃K).[2][6]Boronic acids are common but can be prone to decomposition (protodeboronation). Boronic esters and trifluoroborates offer enhanced stability.[6][13]
Organic Electrophile The electrophilic coupling partner. Types: Aryl, heteroaryl, or vinyl halides (I, Br, Cl) and pseudohalides (triflates - OTf).[6]Reactivity order: I > OTf > Br >> Cl. The coupling of aryl chlorides is challenging and often requires specialized, highly active catalyst systems.[1][6]
Base Activates the organoboron reagent for transmetalation. Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH. Organic: Et₃N.[2]The choice of base can be critical and depends on the substrates and solvent. Stronger bases are not always better and can promote side reactions.[10]
Solvent Solubilizes reactants and influences reaction rate and outcome. Aprotic: Toluene, Dioxane, THF, DMF. Protic/Aqueous: Alcohols, Water.[2][6]Many Suzuki reactions are performed in biphasic systems (e.g., Toluene/Water), which can enhance reaction rates and facilitate product separation.[2]

Quantitative Analysis: Catalyst Performance

The efficiency of a catalyst system is paramount, especially in industrial applications, and is measured by its yield, turnover number (TON), and turnover frequency (TOF).

  • Turnover Number (TON): Moles of product formed per mole of catalyst used. A higher TON indicates a more robust and long-lasting catalyst.[11]

  • Turnover Frequency (TOF): The TON per unit of time (typically hours⁻¹). A higher TOF signifies a faster reaction.[11]

The following table summarizes the performance of various catalyst systems in the benchmark coupling of 4-chlorotoluene with phenylboronic acid, highlighting the dramatic differences in efficiency.

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / SPhos0.0005Toluene/H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH/THFK₃PO₄RT12~9538,0003,167
[Pd(IPr)(allyl)Cl]0.00125MeOH/THFK₃PO₄RT12~8568,0005,667
Palladacycle10⁻⁹AnisoleK₂CO₃1205>995 x 10⁹1 x 10⁹
Pd/C (3%)3WaterK₃PO₄1000.1710020118
Data compiled and is representative from multiple sources for comparison.[11]

Key Observations:

  • Homogeneous catalysts, particularly modern systems using bulky phosphine ligands (SPhos, XPhos) or palladacycles, demonstrate exceptionally high TONs and TOFs even at very low catalyst loadings.[11][14]

  • Palladacycles are remarkably efficient, making them highly suitable for industrial-scale synthesis where minimizing catalyst cost and residual metal contamination in the final product is critical.[1][11]

  • Heterogeneous catalysts like Palladium on Carbon (Pd/C) are advantageous for their ease of separation and recyclability but often exhibit lower TON and TOF values compared to their homogeneous counterparts.[11]

Applications in Drug Discovery and Development

The Suzuki-Miyaura coupling is a workhorse reaction in the pharmaceutical industry for synthesizing biaryl and heteroaryl structures, which are common motifs in drug molecules.[3][10]

Drug (Trade Name)Therapeutic AreaRole of Suzuki-Miyaura Coupling
Valsartan (Diovan) AntihypertensiveThe key step involves forming the central biaryl core of the molecule.[4][15]
Losartan (Cozaar) AntihypertensiveUsed to construct the essential biphenyl tetrazole scaffold from two simpler aromatic precursors.[3][16]
Linifanib Anti-cancer (Tyrosine Kinase Inhibitor)Employed on a kilogram scale for the industrial production of this complex API.
Taselisib Anti-cancer (PI3K Inhibitor)A one-pot Miyaura borylation followed by a Suzuki coupling is used in a late-stage synthesis.[17]
Abemaciclib (Verzenio) Anti-cancer (CDK4/6 Inhibitor)The synthesis incorporates a key Suzuki coupling to form a C-C bond with a pyrimidine ring.[3]

Experimental Protocols

Executing a successful Suzuki-Miyaura coupling requires careful attention to reagent purity, inert atmosphere techniques, and reaction monitoring.

Experimental_Workflow Start Start: Assemble Dried Glassware Setup Reaction Setup: Charge vessel with aryl halide, boronic acid, base, and catalyst/ligand. Start->Setup Inert Establish Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3x). Setup->Inert Solvent Add Degassed Solvent(s) via Syringe. Inert->Solvent Heat Heat to Reaction Temperature with Vigorous Stirring. Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC, LC-MS). Heat->Monitor Workup Aqueous Workup: Quench reaction, separate layers, extract aqueous phase. Monitor->Workup Upon Completion Dry Dry & Concentrate: Dry organic layer (e.g., MgSO₄), filter, and remove solvent. Workup->Dry Purify Purification: Column Chromatography, Recrystallization, or Distillation. Dry->Purify Analyze Characterization: NMR, MS, etc. Purify->Analyze End End: Isolated Pure Product Analyze->End

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

General Experimental Procedure (Ligand-Free)

This protocol is a representative example for a small-scale, ligand-free Suzuki-Miyaura coupling.

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%).[18]

  • Solvent and Base Addition: Add the solvent system (e.g., 3 mL of an aqueous base solution or an organic solvent with a solid base).[5][18]

  • Inert Atmosphere (if required): For air-sensitive catalysts or substrates, seal the vessel and degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 10-15 minutes.[8]

  • Reaction: Stir the mixture vigorously at the desired temperature (from room temperature to reflux, e.g., 60-100 °C) for the required time (typically 1 to 24 hours).[5][19]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.[8]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 10 mL).[5][18]

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[18]

Protocol Example 1: Synthesis of a 2-Arylpyridine

This procedure details the coupling of a challenging heteroaryl electrophile with an arylboronic acid.[19]

  • Reactants: 2-Bromopyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv).

  • Catalyst System: Pd₂(dba)₃ (1.5 mol%) with a phosphine ligand (3.0 mol%).

  • Base: Anhydrous KF (3.0 equiv).

  • Solvent: Anhydrous 1,4-Dioxane.

  • Procedure:

    • An oven-dried Schlenk tube is charged with the catalyst, ligand, KF, and boronic acid.

    • The tube is sealed, evacuated, and backfilled with argon (repeated twice).

    • Dioxane is added via syringe, followed by the 2-bromopyridine.

    • The tube is sealed and heated to 110 °C until the reaction is complete as determined by GC analysis.

    • The product is isolated following a standard aqueous workup and purification by chromatography.[19]

Protocol Example 2: Key Step in Valsartan Synthesis

This protocol outlines a key Suzuki coupling in the synthesis of a precursor to the drug Valsartan.[15][20]

  • Reactants: An N-acylated boronic ester (1.0 equiv) and 2-bromobenzonitrile (1.1 equiv).

  • Catalyst: A heterogeneous Pd catalyst (Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ).

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: Dioxane/Water (e.g., 3:1 mixture).

  • Procedure:

    • The reactants, base, and catalyst are combined in the solvent mixture.

    • The reaction is heated (e.g., to 80 °C) and stirred until completion.

    • This specific industrial process is often adapted for continuous flow chemistry, where the reactant solution is passed through a packed-bed reactor containing the heterogeneous catalyst.[15]

    • The product stream is then subjected to downstream processing, including hydrolysis of an ester group, to yield the final Valsartan precursor.[20]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust, versatile, and indispensable transformation in modern organic chemistry. Its mild conditions and broad functional group tolerance have cemented its role as a primary method for constructing C(sp²)-C(sp²) bonds, profoundly impacting the field of drug discovery and development. For researchers and scientists, a deep understanding of the interplay between the catalyst, ligand, base, and solvent is crucial for optimizing reaction outcomes, especially when dealing with challenging substrates or scaling up for industrial production. As catalysis science continues to evolve, the development of even more active, stable, and sustainable catalyst systems will further expand the horizons of this powerful synthetic tool.

References

The Role of Boronic Acids in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Boronic acids and their derivatives have become indispensable tools in modern organic synthesis, prized for their stability, low toxicity, and versatile reactivity.[1] Initially rising to prominence through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their application has expanded significantly.[2][3] This technical guide provides an in-depth exploration of the core applications of boronic acids, including their central role in carbon-carbon and carbon-heteroatom bond formation, their use as robust protecting groups, and their critical function in medicinal chemistry and drug discovery. Detailed reaction mechanisms, experimental protocols, and quantitative data are presented to offer researchers and drug development professionals a comprehensive resource for leveraging these powerful reagents in their work.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides or triflates, catalyzed by a palladium(0) complex.[1][4] Its widespread adoption is due to the mild reaction conditions, high functional group tolerance, commercial availability of reagents, and the low toxicity of the boron-containing byproducts.[1] The reaction is extensively used to synthesize substituted biphenyls, poly-olefins, and styrenes.[1]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The cycle begins with the oxidative addition of an organohalide to the Pd(0) catalyst, forming a Pd(II) species.[2] This is followed by transmetalation, where a base activates the organoboronic acid to form a borate complex, which then transfers its organic group to the palladium center.[3] The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[2]

Suzuki_Miyaura_Cycle cluster_labels pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex ox_add Oxidative Addition pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1r2 R²-B(OH)₂ (Base Activated) transmetal Transmetalation pd2_r1r2->pd0 product R¹-R² pd2_r1r2->product red_elim Reductive Elimination reagents1 R¹-X reagents2 R²-B(OH)₂ + Base byproduct X-B(OH)₂ + Base l1 Oxidative Addition l2 Transmetalation l3 Reductive Elimination

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Quantitative Data for Suzuki-Miyaura Couplings

The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, ligand, base, and solvent. A wide range of substrates can be coupled under optimized conditions.

Aryl Halide (R¹-X)Boronic Acid (R²-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1-Bromo-4-methoxybenzenePhenylboronic acidPd(OAc)₂ / PCy₃ (1.5)K₃PO₄TolueneRT99
2-Bromotoluene4-Acetylphenylboronic acidNiCl₂(PCy₃)₂ (10)K₃PO₄Toluene11079
3-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ / P2 (2 / 3)K₃PO₄Dioxane/H₂O10095
4-Bromoanisole2-PyridylboronatePd₂(dba)₃ / Ligand 1 (1)KFDioxane11074
1-Naphthyl pivalate4-Methoxyphenylboronic acidNiCl₂(PCy₃)₂ (5)K₃PO₄Toluene8095
Data compiled from multiple sources, including references[5][6].
Detailed Experimental Protocol: Synthesis of 4-Methoxybiphenyl

This protocol is a representative example of a Suzuki-Miyaura coupling.[2]

  • Reagent Setup: In a 25-mL round-bottom flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (0.01 mmol), and a phosphine ligand such as tricyclohexylphosphine (PCy₃, 0.012 mmol).

  • Solvent and Degassing: Add the solvent (e.g., 5 mL of toluene). Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature or heated to 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-methoxybiphenyl.

The Chan-Lam Coupling: Expanding the Scope to C-Heteroatom Bonds

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically C-N and C-O.[7][8] It uniquely couples an aryl boronic acid with an amine or an alcohol.[9] Key advantages include the use of inexpensive copper catalysts and the ability to run the reaction under mild conditions, often open to the air at room temperature.[7][8] The substrate scope is broad, encompassing phenols, anilines, amides, imides, carbamates, and sulfonamides.[8][9]

The Catalytic Cycle

The mechanism of the Chan-Lam coupling is complex and not as definitively established as the Suzuki coupling.[7] A generally proposed pathway involves a Cu(II) catalyst. The cycle likely begins with the coordination of the amine or alcohol nucleophile to the Cu(II) center. Transmetalation with the boronic acid forms a copper-aryl intermediate. This species can be oxidized to a key Cu(III) complex, which then undergoes reductive elimination to forge the C-N or C-O bond, releasing the product and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an oxidant, often oxygen from the air, to complete the cycle.[9]

Chan_Lam_Cycle cluster_labels cu2 Cu(II)L₂ cu2_aryl Ar-Cu(II)L cu2->cu2_aryl Transmetalation transmetal Ar-B(OH)₂ cu2_aryl_nuc Ar-Cu(II)(XH-R)L cu2_aryl->cu2_aryl_nuc Nucleophile Coordination coord R-XH cu3_complex Ar-Cu(III)(X-R)L cu2_aryl_nuc->cu3_complex oxidation Oxidation (e.g., O₂) cu1 Cu(I)L cu3_complex->cu1 product Ar-X-R (X = N, O) cu3_complex->product red_elim Reductive Elimination cu1->cu2 Re-oxidation l_ox Oxidation l_re Reductive Elimination

Figure 2. Proposed Catalytic Cycle for the Chan-Lam Coupling Reaction.
Quantitative Data for Chan-Lam Couplings

The Chan-Lam coupling is versatile, though yields can be sensitive to the specific substrates, copper source, and additives.

Boronic AcidN/O-NucleophileCu Source (equiv)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidImidazoleCuCl (cat.)-MeOHRefluxHigh
p-Tolylboronic acid2-AminopyridineCu(OAc)₂ (1.0)DIPEADMSO120Good
Phenylboronic acid9H-Carbazole--INVALID-LINK--₂ (cat.)K₂CO₃MeOHRT45
4-Nitrophenylboronic acidPyrroleCu(OAc)₂ (1.1)PyridineCH₂Cl₂RT93
Arylboronic ester3-Isopropyl-1H-pyrazoleCu(OAc)₂ (1.0)B(OH)₃MeCN70Good
Data compiled from multiple sources, including references[7][9][10][11].
Detailed Experimental Protocol: N-Arylation of 2-Aminopyridine

This protocol describes a typical Chan-Lam C-N coupling reaction.[9]

  • Reagent Setup: To a dry 25 mL two-necked round-bottom flask equipped with a magnetic stirrer, add 2-aminopyridine (1.0 mmol), p-tolylboronic acid (2.0 mmol), copper(II) acetate (Cu(OAc)₂, 1.0 mmol), and diisopropylethylamine (DIPEA, 3.0 mmol).

  • Solvent and Additives: Add anhydrous dimethyl sulfoxide (DMSO, 3 mL) and activated molecular sieves (approx. 200 mg).

  • Reaction: Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere or with a drying tube.

  • Work-up: After cooling to room temperature, quench the reaction by adding an aqueous solution of ammonium hydroxide. Extract the mixture several times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering and concentrating the solvent, purify the crude product by flash column chromatography to yield the N-arylated product.

Boronic Acids as Protecting Groups

Beyond their role as coupling partners, boronic acids and their derivatives serve as effective protecting groups, particularly for diols.[12] Unprotected boronic acids can be unstable, prone to dehydration to form boroxines, or susceptible to degradation under certain conditions.[12] Converting them into more stable forms, such as pinacol or N-methyliminodiacetic acid (MIDA) boronate esters, allows them to be carried through multiple synthetic steps.[12][13]

Common Protecting Groups and Their Stability

Different protecting groups offer varying levels of stability, enabling orthogonal strategies in complex syntheses.

Protecting GroupStructureStabilityDeprotection Conditions
Pinacol ester Cyclic boronic esterStable to column chromatography; can be used directly in some Suzuki couplings.[12]Acidic hydrolysis (often with heating); trapping of pinacol byproduct with NaIO₄.[12]
MIDA ester sp³-hybridized boronateIndefinitely stable on the benchtop; stable to chromatography, anhydrous cross-coupling, oxidative, and reductive conditions.[12][13]Mild aqueous base (e.g., 1M NaOH or NaHCO₃) at room temperature.[12][13]
Trifluoroborate Anionic tetracoordinateHighly stable to oxidation; often crystalline but incompatible with chromatography.[12]Hydrolysis to the boronic acid is required for cross-coupling.[12]
dan group DiaminonaphthaleneamideVery stable under a wide range of conditions due to N-B coordination.[12]Acidic hydrolysis, followed by extraction to remove diaminonaphthalene.[12]
Logical Workflow for MIDA Boronate Protection and Use

The MIDA boronate group is particularly useful for iterative cross-coupling (ICC), where a molecule with multiple reactive sites is built up step-by-step. The MIDA-protected boron site remains inert while another site (e.g., an organohalide) reacts. The MIDA group is then cleaved to reveal the boronic acid for the next coupling step.

MIDA_Workflow start Br-Aryl-B(OH)₂ protect Protect Boronic Acid (Add MIDA) start->protect mida_protected Br-Aryl-B(MIDA) protect->mida_protected coupling1 Suzuki Coupling 1 (with R¹-B(OH)₂) mida_protected->coupling1 intermediate R¹-Aryl-B(MIDA) coupling1->intermediate deprotect Deprotect (Aqueous Base) intermediate->deprotect activated R¹-Aryl-B(OH)₂ deprotect->activated coupling2 Suzuki Coupling 2 (with R²-X) activated->coupling2 final_product R¹-Aryl-R² coupling2->final_product Bortezomib_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nfkb_ikb NF-κB / IκBα (Inactive Complex) proteasome 26S Proteasome nfkb_ikb->proteasome IκBα Ubiquitination & Degradation nfkb_active NF-κB (Active) nfkb_ikb->nfkb_active IκBα Degradation allows release ikb_degraded IκBα Degraded bortezomib Bortezomib bortezomib->proteasome Inhibition transcription Transcription of Anti-Apoptotic Genes nfkb_active->transcription Translocation apoptosis_blocked Apoptosis Blocked (Cell Survival) transcription->apoptosis_blocked Synthesis_Workflow planning 1. Planning & Setup (Review Procedure, Prepare Glassware) reagents 2. Add Reagents (Measure & Combine Reactants, Solvent, Catalyst) planning->reagents reaction 3. Run Reaction (Stirring, Heating/Cooling) reagents->reaction monitoring 4. Monitor Progress (TLC, LC-MS, GC) reaction->monitoring workup 5. Work-up & Isolation (Quench, Liquid-Liquid Extraction) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography, Recrystallization) workup->purification characterization 7. Characterization (NMR, MS, IR) purification->characterization

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-methoxycarbonylphenylboronic acid. This versatile building block is instrumental in the synthesis of biphenyl-2-carboxylate derivatives, which are key intermediates in the development of pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3][4] this compound is a valuable reagent in this context, enabling the introduction of a methyl 2-benzoate moiety. The resulting biphenyl-2-carboxylate structures are precursors to a variety of biologically active molecules and complex organic materials. This document outlines the general principles, experimental protocols, and representative data for the successful application of this compound in Suzuki coupling reactions.

Reagent Characteristics

This compound

PropertyValue
CAS Number 374538-03-1
Molecular Formula C₈H₉BO₄
Molecular Weight 179.97 g/mol
Appearance White to light yellow crystalline powder
Melting Point 102-107 °C
Purity Typically ≥95%
Solubility Soluble in many organic solvents

Note: this compound may contain varying amounts of its anhydride.

General Reaction Scheme

The Suzuki coupling of this compound with an aryl halide (Ar-X, where X = I, Br, or Cl) proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system to yield the corresponding methyl biphenyl-2-carboxylate derivative.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-Methoxycarbonylphenylboronic_Acid This compound Reaction 2-Methoxycarbonylphenylboronic_Acid->Reaction Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction Catalyst Pd Catalyst Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product Methyl Biphenyl-2-carboxylate Byproducts Byproducts Reaction->Product Reaction->Byproducts

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocols

The following protocols provide a general framework for performing Suzuki coupling reactions with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides

This protocol is suitable for a wide range of substituted aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%) or SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v) or Toluene and Water (4:1 v/v)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add this compound, the aryl bromide, the palladium catalyst, the phosphine ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.[5]

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • JohnPhos (10 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound, the aryl halide, Pd(OAc)₂, JohnPhos, and K₂CO₃.

  • Add DMF as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C for 20-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various aryl halides. Please note that these are representative examples, and actual yields may vary depending on the specific substrate and reaction conditions.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~85-95
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O9016~80-90
34-BromotoluenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃Dioxane8018~90
42-BromopyridinePd(OAc)₂ (2)RuPhos (4)K₂CO₃n-Butanol10016~70-80
53-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane10024~75-85
64-ChlorobenzonitrilePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O11024~60-70

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a Suzuki coupling experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents D Add Reagents to Flask A->D B Assemble & Dry Glassware B->D C Degas Solvents F Add Solvents C->F E Inert Atmosphere Purge D->E E->F G Heat & Stir F->G H Monitor Progress (TLC/GC-MS) G->H I Cool to Room Temp. H->I Reaction Complete J Aqueous Extraction I->J K Dry Organic Layer J->K L Solvent Removal K->L M Column Chromatography L->M N Characterize Product (NMR, MS) M->N

Caption: A typical Suzuki coupling experimental workflow.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)L_n-X B->C D Transmetalation C->D Ar'-B(OR)2 (Base) E Ar-Pd(II)L_n-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

References

The Role of 2-Methoxycarbonylphenylboronic Acid and Its Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The landscape of drug discovery is continually evolving, with an increasing demand for sophisticated molecular building blocks to construct novel therapeutic agents with high efficacy and specificity. Within this context, organoboron compounds, particularly boronic acids and their derivatives, have emerged as indispensable tools in medicinal chemistry. 2-Methoxycarbonylphenylboronic acid, and more specifically its amino-substituted derivative, 2-amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride, serve as pivotal intermediates in the synthesis of complex pharmaceuticals. Their utility is most prominently showcased in their application as key reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.

These boronic acid derivatives offer a stable and versatile platform for the introduction of substituted phenyl moieties into a target molecule. This is of paramount importance in drug design, as the precise architecture of a molecule dictates its pharmacological profile, including its binding affinity to biological targets, metabolic stability, and overall therapeutic index. The strategic incorporation of the methoxycarbonylphenyl group can significantly influence these properties, making these reagents highly valuable in the lead optimization phase of drug development.

One of the most notable applications of a derivative of this compound is in the synthesis of Tivozanib , a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor. Tivozanib is approved for the treatment of advanced renal cell carcinoma (RCC), a type of kidney cancer.[1] The synthesis of a key intermediate of Tivozanib utilizes 2-amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride, highlighting the critical role of this class of compounds in the development of targeted cancer therapies.

Core Application: Tivozanib and the Inhibition of Angiogenesis

Tivozanib functions by targeting the VEGFR signaling pathway, which is a critical driver of angiogenesis—the formation of new blood vessels.[2][3] In many types of cancer, including RCC, tumor growth and metastasis are highly dependent on the formation of a dedicated blood supply. Tumors achieve this by upregulating the production of vascular endothelial growth factors (VEGFs), which then bind to and activate VEGFRs on the surface of endothelial cells, initiating a signaling cascade that promotes cell proliferation, migration, and the formation of new blood vessels.

Tivozanib selectively inhibits all three VEGFRs (VEGFR-1, VEGFR-2, and VEGFR-3), thereby blocking the downstream signaling pathways and effectively cutting off the tumor's blood and nutrient supply.[4][5] This anti-angiogenic activity leads to the inhibition of tumor growth and progression.

Signaling Pathway of VEGFR and Inhibition by Tivozanib

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR (VEGFR-1, -2, -3) VEGF->VEGFR Binding P1 Dimerization & Autophosphorylation VEGFR->P1 Activation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->Downstream Response Cellular Responses: - Proliferation - Migration - Survival - Vascular Permeability Downstream->Response Tivozanib Tivozanib Tivozanib->VEGFR Inhibition Tivozanib_Synthesis_Workflow cluster_synthesis Synthetic Pathway Start Starting Materials (e.g., 3,4-dimethoxyacetophenone) Intermediate1 4-Chloro-6,7- dimethoxyquinoline Start->Intermediate1 Coupling Nucleophilic Aromatic Substitution Intermediate1->Coupling Intermediate2 4-Amino-3-chlorophenol (potentially from boronic acid precursor) Intermediate2->Coupling Intermediate3 4-(4-Amino-3-chlorophenoxy)- 6,7-dimethoxyquinoline Coupling->Intermediate3 FinalStep Urea Formation Intermediate3->FinalStep Tivozanib Tivozanib FinalStep->Tivozanib

References

The Strategic Use of 2-Methoxycarbonylphenylboronic Acid in the Synthesis of Biaryl Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between sp²-hybridized centers. A key reagent in this transformation is the organoboron species, and 2-methoxycarbonylphenylboronic acid has emerged as a particularly valuable building block. The presence of the methoxycarbonyl group at the ortho position offers unique steric and electronic properties, influencing the reactivity and potential for subsequent functionalization of the resulting biaryl product. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds, tailored for researchers, scientists, and drug development professionals.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides (or triflates). This reaction allows for the efficient construction of a diverse range of biaryl-2-carboxylates, which are important intermediates in the synthesis of complex molecules.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the aryl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Parameters for Suzuki-Miyaura Coupling

The successful synthesis of biaryl compounds using this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Table 1: Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001295
24-BromotoluenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane1001692
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (4:1)80888
41-Bromo-4-fluorobenzenePdCl₂(dppf) (2)-Cs₂CO₃ (2)THF651890
52-BromopyridinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (10:1)1102475

Table 2: Coupling of this compound with Various Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ (2)Buchwald G3-XPhos (4)K₃PO₄ (3)t-BuOH/H₂O (10:1)1102485
24-ChlorotoluenePd(OAc)₂ (3)CataCXium A (6)Cs₂CO₃ (2.5)Toluene1201880
31-Chloro-4-nitrobenzenePdCl₂(dppf) (3)-K₂CO₃ (3)DMF/H₂O (5:1)1301278
42-ChloropyridinePd₂(dba)₃ (2.5)BrettPhos (5)K₃PO₄ (3)1,4-Dioxane1202465

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 216 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Add toluene (5 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with an Aryl Chloride

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Buchwald G3-XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a microwave reaction vial equipped with a magnetic stir bar, combine the aryl chloride (0.5 mmol), this compound (0.75 mmol, 135 mg), and potassium phosphate (1.5 mmol, 318 mg).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg) and Buchwald G3-XPhos (0.02 mmol, 17.8 mg).

  • Add degassed tert-butanol (4.5 mL) and deionized water (0.5 mL).

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate at 110 °C for 24 hours with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield the desired biaryl product.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_inputs Reactants pd0 Pd(0)L_n oxidative_addition Oxidative Addition pdiia Ar-Pd(II)L_n-X oxidative_addition->pdiia transmetalation Transmetalation pdiib Ar-Pd(II)L_n-Ar' transmetalation->pdiib reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition ar_boronic Ar'-B(OR)₂ ar_boronic->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

Experimental_Workflow reagents 1. Weigh Reagents - this compound - Aryl Halide - Base setup 2. Assemble Glassware - Flame-dried flask - Inert atmosphere (Ar/N₂) reagents->setup addition 3. Add Reagents and Solvents - Add solids - Add degassed solvents setup->addition catalyst 4. Add Palladium Catalyst & Ligand - Under inert atmosphere addition->catalyst reaction 5. Reaction - Heat and stir - Monitor by TLC/LC-MS catalyst->reaction workup 6. Aqueous Workup - Cool to RT - Dilute with organic solvent - Wash with water and brine reaction->workup purification 7. Purification - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification analysis 8. Analysis - NMR, MS, etc. purification->analysis

Caption: Generalized workflow for the synthesis of biaryl compounds.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-methoxycarbonylphenylboronic acid with various aryl halides. This reaction is a powerful tool for the synthesis of substituted biphenyl-2-carboxylic acid esters, which are valuable intermediates in the development of pharmaceuticals and functional materials. The steric hindrance posed by the ortho-methoxycarbonyl group presents unique challenges, necessitating careful optimization of catalytic systems.

Core Concepts: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate in the presence of a base. The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like this compound, the choice of palladium catalyst, ligand, and base is critical to overcome the steric barrier and achieve high yields.

Challenges in Coupling Sterically Hindered Boronic Acids

The ortho-methoxycarbonyl group in this compound can impede both the transmetalation and reductive elimination steps of the catalytic cycle. This steric hindrance can lead to lower reaction rates, incomplete conversion, and the formation of side products. To address these challenges, the use of bulky, electron-rich phosphine ligands is often employed. These ligands can stabilize the palladium center and facilitate the elementary steps of the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These examples highlight the effectiveness of different palladium catalyst systems.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Aryl Bromides

EntryAryl BromidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
24-BromotoluenePd₂(dba)₃ (1)XPhos (2.5)K₂CO₃1,4-Dioxane1101692
31-Bromo-4-fluorobenzenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O901888
41-Bromo-3,5-dimethylbenzene[Pd(allyl)Cl]₂ (1.5)RuPhos (3.5)Cs₂CO₃THF802490
52-BromonaphthalenePdCl₂(dppf) (2)-K₃PO₄DMF1201085

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Aryl Chlorides

EntryAryl ChloridePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd(OAc)₂ (3)XPhos (6)K₃PO₄1,4-Dioxane/H₂O1202485
24-ChlorotoluenePd₂(dba)₃ (2)RuPhos (5)CsFt-BuOH1103678
31-Chloro-4-nitrobenzenePdCl₂(dppf) (4)-K₂CO₃DMF/H₂O1302082

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound. These protocols can be adapted for different substrates and scales.

Protocol 1: General Procedure for Coupling with Aryl Bromides using Pd(OAc)₂/SPhos

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • Toluene, anhydrous

  • Water, degassed

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a dry Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired methyl biphenyl-2-carboxylate derivative.

Protocol 2: General Procedure for Coupling with Aryl Chlorides using a Palladium Precatalyst

Materials:

  • This compound

  • Aryl chloride

  • XPhos Pd G3 (XPhos Palladacycle)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), potassium phosphate (3.0 mmol), and XPhos Pd G3 (0.03 mmol, 3 mol%) to a dry reaction tube.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or GC-MS. Reactions with aryl chlorides may require longer reaction times (24-48 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the desired product.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 regenerates Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Aryl halide - Palladium catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent Add Anhydrous/Degassed Solvents inert->solvent reaction Heat and Stir (Monitor by TLC/GC-MS/LC-MS) solvent->reaction workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine reaction->workup Reaction Complete dry Dry and Concentrate workup->dry purify Purification (Column Chromatography) dry->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for Suzuki Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with a focus on substituted phenylboronic acids. This powerful carbon-carbon bond-forming reaction is a cornerstone in modern organic synthesis, particularly for the preparation of biaryls and other conjugated systems prevalent in pharmaceuticals, agrochemicals, and functional materials. This document outlines the key reaction parameters, provides detailed experimental protocols, and summarizes the influence of substituents on the phenylboronic acid coupling partner.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The reaction proceeds via a catalytic cycle involving a Pd(0) species and generally requires a base to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends significantly on the electronic and steric nature of the coupling partners.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (Ar'-BY₂) is transferred to the palladium center, typically requiring activation by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Phenylboronic Acid (Ar'-B(OH)2) Base Base Ar'-B(OH)2->Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Biaryl Product (Ar-Ar') Reductive_Elimination->Ar-Ar'

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Influence of Phenylboronic Acid Substituents

The electronic and steric properties of the substituents on the phenylboronic acid can significantly impact the reaction rate and overall yield.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups generally enhance the nucleophilicity of the aryl group, which can facilitate the transmetalation step. However, very strong electron-donating groups can sometimes lead to side reactions.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and trifluoromethyl (-CF₃) groups decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step. In some cases, this can be overcome by using more reactive catalysts, stronger bases, or higher temperatures.

  • Steric Hindrance: Ortho-substituents on the phenylboronic acid can sterically hinder the approach to the palladium center, making the transmetalation step more difficult. Specialized bulky ligands are often required to achieve good yields with sterically hindered substrates.[1]

Substituent_Effects cluster_0 Substituent on Phenylboronic Acid cluster_1 Effect on Reaction EDG Electron-Donating Group (e.g., -OCH3, -CH3) Fast Generally Faster Transmetalation Good to Excellent Yields EDG->Fast Neutral No Substituent (e.g., -H) Moderate Baseline Reactivity Neutral->Moderate EWG Electron-Withdrawing Group (e.g., -CF3, -NO2) Slow Slower Transmetalation May Require Harsher Conditions EWG->Slow Steric Sterically Hindered (e.g., ortho-substituents) Challenging Hindered Transmetalation Requires Specialized Ligands Steric->Challenging

Caption: Influence of substituents on the reactivity of phenylboronic acids.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various substituted phenylboronic acids with aryl bromides.

Table 1: Coupling of Substituted Phenylboronic Acids with 4-Bromoacetophenone

Phenylboronic Acid SubstituentCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
HPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O801295[2]
4-OCH₃Pd(OAc)₂ (1)XPhos (2)K₃PO₄ (2)1,4-Dioxane/H₂O100298[3]
4-CH₃Pd(OAc)₂ (1.5)RuPhos (3)K₂CO₃ (2)Toluene/H₂O1101692[4]
4-ClPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF902488[2]
4-CF₃Pd₂(dba)₃ (2)P(t-Bu)₃ (8)CsF (2)THF601875[5]
2-CH₃Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane1002485[1]

Table 2: Coupling of Phenylboronic Acid with Various Substituted Aryl Bromides

Aryl Bromide SubstituentCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
4-CNPd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O1000.598[6]
4-NO₂Pd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O1000.596[6]
4-COCH₃Pd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O100195[6]
HPd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O1001.592[6]
4-CH₃Pd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O100288[6]
4-OCH₃Pd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O100385[6]

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura coupling reactions. Safety Note: These procedures should be carried out by trained professionals in a properly equipped laboratory with appropriate personal protective equipment.

General Protocol for Coupling with Electron-Rich/Neutral Phenylboronic Acids

This protocol is suitable for the coupling of aryl bromides with phenylboronic acids bearing electron-donating or no substituents.

Materials:

  • Aryl bromide (1.0 mmol)

  • Substituted phenylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk tube, add the aryl bromide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring for the time indicated by TLC or LC-MS analysis (typically 2-16 hours).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Coupling with Electron-Withdrawing Phenylboronic Acids

This protocol employs a more active catalyst system suitable for less reactive electron-poor phenylboronic acids.

Materials:

  • Aryl bromide (1.0 mmol)

  • Substituted phenylboronic acid (1.5 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • P(t-Bu)₃ (0.08 mmol, 8 mol%)

  • CsF (2.0 mmol)

  • Anhydrous THF (5 mL)

Procedure:

  • In a glovebox, add the aryl bromide, substituted phenylboronic acid, Pd₂(dba)₃, P(t-Bu)₃, and CsF to a dry Schlenk tube.

  • Seal the tube, remove it from the glovebox, and add anhydrous THF via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture at 60-80 °C with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS (typically 12-24 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol for Coupling with Sterically Hindered Phenylboronic Acids

This protocol utilizes a bulky N-heterocyclic carbene (NHC) ligand-based catalyst, which is often effective for sterically demanding substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Ortho-substituted phenylboronic acid (1.5 mmol)

  • PEPPSI™-IPr catalyst (0.03 mmol, 3 mol%)

  • K₃PO₄ (3.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl bromide, ortho-substituted phenylboronic acid, PEPPSI™-IPr catalyst, and K₃PO₄.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring the progress by an appropriate method.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow Start Start Reagents 1. Combine Aryl Halide, Phenylboronic Acid, Catalyst, Ligand, & Base Start->Reagents Inert 2. Establish Inert Atmosphere Reagents->Inert Solvent 3. Add Solvent Inert->Solvent Heat 4. Heat and Stir Solvent->Heat Monitor 5. Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup 6. Aqueous Workup Monitor->Workup Purify 7. Purify Product (Chromatography) Workup->Purify End End Purify->End

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for Large-Scale Synthesis of 2-Methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the key considerations for the large-scale synthesis of 2-methoxycarbonylphenylboronic acid, a critical building block in the pharmaceutical and agrochemical industries. This document outlines two primary synthetic strategies: ortho-lithiation followed by borylation of methyl benzoate, and iridium-catalyzed C-H borylation. Detailed protocols, safety considerations, and purification strategies are presented to guide researchers and process chemists in the safe and efficient production of this versatile reagent.

Introduction

This compound is a highly valuable bifunctional molecule, featuring both a boronic acid and a methyl ester. This unique arrangement makes it an important reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its application is prevalent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The successful scale-up of its synthesis is therefore of significant industrial importance.

This document details two of the most promising synthetic routes for large-scale production and discusses the critical parameters for process optimization, safety, and purification.

Synthetic Strategies and Protocols

Two primary methods are considered for the large-scale synthesis of this compound: ortho-lithiation/borylation and iridium-catalyzed C-H borylation.

Ortho-Lithiation and Borylation of Methyl Benzoate

This classic approach utilizes a directed ortho-metalation (DoM) strategy, where the methoxycarbonyl group directs a strong base to deprotonate the ortho-position, followed by quenching with a boron electrophile.

Logical Workflow for Ortho-Lithiation/Borylation

cluster_synthesis Synthesis cluster_workup Workup & Purification A Methyl Benzoate B Lithiation (n-BuLi, THF, -78 °C) A->B C Ortho-lithiated Intermediate B->C D Borylation (Triisopropyl borate) C->D E Boronate Ester Intermediate D->E F Aqueous Workup (Acidic) E->F G Crude 2-Methoxycarbonyl- phenylboronic Acid F->G H Crystallization G->H I Pure Product H->I

Caption: Workflow for the synthesis of this compound via ortho-lithiation and borylation.

Experimental Protocol (Kilogram-Scale Model)

Materials and Equipment:

  • 100 L cryogenic reactor with overhead stirring, temperature control (-100 °C to 50 °C), and nitrogen inlet/outlet.

  • Addition funnel for controlled liquid addition.

  • Inert atmosphere system (Nitrogen or Argon).

  • Appropriate personal protective equipment (PPE), including flame-retardant lab coat, cryogenic gloves, and face shield.

Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
Methyl Benzoate 136.15 5.00 kg 36.72 1.0
n-Butyllithium (2.5 M in hexanes) 64.06 16.16 L 40.40 1.1
Triisopropyl borate 188.08 8.29 kg 44.07 1.2
Tetrahydrofuran (THF), anhydrous - 50 L - -
Hydrochloric Acid (2 M aqueous) - As needed - -
Toluene - As needed - -

| Heptane | - | As needed | - | - |

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and thoroughly purged with nitrogen.

  • Charge Starting Material: Charge the reactor with methyl benzoate (5.00 kg) and anhydrous tetrahydrofuran (50 L).

  • Cooling: Cool the reactor contents to -78 °C using a suitable cooling bath (e.g., dry ice/acetone). Caution: Avoid using isopropanol in cooling baths due to its reactivity with organolithiums.[2]

  • Lithiation: Slowly add n-butyllithium (16.16 L) to the reaction mixture via an addition funnel over 2-3 hours, maintaining the internal temperature below -70 °C.

  • Borylation: After the n-butyllithium addition is complete, stir the mixture for an additional hour at -78 °C. Then, slowly add triisopropyl borate (8.29 kg) over 1.5-2 hours, ensuring the internal temperature remains below -70 °C.

  • Quench: After stirring for another hour at -78 °C, slowly warm the reaction to -20 °C. In a separate vessel, prepare a cold (0-5 °C) solution of 2 M hydrochloric acid. Carefully transfer the reaction mixture into the acidic solution with vigorous stirring, maintaining the quench temperature below 10 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 20 L).

  • Solvent Swap and Crystallization: Combine the organic layers and concentrate under reduced pressure. Add heptane to the residue to induce crystallization.

  • Isolation and Drying: Collect the solid product by filtration, wash with cold heptane, and dry under vacuum to yield this compound.

Expected Yield: 65-75% Purity: >97%

Iridium-Catalyzed C-H Borylation

This modern approach offers a more direct route, avoiding the use of pyrophoric organolithium reagents and cryogenic temperatures. It relies on an iridium catalyst to selectively activate the C-H bond ortho to the ester group.

Signaling Pathway for Iridium-Catalyzed Borylation

cluster_catalytic_cycle Catalytic Cycle A [Ir(COD)Cl]₂ + Ligand (Catalyst Precursor) B Active Ir(I) Catalyst A->B C Oxidative Addition (B₂pin₂) B->C D Ir(III) Intermediate C->D E C-H Activation (Methyl Benzoate) D->E F Ir(III) Aryl Intermediate E->F G Reductive Elimination F->G H Product (Boronate Ester) G->H H->B Regenerates Catalyst

Caption: Catalytic cycle for the iridium-catalyzed C-H borylation of methyl benzoate.

Experimental Protocol (Gram-Scale Model, adaptable for scale-up)

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.

  • Heating mantle or oil bath.

Reagents:

Reagent Molar Mass ( g/mol ) Quantity (for 10 mmol scale) Moles (mmol) Equivalents
Methyl Benzoate 136.15 1.36 g 10 1.0
Bis(pinacolato)diboron (B₂pin₂) 253.94 3.81 g 15 1.5
[Ir(COD)Cl]₂ 671.70 67.2 mg 0.1 0.01
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) 268.40 53.7 mg 0.2 0.02

| Cyclooctane (solvent) | - | 20 mL | - | - |

Procedure:

  • Reactor Setup: In a nitrogen-filled glovebox, charge the reactor with [Ir(COD)Cl]₂ (67.2 mg) and dtbpy (53.7 mg).

  • Reagent Addition: Remove the reactor from the glovebox and add methyl benzoate (1.36 g) and bis(pinacolato)diboron (3.81 g) under a positive pressure of nitrogen.

  • Solvent Addition: Add anhydrous cyclooctane (20 mL).

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting pinacol ester can be purified by column chromatography on silica gel. For large-scale operations, crystallization or distillation may be more appropriate. Subsequent hydrolysis of the pinacol ester is required to obtain the boronic acid.

Expected Yield: 70-85% (for the pinacol ester) Purity: >98%

Large-Scale Purification

Purification of arylboronic acids on a large scale can be challenging due to their propensity to form anhydrides (boroxines).

Recommended Purification Protocol: Base-Acid Workup and Crystallization

  • Dissolution and Extraction: Dissolve the crude this compound in a suitable organic solvent (e.g., toluene or methyl tert-butyl ether).

  • Basic Wash: Extract the organic solution with an aqueous solution of a base such as sodium hydroxide or sodium carbonate. The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.

  • Separation: Separate the aqueous layer containing the boronate salt from the organic layer containing non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a mineral acid (e.g., 2 M HCl) with stirring until the pH is acidic, causing the purified boronic acid to precipitate.

  • Isolation: Collect the precipitated solid by filtration.

  • Recrystallization: For higher purity, recrystallize the solid from a suitable solvent system, such as a toluene/heptane mixture.

Safety Considerations

4.1. Ortho-Lithiation/Borylation Route

  • n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water and other protic sources.[3]

    • Handling: All transfers must be conducted under an inert atmosphere (nitrogen or argon) using syringe or cannula techniques.[4][5] Never work alone when handling organolithiums.[4]

    • Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses, and chemical-resistant gloves are mandatory.[3] For large-scale transfers, a face shield and leather gloves are recommended.

    • Spill Management: Spills must be quenched with an inert powder like dry sand. Do not use water or carbon dioxide fire extinguishers.

  • Cryogenic Temperatures: Handling large volumes of cryogenic liquids like liquid nitrogen or dry ice/acetone baths requires appropriate PPE, including cryogenic gloves and a face shield, to prevent cold burns.[6] Ensure the work area is well-ventilated to prevent asphyxiation from evaporating nitrogen.[6]

4.2. Iridium-Catalyzed Borylation Route

  • Iridium Catalysts: While less acutely hazardous than organolithiums, iridium compounds are expensive heavy metals. Care should be taken to avoid inhalation of dust or skin contact.

  • Bis(pinacolato)diboron: This reagent is an irritant. Avoid inhalation of dust and contact with skin and eyes.

General Safety for Arylboronic Acids

  • Arylboronic acids are generally considered to be of low toxicity, but they can be irritants.[7]

  • Dust inhalation should be minimized by handling in well-ventilated areas or using appropriate respiratory protection for large quantities.

Conclusion

The large-scale synthesis of this compound can be successfully achieved through either ortho-lithiation/borylation or iridium-catalyzed C-H borylation. The choice of route will depend on factors such as available equipment, cost of goods, and safety infrastructure. The ortho-lithiation route is well-established but requires stringent handling of pyrophoric reagents and cryogenic conditions. The iridium-catalyzed route offers a milder alternative, though catalyst cost and removal may be considerations. For both methods, careful process control and a robust purification strategy are essential to obtain high-purity material suitable for downstream applications in the pharmaceutical and related industries.

References

Application Notes and Protocols: Conductive Polymers in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Conductive polymers (CPs) represent a unique class of organic materials that merge the electrical properties of metals or semiconductors with the advantageous mechanical flexibility and processing ease of traditional polymers.[1][2][3] Their discovery and development have paved the way for innovations across numerous fields, including flexible electronics, energy storage, bioelectronics, and sensing.[4][5][6] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of key conductive polymers—Polyaniline (PANI), Polypyrrole (PPy), and Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)—for researchers, scientists, and drug development professionals.

Overview of Common Conductive Polymers

Conducting polymers possess a conjugated backbone of alternating single and double bonds, which allows for the delocalization of π-electrons.[3][7] This structure is intrinsic to their conductivity, which can be finely tuned through a process called doping—the introduction of charge carriers into the polymer chain.[3][5] The most extensively studied and applied CPs include PANI, PPy, and PEDOT:PSS.[4][8]

  • Polyaniline (PANI): Known for its straightforward synthesis, environmental stability, and tunable conductivity, PANI exists in three primary oxidation states, with the doped emeraldine salt form being the most conductive.[9][10]

  • Polypyrrole (PPy): PPy is celebrated for its high conductivity, good thermal stability, and biocompatibility, making it a prime candidate for biomedical applications.[4][11]

  • PEDOT:PSS: This aqueous dispersion is the most commercially successful conductive polymer, prized for its high conductivity, superior optical transparency in thin film form, and excellent stability.[8][12] It is a cornerstone material for transparent electrodes in organic electronics.

Table 1: Comparative Properties of Common Conductive Polymers
PropertyPolyaniline (PANI) - Doped Emeraldine SaltPolypyrrole (PPy) - DopedPEDOT:PSS (High-Conductivity Grade)
Conductivity (S/cm) 1 - 100+[13]10 - 500[4]100 - 1000+[8]
Synthesis Method Chemical or Electrochemical Oxidation[10][14]Chemical or Electrochemical Oxidation[15]Chemical Oxidation in PSS solution[12][16]
Processability Limited solubilityGenerally insolubleExcellent (Aqueous dispersion)[17]
Key Advantages Low cost, environmental stabilityBiocompatibility, high conductivity[11]High transparency, high conductivity, solution processable[8]
Primary Applications Anti-corrosion coatings, sensors, EMI shielding[13][18][19]Biosensors, drug delivery, neural interfaces[11][20]OLEDs, OSCs, flexible electronics, transparent electrodes[4][21]

Application in Flexible Electronics: Organic Field-Effect Transistors (OFETs)

Application Note

Conductive polymers are integral to the field of flexible electronics due to their intrinsic mechanical compliance, which traditional inorganic materials lack.[3][8] In devices like Organic Field-Effect Transistors (OFETs), CPs such as PEDOT:PSS are commonly used to fabricate the source, drain, and gate electrodes. Their solution processability allows for low-cost, large-area fabrication techniques like inkjet and roll-to-roll printing on flexible substrates.[2][3] The ability to tune their work function and conductivity is critical for optimizing charge injection and overall device performance.[17]

Logical Workflow for OFET Fabrication

OFET_Fabrication_Workflow sub Substrate Preparation gate Gate Electrode Deposition (e.g., PEDOT:PSS) sub->gate Spin-coating / Printing diel Dielectric Layer Coating gate->diel Spin-coating / CVD sd Source/Drain Electrode Deposition (e.g., PEDOT:PSS or Au) diel->sd Printing / Evaporation semi Organic Semiconductor Deposition sd->semi Solution-shearing / Spin-coating encap Encapsulation semi->encap Lamination test Device Testing encap->test Probe Station

Caption: Workflow for bottom-gate, top-contact OFET fabrication.

Protocol: Fabrication of a PEDOT:PSS-based Flexible Transistor

Materials:

  • Flexible PET or PEN substrate

  • PEDOT:PSS aqueous dispersion (e.g., Clevios™ PH1000)[21]

  • Organic semiconductor solution (e.g., P3HT in chloroform)

  • Dielectric polymer (e.g., PMMA in anisole)

  • Deionized (DI) water, Isopropanol (IPA)

  • Gold (Au) pellets (for thermal evaporation, optional)

Equipment:

  • Spin coater

  • Hot plate

  • Glovebox with nitrogen atmosphere

  • Thermal evaporator (optional, for high-performance contacts)

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning: Ultrasonically clean the flexible PET substrate in DI water, acetone, and IPA for 15 minutes each. Dry the substrate with a nitrogen gun.

  • Gate Electrode Fabrication: Spin-coat the PEDOT:PSS solution onto the cleaned substrate at 3000 rpm for 60 seconds. Anneal on a hot plate at 120°C for 10 minutes. This forms the gate electrode.

  • Dielectric Layer Deposition: In a nitrogen-filled glovebox, spin-coat the PMMA solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal at 90°C for 30 minutes to form the dielectric layer.

  • Source and Drain Electrode Fabrication:

    • Printed Electrodes: Use an inkjet printer to deposit PEDOT:PSS as the source and drain electrodes in the desired geometry.

    • Evaporated Electrodes: Alternatively, use a shadow mask to thermally evaporate 50 nm of gold (Au) to define the source and drain electrodes.

  • Semiconductor Deposition: Deposit the organic semiconductor (P3HT) film by spin-coating the solution at 1500 rpm for 60 seconds. Anneal the device at 110°C for 15 minutes to improve film crystallinity and device performance.[22]

  • Characterization: Measure the transfer and output characteristics of the flexible OFET using a semiconductor parameter analyzer under ambient conditions.[22]

Application in Sensors

Application Note

The high surface area and tunable electronic properties of conductive polymers make them excellent materials for chemical and biological sensors.[5][23][24] The sensing mechanism often relies on changes in the polymer's conductivity upon interaction with an analyte.[7] This interaction can be a redox reaction, swelling of the polymer matrix, or specific binding events (e.g., antigen-antibody) when the polymer is functionalized.[25] For biosensors, CPs provide a biocompatible matrix for immobilizing enzymes or antibodies, and their conductivity facilitates efficient signal transduction.[7][25]

Sensing Mechanism Pathway

Sensing_Mechanism analyte Analyte sensor Conductive Polymer (Functionalized Surface) analyte->sensor Introduction interact Analyte-Polymer Interaction (Adsorption, Redox, Binding) sensor->interact doping Change in Polymer Doping Level interact->doping prop_change Modulation of Physical Properties doping->prop_change signal Measurable Signal (Δ Resistance / Δ Current) prop_change->signal Transduction Drug_Release cluster_0 Initial State (Drug Loaded) cluster_1 Release Trigger cluster_2 Release Process cp_loaded CP Matrix (Oxidized State) - Drug Ions Entrapped stim Apply Electrical Potential (Reduction) cp_loaded->stim cp_reduced CP Matrix (Neutral State) - Swelling/Conformational Change stim->cp_reduced release Drug Ions Released (Due to charge neutrality) cp_reduced->release Characterization_Workflow synth Synthesized Conductive Polymer struct Structural Analysis synth->struct morph Morphological Analysis synth->morph elec Electrical Analysis synth->elec ftir FTIR / Raman (Chemical Bonds) struct->ftir xps XPS (Elemental Composition) struct->xps sem SEM / TEM (Surface & Bulk Morphology) morph->sem afm AFM (Surface Topography) morph->afm probe Four-Point Probe (Conductivity) elec->probe eis EIS (Impedance, Charge Transfer) elec->eis

References

Application Notes and Protocols: The Hajos-Parrish Ketone as a Foundational Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Hajos-Parrish ketone, a bicyclic enone, is a historically significant and versatile chiral building block in organic synthesis.[1][2] Discovered in the 1970s through the proline-catalyzed Hajos-Parrish-Eder-Sauer-Wiechert reaction, it provides a powerful entry point to complex molecular architectures, particularly in the synthesis of steroids and terpenoids.[2][3][4] Its rigid bicyclic structure, coupled with multiple functional group handles, allows for the stereocontrolled construction of intricate ring systems. This document provides an overview of its applications, detailed experimental protocols, and a summary of quantitative data for key transformations.

Mechanism of Formation:

The formation of the Hajos-Parrish ketone is a classic example of organocatalysis, where the chiral amine (S)-(-)-proline acts as a catalyst.[5][6] While several mechanisms have been proposed, the enamine mechanism is widely accepted.[3][5] The reaction proceeds through the formation of an enamine intermediate between the proline catalyst and the starting triketone. This is followed by an intramolecular aldol addition to form a bicyclic ketol intermediate, which then dehydrates to yield the final enone product.[3][5] The stereoselectivity of the reaction is controlled by the chiral environment provided by the proline catalyst.[6][7]

Hajos_Parrish_Mechanism Triketone Acyclic Triketone Enamine Chiral Enamine Intermediate Triketone->Enamine + Proline Proline (S)-Proline Catalyst Proline->Enamine Aldol Intramolecular Aldol Addition Enamine->Aldol Ketol Bicyclic Ketol Aldol->Ketol Dehydration Dehydration Ketol->Dehydration HP_Ketone Hajos-Parrish Ketone Dehydration->HP_Ketone Catalyst_Regen Catalyst Regeneration HP_Ketone->Catalyst_Regen Catalyst_Regen->Proline

Caption: Proposed enamine mechanism for the proline-catalyzed formation of the Hajos-Parrish ketone.

Application 1: Synthesis of the Hajos-Parrish Ketone

The enantioselective synthesis of the Hajos-Parrish ketone itself is a cornerstone of its utility. While the original proline-catalyzed method is robust, modern variations have improved yields, enantioselectivities, and reaction times.[1]

Quantitative Data for Hajos-Parrish Ketone Synthesis:
CatalystSolventTime (h)Yield (%)ee (%)Reference
(S)-Proline (3 mol%)DMF--93[3]
Chiral Primary Amine (1 mol%)Solvent-free129592[2][8]
Chiral Primary Amine / TfOH--90 (100g scale)90[9]
Experimental Protocol: Synthesis of Hajos-Parrish Ketone using a Chiral Primary Amine Catalyst[1][2]

This protocol is based on a highly efficient method using a simple chiral primary amine catalyst.

Materials:

  • 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione

  • Chiral primary amine catalyst (e.g., tert-butyl-CH(NH₂)-CH₂-NEt₂·TfOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione (1.0 mmol) in a suitable solvent (or solvent-free), add the chiral primary amine catalyst (0.01 mmol, 1 mol%).

  • Stir the reaction mixture at ambient temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched Hajos-Parrish ketone.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Application 2: Total Synthesis of Steroids

The Hajos-Parrish ketone has been extensively used as a starting material for the total synthesis of a wide variety of steroids.[4][9] Its pre-existing stereocenter and bicyclic core provide a strategic advantage in constructing the complex tetracyclic steroid nucleus.

Example: Synthesis of a Steroid Precursor

A key transformation in many steroid syntheses is the elaboration of the Hajos-Parrish ketone to introduce the C and D rings of the steroid core. This often involves alkylation, annulation, and stereoselective reduction steps.

Steroid_Synthesis_Workflow HP_Ketone Hajos-Parrish Ketone Alkylation 1. Alkylation at C-2 HP_Ketone->Alkylation Annulation 2. Robinson Annulation Alkylation->Annulation Reduction 3. Stereoselective Reduction Annulation->Reduction Core Tetracyclic Steroid Core Reduction->Core Steroid Functionalized Steroid Core->Steroid Further Functionalization

Caption: General workflow for the elaboration of the Hajos-Parrish ketone into a steroid core.

Experimental Protocol: Alkylation and Annulation of the Hajos-Parrish Ketone

This protocol describes a general procedure for the construction of a tricyclic intermediate en route to a steroid nucleus.

Materials:

  • Hajos-Parrish ketone

  • Potassium tert-butoxide (KOtBu)

  • Methyl vinyl ketone (MVK)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Hajos-Parrish ketone (1.0 mmol) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 mmol) portion-wise and stir for 30 minutes at 0 °C.

  • Add methyl vinyl ketone (1.2 mmol) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Dissolve the crude product in a suitable solvent (e.g., methanol) and add a catalytic amount of HCl to effect cyclization and dehydration.

  • Stir at room temperature until TLC indicates completion of the reaction.

  • Neutralize the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent.

  • Dry, concentrate, and purify the product by flash column chromatography to yield the tricyclic enone.

Application 3: Synthesis of "iso-Hajos-Parrish Ketones"

While the classic Hajos-Parrish ketone has a 1,2-relationship between its key stereocenter and ketone functionality, "iso-Hajos-Parrish ketones" with a 1,3-relationship are also valuable building blocks for natural product synthesis.[10] These isomers can be synthesized from different starting materials or through rearrangement of the original Hajos-Parrish ketone.[10] The use of iso-Hajos-Parrish ketones can significantly shorten synthetic routes to certain natural products.[10][11][12] For example, a natural product previously synthesized in 18 steps from the Hajos-Parrish ketone was obtained in just 10 steps using an iso-Hajos-Parrish ketone.[10][11][12]

Quantitative Data for a Natural Product Synthesis Comparison:
Building BlockTotal StepsOverall Yield (%)Reference
Hajos-Parrish Ketone18Not Reported[10]
iso-Hajos-Parrish Ketone10Not Reported[10][11][12]
Experimental Protocol: Diels-Alder Approach to an iso-Hajos-Parrish Ketone[10]

This protocol outlines a formal Diels-Alder reaction to construct the iso-Hajos-Parrish ketone core.

Materials:

  • A suitably functionalized cyclopentenone

  • Danishefsky's diene

  • Lithium hexamethyldisilazide (LiHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the functionalized cyclopentenone (1.0 mmol) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LiHMDS (1.1 mmol in THF).

  • Stir the mixture for 30 minutes at -78 °C.

  • Add Danishefsky's diene (1.5 mmol) and continue stirring at -78 °C for 2 hours.

  • Warm the reaction to room temperature and stir for an additional 12 hours.

  • Add aqueous HCl (e.g., 1 M) and stir vigorously for 1 hour to effect hydrolysis and cyclization.

  • Neutralize the reaction with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography to obtain the iso-Hajos-Parrish ketone.

The Hajos-Parrish ketone and its isomers remain highly relevant and powerful building blocks in the synthesis of complex molecules. The development of more efficient and scalable protocols for their synthesis continues to expand their applicability in natural product synthesis and drug discovery. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in these fields.

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki reactions with 2-methoxycarbonylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving 2-methoxycarbonylphenylboronic acid.

Troubleshooting Guides

This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Step Explanation
Inefficient Catalyst System Screen different palladium catalysts and ligands. Consider using a pre-catalyst that readily forms the active Pd(0) species. For substrates with electron-withdrawing groups like the methoxycarbonyl group, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be beneficial.[1][2]The choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate due to the electronic properties of the boronic acid.[1][2]
Suboptimal Base Use a milder inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if using a non-aqueous solvent system.[3]Strong bases like NaOH or KOH can lead to hydrolysis of the methyl ester on the boronic acid or the product.[4] Milder bases are generally recommended for substrates with base-sensitive functional groups.[3]
Inadequate Solvent or Temperature Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF). Ensure the reaction temperature is optimal; typically, these reactions require heating (80-110 °C).[5][6]The solvent affects the solubility of reagents and the reaction kinetics. The optimal temperature is crucial for driving the reaction to completion without causing degradation.
Presence of Oxygen Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Oxygen can also promote side reactions like homocoupling.
Poor Quality Reagents Ensure the this compound, aryl halide, and other reagents are pure and dry. Store boronic acids in a desiccator.Impurities in the starting materials can poison the catalyst or lead to side reactions. Boronic acids can be prone to decomposition.
Issue 2: Presence of Significant Side Products
Side Product Potential Cause Troubleshooting Step Explanation
Protodeboronation Product (Benzene) Presence of excess water and/or strong base. Prolonged reaction times at high temperatures.Use an anhydrous solvent system with a milder, anhydrous base (e.g., powdered K₃PO₄). Minimize reaction time by monitoring the reaction progress closely.Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially with electron-deficient boronic acids.[7]
Homocoupling Product (Biphenyl from boronic acid) Presence of oxygen. Use of a Pd(II) pre-catalyst that is slowly reduced to Pd(0).Rigorously degas the reaction mixture. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly generates Pd(0).Homocoupling of the boronic acid is often promoted by oxygen and can consume the starting material, reducing the yield of the desired product.
Hydrolysis Product (2-Carboxyphenylboronic acid or biphenyl-2-carboxylic acid) Use of a strong base (e.g., NaOH, KOH) in the presence of water.Switch to a milder base like K₃PO₄, K₂CO₃, or KF.[3]The methyl ester is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my yield low when using this compound specifically?

A1: Low yields with this substrate can be attributed to a combination of factors. The methoxycarbonyl group is electron-withdrawing, which can slow down the transmetalation step in the Suzuki catalytic cycle. Additionally, the ortho-position of this group can introduce steric hindrance. Finally, the ester functionality is sensitive to hydrolysis under strongly basic conditions. Careful optimization of the base, catalyst system, and reaction conditions is crucial for success.

Q2: Which base is best for Suzuki reactions with ester-containing compounds?

A2: Milder inorganic bases are generally preferred to minimize the risk of ester hydrolysis. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are excellent choices. The choice may depend on the specific aryl halide and solvent system used. Anhydrous conditions with finely powdered base can be particularly effective.[3]

Q3: Can I use an organic base like triethylamine (TEA)?

A3: While organic bases are sometimes used in Suzuki reactions, they are often less effective than inorganic bases for promoting the transmetalation step with arylboronic acids and may lead to lower yields.

Q4: What is the optimal catalyst for this reaction?

Q5: How can I tell if my this compound has decomposed?

A5: Boronic acids can dehydrate to form boroxines or undergo protodeboronation over time. Purity can be checked by NMR spectroscopy or by measuring the melting point. It is best to use fresh or properly stored boronic acid for optimal results.

Data Presentation

The following table provides illustrative data on the effect of different bases on the yield of the Suzuki coupling of this compound with 4-bromoanisole. These are representative yields based on general principles for ester-containing substrates and may vary depending on the specific reaction conditions.

Base Catalyst System Solvent Temperature (°C) Time (h) Yield (%) Notes
K₃PO₄Pd(OAc)₂ / SPhosToluene/H₂O (10:1)10012~90Mild base, good for sensitive substrates.
K₂CO₃Pd(dppf)Cl₂Dioxane/H₂O (4:1)9016~85Common and effective base.
Cs₂CO₃Pd(PPh₃)₄DMF10012~92Highly effective but more expensive.
NaOHPd(OAc)₂ / PPh₃Ethanol/H₂O (3:1)8024~40Strong base, significant ester hydrolysis may occur.[4]
KFPd(dppf)Cl₂THF7024~75Mild base, can be effective in anhydrous conditions.[3]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1 or Toluene)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and base under a counterflow of inert gas.

  • Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.[5]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Suzuki Reaction check_reagents Are reagents pure and dry? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents Purify/dry reagents check_reagents->purify_reagents No check_catalyst Is the catalyst system appropriate? check_conditions->check_catalyst Yes degas Ensure inert atmosphere (degas solvent) check_conditions->degas Inertness? check_base Is the base suitable? check_catalyst->check_base Yes screen_catalysts Screen different Pd catalysts and ligands check_catalyst->screen_catalysts No use_milder_base Use milder base (K3PO4, K2CO3) check_base->use_milder_base No check_side_products Analyze for side products (hydrolysis, protodeboronation) check_base->check_side_products Yes purify_reagents->start optimize_temp_time Optimize temperature and time degas->optimize_temp_time optimize_temp_time->start screen_catalysts->start use_milder_base->start

Caption: A troubleshooting flowchart for diagnosing low-yield Suzuki reactions.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_reagents Combine Aryl Halide, This compound, Base inert_atmosphere Evacuate and backfill with inert gas (3x) prep_reagents->inert_atmosphere add_catalyst Add Pd Catalyst inert_atmosphere->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat_stir Heat and stir (80-110 °C) add_solvent->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute and Extract cool->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Preventing Protodeboronation of Electron-Rich Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals encountering challenges with the protodeboronation of electron-rich phenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with electron-rich phenylboronic acids?

Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process is particularly problematic for electron-rich phenylboronic acids, as the electron-donating groups on the aromatic ring increase the electron density at the carbon atom bearing the boronic acid group, making it more susceptible to protonolysis.[2] This leads to the consumption of the starting material and the formation of an unwanted arene byproduct, ultimately reducing the yield of the desired cross-coupling product.[3]

Q2: What are the key factors that promote protodeboronation?

Several factors can contribute to the rate of protodeboronation:

  • pH: The reaction pH is a critical factor.[1] Base-catalyzed protodeboronation is a common pathway, proceeding through the formation of a more reactive boronate anion.[4][5]

  • Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[6]

  • Solvent: The choice of solvent can influence the rate of protodeboronation. Protic solvents, especially water, can act as a proton source.[2]

  • Catalyst System: The nature of the palladium catalyst and ligands can impact the relative rates of the desired cross-coupling reaction and the undesired protodeboronation.[1]

  • Presence of Water: Water in the reaction mixture can serve as a proton source, facilitating protodeboronation.[2]

Q3: My Suzuki-Miyaura coupling reaction with an electron-rich phenylboronic acid is giving low yields and I suspect protodeboronation. How can I confirm this?

To confirm protodeboronation, you can analyze the crude reaction mixture by techniques such as:

  • NMR Spectroscopy: Look for the appearance of a signal corresponding to the aromatic proton that has replaced the boronic acid group.

  • Mass Spectrometry (e.g., GC-MS or LC-MS): Identify the molecular ion of the protodeboronated byproduct.

  • Chromatography (e.g., TLC, GC, or HPLC): Compare the retention time of the byproduct with an authentic sample of the corresponding arene.

Q4: What general strategies can I employ to minimize protodeboronation?

Several strategies can be implemented to suppress protodeboronation:

  • Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester or MIDA (N-methyliminodiacetic acid) ester, can enhance stability.[1][4] These esters act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]

  • Anhydrous Conditions: Whenever possible, using anhydrous solvents and reagents can help to minimize protodeboronation by reducing the availability of proton sources.[4]

  • Optimization of Reaction Conditions: Carefully screening reaction parameters such as the base, solvent, temperature, and catalyst system is crucial.[3]

  • Use of Specialized Catalysts: Employing highly active catalyst systems can accelerate the desired cross-coupling reaction, outcompeting the slower protodeboronation pathway.[1]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low yield of desired product with significant formation of the protodeboronated arene. High rate of protodeboronation relative to the cross-coupling reaction.1. Switch to a boronic ester: Convert the boronic acid to a more stable pinacol or MIDA ester.[1] 2. Optimize the base: Use a weaker, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃). 3. Lower the reaction temperature: This can slow down the rate of protodeboronation.[6] 4. Use anhydrous solvents: Thoroughly dry all solvents and reagents.[4] 5. Screen different catalyst/ligand systems: Highly active catalysts can promote faster cross-coupling.[1]
Reaction is sluggish or incomplete, and protodeboronation is still observed. Poor catalyst activity or deactivation.1. Ensure an inert atmosphere: Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) to prevent catalyst oxidation.[7][8] 2. Use fresh, high-quality catalyst and ligands. [7] 3. Increase catalyst loading modestly. [7]
Inconsistent results between batches. Variability in the quality of the boronic acid or reagents.1. Check the purity of the boronic acid: Impurities can affect the reaction. 2. Ensure consistent water content in solvents and reagents.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Phenylboronic Acid Pinacol Ester

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an electron-rich aryl halide with a phenylboronic acid pinacol ester.

Materials:

  • Aryl halide (1.0 equiv)

  • Phenylboronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, phenylboronic acid pinacol ester, palladium catalyst, and base.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Protodeboronation_Pathway ArBOH2 Ar-B(OH)₂ (Electron-Rich Phenylboronic Acid) ArBOH3_minus [Ar-B(OH)₃]⁻ (Boronate Anion) ArBOH2->ArBOH3_minus + OH⁻ ArBOH3_minus->ArBOH2 - OH⁻ ArH Ar-H (Protodeboronated Product) ArBOH3_minus->ArH + H₂O (Protonolysis) H2O H₂O OH_minus OH⁻

Caption: Base-catalyzed protodeboronation pathway of an electron-rich phenylboronic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Reactants: - Aryl Halide - Boronic Ester - Catalyst - Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Optimization of 2-Methoxycarbonylphenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the Suzuki-Miyaura coupling of 2-methoxycarbonylphenylboronic acid. The primary challenges with this substrate are the potential for ester hydrolysis under basic conditions and possible steric hindrance from the ortho-substituent.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of base and solvent for the Suzuki coupling of this compound.

Q1: My reaction shows low yield or has stalled with significant starting material remaining. What are the primary causes?

A1: Low conversion is a frequent issue in Suzuki couplings and can typically be traced to several factors.[1]

  • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to an inactive Pd(II) state by oxygen.[2] Ensure your reaction setup is under an inert atmosphere (Argon or Nitrogen) and that all solvents have been rigorously degassed.[1][2]

  • Poor Reagent Quality: Boronic acids can degrade over time through protodeboronation.[1][2] It is advisable to use fresh or recently purified boronic acid. Phosphine ligands are also susceptible to oxidation, which inhibits their coordination to the palladium center.[1]

  • Suboptimal Temperature: Many Suzuki couplings require heating, often between 80-110 °C, to proceed at a reasonable rate.[2] If the reaction is sluggish, a cautious increase in temperature may improve conversion. However, excessively high temperatures can lead to catalyst decomposition.[2]

  • Insoluble Base: The base must have some solubility in the reaction medium to be effective.[2] If using an inorganic base in an organic solvent, poor solubility can halt the reaction.

Q2: I am observing hydrolysis of the methoxycarbonyl group to a carboxylic acid. How can I prevent this side reaction?

A2: The ester group in this compound is sensitive to strongly basic conditions.

  • Use a Milder Base: Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides can easily saponify the ester. Switch to milder inorganic bases, which are known to be effective while preserving base-labile functional groups.[3][4] Anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices.[3][5] Potassium fluoride (KF) can also be effective.[4]

  • Employ Anhydrous Conditions: The presence of water can facilitate ester hydrolysis, especially at elevated temperatures. Using an anhydrous solvent like toluene or dioxane with a thoroughly dried base (e.g., powdered K₃PO₄) can significantly reduce this side reaction.[3]

Q3: My main impurity is the homocoupled product of this compound. What causes this and how can it be minimized?

A3: Homocoupling is the undesired coupling of two boronic acid molecules.

  • Eliminate Oxygen: The most common cause of homocoupling is the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid.[1][2] Rigorous degassing of the solvent and reaction mixture is critical. This can be achieved by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]

  • Use a Pd(0) Source: When using a Pd(II) precatalyst like Pd(OAc)₂, its in-situ reduction to the active Pd(0) species can sometimes consume the boronic acid, leading to homocoupling.[1] Starting directly with a Pd(0) source, such as Pd(PPh₃)₄, can mitigate this issue.[1]

Q4: The reaction is very slow, likely due to the ortho-substituent. How can I increase the reaction rate?

A4: The ortho-methoxycarbonyl group can sterically hinder the coupling reaction.

  • Choice of Ligand: Sterically hindered substrates often require more sophisticated ligands. Bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the reaction by promoting the oxidative addition and reductive elimination steps.[3][6]

  • Optimize Temperature: As mentioned, increasing the temperature can overcome the activation energy barrier for sterically demanding couplings, but this must be balanced against the risk of ester hydrolysis and catalyst decomposition.[2]

  • Solvent Choice: The solvent can influence reaction rates.[7] Polar aprotic solvents like DMF or the use of aqueous co-solvents can sometimes accelerate the reaction, but compatibility with the base and substrate must be verified.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a base and solvent system for coupling this compound?

A1: A robust starting point that minimizes the risk of ester hydrolysis is to use anhydrous potassium phosphate (K₃PO₄) as the base in an anhydrous, degassed solvent like toluene or 1,4-dioxane .[3] This combination is well-suited for substrates with base-sensitive functional groups.

Q2: How does the ortho-methoxycarbonyl group specifically influence the reaction?

A2: The primary influence is steric hindrance, which can slow down the transmetalation and/or reductive elimination steps of the catalytic cycle. In some cases, ortho-substituents with lone pairs, like the oxygen in the carbonyl group, can have a chelating effect with the palladium center, which can alter the reaction's selectivity and rate.[9]

Q3: When should I use an aqueous versus an anhydrous solvent system?

A3:

  • Aqueous Systems (e.g., Toluene/Water, Dioxane/Water): These are often very efficient because they can dissolve both the organic substrates and the inorganic base (like K₂CO₃ or Na₂CO₃), accelerating the reaction.[8][10] However, for this compound, the presence of water increases the risk of ester hydrolysis, especially at high temperatures with stronger bases.[3]

  • Anhydrous Systems (e.g., Toluene, Dioxane, THF): These are preferred when working with base-sensitive substrates to prevent hydrolysis.[3] They are typically used with milder, though often less soluble, bases like K₃PO₄. Vigorous stirring is essential in these cases to ensure effective interaction between the reagents.[3]

Q4: What is protodeboronation and how can I minimize it with this substrate?

A4: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying the reagent.[2] This is often promoted by water and strong bases.[3] To minimize it:

  • Use a milder base like K₃PO₄ or KF.[3]

  • Use anhydrous reaction conditions where possible.[11]

  • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which is less prone to protodeboronation and releases the boronic acid slowly under the reaction conditions.[1][2][6]

Data Presentation

Table 1: Comparison of Common Bases for Suzuki Coupling of Base-Sensitive Substrates

BaseCommon AbbreviationStrengthRecommended UsePotential Issues with this compound
Potassium PhosphateK₃PO₄Moderate/StrongExcellent for base-sensitive substrates, often used in anhydrous conditions.[3]Low solubility in purely organic solvents.
Potassium CarbonateK₂CO₃ModerateGood general-purpose base, effective in aqueous mixtures.[2][5]Can cause ester hydrolysis at high temperatures, especially in water.[5]
Cesium CarbonateCs₂CO₃StrongHighly effective, often increases reaction rates.[5]Higher cost; increased risk of ester hydrolysis.
Potassium FluorideKFMildUseful for substrates with very sensitive groups.[4][12]Can be less reactive, may require higher temperatures or longer times.
Sodium HydroxideNaOHVery StrongNot recommended.High risk of rapid ester hydrolysis (saponification).[3]
Potassium tert-ButoxideKOtBuVery StrongNot recommended.High risk of rapid ester hydrolysis.[2][13]

Table 2: Common Solvent Systems for Suzuki-Miyaura Coupling

Solvent SystemProperties & Typical TemperatureConsiderations for this compound
TolueneAnhydrous, 80-110 °CGood choice with K₃PO₄ to avoid hydrolysis.[3]
1,4-DioxaneAnhydrous, 80-101 °CSimilar to toluene, effective for preventing hydrolysis.[3]
Tetrahydrofuran (THF)Anhydrous, ~66 °CLower boiling point may lead to slower reactions. Often used with water.[7][13]
Dioxane / WaterBiphasic, 80-100 °CIncreases solubility of inorganic bases, but raises risk of hydrolysis.[8][10]
Toluene / Ethanol / WaterBiphasic, ~80-90 °CCan improve solubility and rates, but alcohol may participate in side reactions.[13]
Dimethylformamide (DMF)Polar Aprotic, 80-120 °CHigh boiling point, good solvent, but can be difficult to remove. Risk of hydrolysis.[8]

Experimental Protocols

Protocol 1: Suzuki Coupling Using Anhydrous Conditions (Recommended for Protecting the Ester)

This protocol is designed to minimize the risk of ester hydrolysis.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), this compound (1.2 - 1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), a suitable phosphine ligand (e.g., SPhos, 2-6 mol%), and anhydrous, finely powdered potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv).[3]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.[3] The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the flask and place it in a preheated oil bath at 80-110 °C. Stir the suspension vigorously for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting starting material.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling Using an Aqueous Biphasic System

This protocol can be faster but carries a higher risk of ester hydrolysis.

  • Preparation: To a reaction flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).[5]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).[13]

  • Reaction: Heat the mixture with vigorous stirring to 80-90 °C for 1-12 hours under an inert atmosphere.

  • Monitoring & Workup: Follow steps 4-6 from Protocol 1. Be sure to analyze the product for any signs of the hydrolyzed carboxylic acid.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Coupling start Reaction Problem: Low Yield or Side Products check_hydrolysis Analyze Product: Ester Hydrolysis Observed? start->check_hydrolysis check_homocoupling Analyze Byproducts: Homocoupling Observed? start->check_homocoupling check_stalled Analyze Mixture: High SM Remainder? start->check_stalled sol_hydrolysis Solution: 1. Use milder base (K3PO4, KF). 2. Use anhydrous solvent (Toluene). 3. Lower reaction temperature. check_hydrolysis->sol_hydrolysis Yes sol_homocoupling Solution: 1. Rigorously degas solvents. 2. Ensure inert atmosphere. 3. Use direct Pd(0) source. check_homocoupling->sol_homocoupling Yes sol_stalled Solution: 1. Increase temperature cautiously. 2. Screen bulky/e--rich ligands. 3. Verify reagent quality. 4. Ensure base is soluble/active. check_stalled->sol_stalled Yes

Caption: A logical workflow for troubleshooting common issues.

SuzukiCycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Lₙ (Active Catalyst) pd2_complex R¹-Pd(II)Lₙ-X pd0->pd2_complex R¹-X pd0->pd2_complex ox_add_label Oxidative Addition transmetalation_complex R¹-Pd(II)Lₙ-R² pd2_complex->transmetalation_complex transmetalation_label Transmetalation borate R²-B(OH)₃⁻ (Activated Boronate) borate->transmetalation_complex transmetalation_complex->pd0 transmetalation_complex->pd0 product R¹-R² (Coupled Product) transmetalation_complex->product red_elim_label Reductive Elimination base_activation Base Activation (e.g., K₃PO₄) boronic_acid R²-B(OH)₂ boronic_acid->borate Base, OH⁻

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of Products from 2-Methoxycarbonylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2-methoxycarbonylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in Suzuki-Miyaura reactions involving this compound?

A1: Common impurities include:

  • Unreacted starting materials: Residual this compound and the aryl halide.

  • Homocoupled byproducts: Biphenyls formed from the coupling of two molecules of this compound or two molecules of the aryl halide.

  • Protodeborylated byproduct: Benzene methyl ester, formed by the replacement of the boronic acid group with a hydrogen atom.

  • Palladium catalyst residues: Residual palladium from the catalyst used in the reaction.

  • Hydrolyzed product: 2-Carboxybiphenyl derivatives, resulting from the hydrolysis of the methyl ester group during the reaction or workup.

Q2: What are the recommended general purification strategies for products of reactions with this compound?

A2: A multi-step purification strategy is often most effective:

  • Aqueous Workup: To remove the bulk of inorganic salts, the base, and water-soluble impurities.

  • Extraction: An acid-base extraction can be employed to remove unreacted this compound. Washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) will extract the acidic boronic acid into the aqueous phase.

  • Chromatography: Column chromatography on silica gel is a powerful technique to separate the desired product from organic impurities such as homocoupled byproducts.

  • Recrystallization: If the final product is a solid, recrystallization can be an excellent final step to achieve high purity.

Q3: How can I remove residual palladium catalyst from my product?

A3: Several methods can be effective for removing residual palladium:

  • Filtration through Celite®: Passing a solution of the crude product through a pad of Celite® can remove heterogeneous palladium catalysts like Pd/C.

  • Aqueous Washes: Washing the organic solution of the product with an aqueous solution of sodium bisulfite (NaHSO₃) can help scavenge palladium.

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb the palladium, which is then removed by filtration.

  • Specialized Scavengers: Commercially available silica-functionalized scavengers with thiol or amine groups are highly effective at binding and removing palladium.

Q4: The methoxycarbonyl group in my product seems to be hydrolyzing during purification. How can I prevent this?

A4: Hydrolysis of the methyl ester is a common issue, particularly under strongly acidic or basic conditions. To minimize this:

  • Use Mild Bases: During the reaction and workup, opt for milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).

  • Avoid Strong Acids: During the aqueous workup, avoid washing with strong acids. If an acidic wash is necessary, use a dilute solution of a weak acid and minimize contact time.

  • Control Temperature: Perform extractions and washes at room temperature or below to slow down the rate of hydrolysis.

  • Anhydrous Conditions: For particularly sensitive substrates, consider running the Suzuki-Miyaura coupling under anhydrous conditions, which can sometimes mitigate hydrolysis.[1]

Troubleshooting Guides

Problem 1: Difficulty in removing unreacted this compound.
Possible CauseTroubleshooting Step
Inefficient Aqueous Extraction The basic wash may not be sufficient to extract the boronic acid. Increase the concentration of the aqueous base (e.g., from 1M NaHCO₃ to 1M Na₂CO₃) or perform multiple extractions. Ensure vigorous mixing during extraction to maximize contact between the organic and aqueous phases.
Co-elution during Chromatography The boronic acid may have a similar polarity to the desired product, leading to poor separation on silica gel. Modify the eluent system by increasing the polarity (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) to better retain the more polar boronic acid on the column.
Formation of Boronic Anhydride This compound can exist in equilibrium with its cyclic anhydride (boroxine), which may have different solubility and chromatographic properties. The basic wash during workup should hydrolyze the anhydride back to the boronic acid, facilitating its removal.
Problem 2: Product is contaminated with homocoupled byproduct.
Possible CauseTroubleshooting Step
Sub-optimal Reaction Conditions Homocoupling is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
Inefficient Purification Method Homocoupled byproducts can have very similar polarity to the desired product, making chromatographic separation challenging. Consider using a longer chromatography column for better resolution, or employing preparative HPLC for difficult separations. Recrystallization can also be highly effective for removing small amounts of impurities if the product is a solid.
Problem 3: Low yield after purification.
Possible CauseTroubleshooting Step
Product Loss During Aqueous Extraction If the desired product has some solubility in the aqueous phase, it may be lost during the workup. Minimize the number of aqueous washes and check the pH of the aqueous layers to ensure it does not favor partitioning of your product. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Decomposition on Silica Gel Some compounds can decompose on silica gel, especially if it is acidic. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.
Incomplete Reaction Before starting the purification, confirm that the reaction has gone to completion using techniques like TLC or LC-MS. If the reaction is incomplete, consider optimizing the reaction conditions (e.g., longer reaction time, higher temperature, different catalyst/ligand system).

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for a Model Suzuki-Miyaura Reaction Product

Purification Method% Removal of Unreacted Boronic Acid% Removal of Homocoupled Byproduct% Removal of PalladiumOverall Product Purity (%)
Aqueous Wash (1M Na₂CO₃)85-95%<10%<20%70-80%
Column Chromatography (Silica Gel)>98%90-98%80-95%>95%
Recrystallization (Ethanol/Water)>99%>95%>90%>99%
Activated Carbon Treatment<10%<5%90-99%Dependent on other impurities

Note: The values in this table are illustrative and can vary depending on the specific reaction conditions and the properties of the product and impurities.

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction
  • Cool the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal (if necessary): If the reaction was performed in a water-miscible solvent (e.g., THF, dioxane), remove the solvent under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction:

    • Dissolve the residue in an organic solvent such as ethyl acetate (EtOAc).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 1M aqueous solution of sodium carbonate (Na₂CO₃) to remove unreacted this compound. Separate the layers.

    • Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The choice of solvent will depend on the polarity of your product, as determined by thin-layer chromatography (TLC).

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices for biaryl compounds include ethanol, isopropanol, or a mixture like ethyl acetate/hexanes.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the product completely dissolves.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Experimental_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc, H2O, Na2CO3 wash) start->workup extract Separate Organic Layer workup->extract dry Dry and Concentrate extract->dry crude_product Crude Product dry->crude_product chromatography Column Chromatography (Silica Gel) crude_product->chromatography fractions Collect & Analyze Fractions chromatography->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate recrystallize Recrystallization (Optional) evaporate->recrystallize pure_product Pure Product evaporate->pure_product If recrystallization is not needed recrystallize->pure_product Troubleshooting_Logic start Impure Product After Initial Purification check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities boronic_acid Unreacted Boronic Acid? check_impurities->boronic_acid homocoupling Homocoupled Byproduct? check_impurities->homocoupling palladium Palladium Residue? check_impurities->palladium hydrolysis Hydrolyzed Ester? check_impurities->hydrolysis base_wash Perform/Repeat Basic Wash (e.g., 1M Na2CO3) boronic_acid->base_wash Yes pure Pure Product boronic_acid->pure No prep_hplc Preparative HPLC or Optimize Chromatography homocoupling->prep_hplc Yes homocoupling->pure No scavenger Use Palladium Scavenger or Activated Carbon palladium->scavenger Yes palladium->pure No mild_conditions Use Milder Base in Workup (e.g., NaHCO3) hydrolysis->mild_conditions Yes hydrolysis->pure No base_wash->pure prep_hplc->pure scavenger->pure mild_conditions->pure

References

identifying and minimizing side products in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in Suzuki coupling reactions?

A1: The most prevalent side products in Suzuki coupling reactions include:

  • Homocoupling products: Formation of a biaryl compound from two molecules of the boronic acid (Ar-Ar) or, less commonly, the organic halide.[1][2] This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that requires in-situ reduction.[1][3]

  • Protodeboronation products: Replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene (Ar-H).[4][5] This is a common decomposition pathway for boronic acids, especially under aqueous basic conditions and at elevated temperatures.[5][6]

  • Dehalogenation products: Replacement of the halide on the electrophilic partner with a hydrogen atom.[1][7] This can occur after oxidative addition, where a hydride ligand is formed and then reductively eliminates with the aryl group.[1]

  • Beta-Hydride Elimination products: This side reaction occurs with alkylboronic substrates that have beta-hydrogens, leading to the formation of alkenes.[2][8]

  • Palladium Black: Precipitation of the palladium catalyst from the solution, which reduces its catalytic activity.[2][7]

Q2: My reaction is showing a significant amount of boronic acid homocoupling. What are the likely causes and how can I minimize it?

A2: Homocoupling of boronic acids is often linked to the presence of Pd(II) species and oxygen in the reaction mixture.[1][9] Here are the primary causes and troubleshooting strategies:

  • Cause: In-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can lead to homocoupling as two boronic acid molecules are consumed to reduce Pd(II) to the active Pd(0).[1] The presence of dissolved oxygen can also facilitate this side reaction.[1][10]

  • Troubleshooting Strategies:

    • Degas the reaction mixture: Rigorously exclude oxygen by sparging the solvent and reaction mixture with an inert gas (e.g., nitrogen or argon) before adding the catalyst.[3][9]

    • Use a Pd(0) precatalyst: Employing a Pd(0) source like Pd(PPh₃)₄ or an air-stable precatalyst can reduce the likelihood of homocoupling.[11]

    • Optimize the ligand: The choice of ligand can influence the rate of the desired cross-coupling versus side reactions. For instance, using bulky, electron-rich phosphine ligands like SPhos can sometimes suppress homocoupling.[10][12]

Q3: I am observing a significant amount of protodeboronation of my boronic acid. How can I prevent this?

A3: Protodeboronation is the hydrolysis of the carbon-boron bond and is a major decomposition pathway for boronic acids.[4][6]

  • Cause: This side reaction is often promoted by aqueous basic conditions, elevated temperatures, and is more prevalent with electron-deficient or certain heteroaromatic boronic acids.[5][6][13]

  • Troubleshooting Strategies:

    • Use a more stable boronic acid derivative: Boronic esters, such as pinacol esters (Bpin) or MIDA boronates, are generally more stable and less prone to protodeboronation.[1][11] These act as a "slow release" source of the boronic acid under the reaction conditions.[4][14]

    • Use milder bases: Employing weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes mitigate protodeboronation compared to strong bases like NaOH.[11]

    • Anhydrous conditions: If feasible for your specific substrates, using anhydrous conditions can minimize the hydrolysis that leads to protodeboronation.[11]

    • Control reaction time and temperature: Shorter reaction times and lower temperatures can help to reduce the extent of this side reaction.[5][11]

Q4: My desired product yield is low, and I've identified the dehalogenated starting material as a major byproduct. What steps can I take to improve the reaction?

A4: Dehalogenation of the aryl halide is another common side reaction that lowers the yield of the desired cross-coupled product.[1]

  • Cause: After the oxidative addition step, the palladium complex can react with certain components in the reaction mixture, such as amine bases or alcoholic solvents, to acquire a hydride ligand. Subsequent reductive elimination of the aryl group and the hydride leads to the dehalogenated product.[1]

  • Troubleshooting Strategies:

    • Screen different bases: The choice of base can significantly impact the extent of dehalogenation. Avoid bases that can act as hydride sources.[7]

    • Ensure an inert atmosphere: Running the reaction under a strictly inert atmosphere (nitrogen or argon) can help to minimize side reactions.[7]

    • Optimize the solvent: The solvent can influence the reaction pathway. Consider screening different solvent systems.[15][16]

Q5: How does the choice of ligand affect the formation of side products?

A5: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.[7][17] The steric and electronic properties of the ligand can significantly impact the rates of the desired catalytic cycle steps versus competing side reactions.[18]

  • Bulky and electron-rich ligands: Ligands like the Buchwald-type phosphines (e.g., SPhos, XPhos) can promote the oxidative addition and reductive elimination steps, which can sometimes outcompete side reactions.[7][12] However, it has also been shown that bulky phosphine ligands can accelerate protodeboronation.[6]

  • Ligand Screening: A systematic screening of different ligands is often the most effective way to identify the optimal ligand for a specific substrate combination to maximize the yield of the desired product and minimize side reactions.[7]

Troubleshooting Guide: Impact of Reaction Parameters on Side Product Formation

ParameterEffect on Side ProductsRecommendations for Minimization
Palladium Source Pd(II) sources can promote homocoupling during in-situ reduction.[1]Use Pd(0) precatalysts or ensure efficient and clean reduction of Pd(II) sources.[11]
Ligand Bulky, electron-rich ligands can accelerate the desired reaction but may also promote protodeboronation.[6][7]Screen a variety of ligands to find the optimal balance for your specific substrates.[7]
Base Strong bases can promote protodeboronation and dehalogenation.[7][11] The type and stoichiometry of the base are critical.[5][19]Use milder bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and the minimum effective amount.[11][19]
Solvent The polarity of the solvent can influence reaction selectivity and the rate of side reactions.[15][20] Aqueous conditions can promote protodeboronation.[5]Screen different solvents and consider anhydrous conditions if protodeboronation is a major issue.[11][15]
Temperature Higher temperatures can accelerate the desired reaction but also increase the rate of side reactions like protodeboronation.[5][21]Optimize the temperature to achieve a reasonable reaction rate while minimizing side product formation.[22]
Boronic Acid Derivative Boronic acids are prone to protodeboronation and homocoupling.[4][13]Use more stable derivatives like pinacol esters or MIDA boronates to slowly release the active boronic acid.[1][11]
Atmosphere The presence of oxygen can lead to homocoupling and catalyst degradation.[1][10]Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[3]

Experimental Protocols

General Procedure for a Suzuki Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), the boronic acid or boronic ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[11]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if not using a pre-formed catalyst complex).[11]

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, or toluene) via syringe.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.[22]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[7]

Protocol for Ligand Screening to Optimize Reaction Yield

A parallel synthesis approach can be used to efficiently screen multiple ligands.

  • Stock Solution Preparation:

    • Prepare a stock solution of the aryl halide in the chosen degassed solvent.[7]

    • Prepare a separate stock solution of the boronic acid and base in the degassed solvent.[7]

  • Reaction Setup:

    • In an array of reaction vials, add the palladium precursor (e.g., Pd₂(dba)₃).[7]

    • To each vial, add a different phosphine ligand, maintaining a constant palladium-to-ligand ratio.[7]

  • Reagent Addition:

    • Add the aryl halide stock solution to each vial.[7]

    • Add the boronic acid/base stock solution to each vial.[7]

  • Reaction and Analysis:

    • Seal the vials, purge with an inert gas, and place them in a heating block at the desired temperature.[7]

    • After a predetermined time, quench the reactions and analyze the yield of the desired product in each vial using a quantitative method like GC or LC with an internal standard.[7]

Visual Troubleshooting Guide

Suzuki_Troubleshooting start Low Yield or Impure Product side_product Identify Major Side Product(s) (e.g., by GC-MS, LC-MS, NMR) start->side_product homocoupling Homocoupling (Ar-B(OH)₂ Dimer) side_product->homocoupling  Homocoupling Detected protodeboronation Protodeboronation (Arene Formation) side_product->protodeboronation  Protodeboronation Detected dehalogenation Dehalogenation (Ar-H from Ar-X) side_product->dehalogenation  Dehalogenation Detected reoptimize Re-optimize Other Parameters (Ligand, Concentration, Temp.) side_product->reoptimize  No Major Side Product,  Incomplete Conversion hc_cause1 Cause: O₂ Presence homocoupling->hc_cause1 hc_cause2 Cause: Pd(II) Precatalyst homocoupling->hc_cause2 hc_solution1 Solution: Rigorously Degas Solvents & Reaction Mixture hc_cause1->hc_solution1 hc_solution1->reoptimize hc_solution2 Solution: Use Pd(0) Precatalyst hc_cause2->hc_solution2 hc_solution2->reoptimize pdb_cause1 Cause: Unstable Boronic Acid protodeboronation->pdb_cause1 pdb_cause2 Cause: Harsh Basic/ Aqueous Conditions protodeboronation->pdb_cause2 pdb_solution1 Solution: Use Boronic Ester (Pinacol, MIDA) pdb_cause1->pdb_solution1 pdb_solution1->reoptimize pdb_solution2 Solution: Use Milder Base (e.g., K₃PO₄), Anhydrous Solvent, Lower Temp. pdb_cause2->pdb_solution2 pdb_solution2->reoptimize dh_cause Cause: Hydride Source (e.g., Base, Solvent) dehalogenation->dh_cause dh_solution Solution: Screen Alternative Bases and Solvents dh_cause->dh_solution dh_solution->reoptimize success Improved Yield and Purity reoptimize->success

Caption: A workflow for troubleshooting common side reactions in Suzuki coupling.

References

stability and storage of 2-methoxycarbonylphenylboronic acid and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 2-methoxycarbonylphenylboronic acid and its derivatives. It includes troubleshooting for common experimental issues and detailed protocols.

Frequently Asked Questions (FAQs): Stability and Storage

Q1: What are the optimal storage conditions for solid this compound?

A: To ensure maximum stability and shelf-life, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Some suppliers recommend refrigerated conditions (≤ -10 °C) for long-term storage.[4] It is crucial to protect the compound from moisture and atmospheric oxygen.[5]

Q2: How does moisture affect the stability of this compound and its ester derivatives?

A: Boronic acids and their esters are susceptible to hydrolysis.[6][7] this compound can react with water, which can affect its purity and performance in reactions. Its derivatives, particularly boronate esters (e.g., pinacol esters), are highly sensitive to moisture and can hydrolyze back to the parent boronic acid.[6] This degradation can be a significant issue during storage, sample preparation, and analysis.[7]

Q3: Why does my solid this compound appear clumpy or have a different consistency than when it was new?

A: Boronic acids have a natural tendency to dehydrate and form cyclic anhydrides, known as boroxines. This process is reversible in the presence of water. It is common for containers of this compound to contain varying amounts of its corresponding anhydride.[8][9] This change in physical form does not typically inhibit chemical reactivity, especially in reactions where water is present.

Q4: What materials and conditions should be avoided when handling or storing this compound?

A: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5] Store the compound away from heat and sources of ignition.[1][5] Handling should be performed in a well-ventilated area or under a fume hood to avoid the formation and inhalation of dust.[1][2]

Table 1: Recommended Storage and Handling Summary
ParameterRecommendationRationaleCitations
Temperature Cool, dry place. ≤ -10 °C for long-term storage.Minimizes degradation and potential side reactions.[1][3][4]
Atmosphere Tightly sealed container, inert gas (Argon/Nitrogen) recommended.Protects from moisture and oxygen to prevent hydrolysis and oxidation.[5][10]
Light Store in an opaque or amber vial.Protects from light-induced degradation, although less common than moisture sensitivity.[11]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.These materials can cause rapid decomposition of the boronic acid.[5]

Troubleshooting Guides for Experiments

This section focuses on troubleshooting the Suzuki-Miyaura cross-coupling reaction, a primary application for this compound.[4]

Q1: My Suzuki-Miyaura coupling reaction is sluggish or fails completely. What are the common causes?

A: Low or no conversion is a frequent issue and can stem from several factors:

  • Boronic Acid Instability : The boronic acid may have degraded during storage or in the reaction mixture. Consider using a freshly opened bottle or a more stable derivative like a pinacol ester or MIDA boronate.[12]

  • Catalyst Inactivity : The palladium catalyst may be deactivated. This can be caused by oxygen in the reaction vessel or oxidized phosphine ligands. Ensure your reaction setup is thoroughly degassed and use fresh, high-purity ligands.[12]

  • Suboptimal Conditions : The base, solvent, or temperature may not be optimal. The purity of the base is critical. For challenging couplings, a temperature increase may be necessary, but excessive heat can accelerate catalyst decomposition.[11][12]

  • Reagent Purity : Ensure all reagents, especially the solvent, are pure and anhydrous if the protocol requires it.[12]

Q2: I am observing a significant amount of a homocoupled product from my boronic acid. How can I prevent this?

A: Homocoupling is a common side reaction where two molecules of the boronic acid couple together. It is primarily caused by the presence of oxygen, which can facilitate this process.[12][13]

  • Improve Degassing : This is the most critical step. Ensure your solvent and reaction setup are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[12]

  • Use a Pd(0) Source : If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it is reduced to the active Pd(0) in situ. This reduction can sometimes consume the boronic acid, leading to homocoupling. Starting directly with a Pd(0) source, such as Pd(PPh₃)₄, can mitigate this issue.[12][13]

Q3: My analysis shows my starting aryl halide is consumed, but instead of the desired product, I've formed a byproduct where the boronic acid group is replaced by a hydrogen atom. What happened?

A: This side reaction is called protodeboronation. It is the replacement of the C-B bond with a C-H bond and is often promoted by the presence of water or other acidic protons in the reaction mixture.[11][12]

  • Ensure Anhydrous Conditions : Use anhydrous solvents and reagents to minimize the source of protons.[11]

  • Use Stable Derivatives : Consider using more robust boronic acid surrogates like potassium aryltrifluoroborates or N-methyliminodiacetic acid (MIDA) boronates, which slowly release the active boronic acid under the reaction conditions, minimizing its exposure to protic sources.[10][12]

G start Suzuki Reaction Failed (Low or No Conversion) check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Check Conditions start->check_conditions check_catalyst 3. Check Catalyst System start->check_catalyst side_reaction Side Reaction Observed? start->side_reaction solution_reagents Use fresh boronic acid or stable derivative (e.g., MIDA ester). Ensure solvent is pure/anhydrous. check_reagents->solution_reagents solution_conditions Optimize Base (check purity). Increase temperature cautiously. Ensure adequate degassing. check_conditions->solution_conditions solution_catalyst Use fresh phosphine ligand. Use a Pd(0) source directly. Increase catalyst loading. check_catalyst->solution_catalyst homocoupling Homocoupling? side_reaction->homocoupling Yes protodeboronation Protodeboronation? homocoupling->protodeboronation No solution_homocoupling Improve degassing procedure. Use a direct Pd(0) source. homocoupling->solution_homocoupling Yes solution_protodeboronation Use anhydrous solvent. Consider a stable boronate ester. protodeboronation->solution_protodeboronation Yes

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.

Key Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for its effective use.

  • Dehydration to Boroxine : This is the most common transformation for boronic acids, where three molecules cyclize with the loss of three water molecules to form a six-membered ring. This process is generally reversible.

  • Oxidation : Arylboronic acids can be oxidized to the corresponding phenol.[14] This can occur from atmospheric oxygen or other oxidants in the reaction mixture.

  • Protodeboronation : As discussed in the troubleshooting section, this pathway involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the loss of the reactive boronic acid functionality.[11][15]

G BA 2-Methoxycarbonylphenyl boronic Acid Cond_Heat Heat / Vacuum (-H₂O) BA->Cond_Heat Cond_Ox [O] (e.g., air, H₂O₂) BA->Cond_Ox Cond_Proton H⁺ (e.g., H₂O, acid) BA->Cond_Proton Boroxine Boroxine (Anhydride) Boroxine->BA Hydrolysis (+H₂O) Phenol Methyl Salicylate (Phenol) Arene Methyl Benzoate (Protodeboronation Product) Cond_Heat->Boroxine Dehydration Cond_Ox->Phenol Oxidation Cond_Proton->Arene Protodeboronation

Caption: Common degradation pathways for arylboronic acids.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and may require optimization for specific substrates.[16]

Materials:

  • Aryl Halide (1.0 mmol, 1.0 eq)

  • This compound (1.2 mmol, 1.2 eq)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., PPh₃, 8 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 5:1 mixture, 6 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G pd0 Pd(0)Lₙ oa Oxidative Addition pd0->oa pd_complex1 Ar¹-Pd(II)(X)Lₙ tm Transmetalation pd_complex1->tm pd_complex2 Ar¹-Pd(II)(Ar²)Lₙ re Reductive Elimination pd_complex2->re aryl_halide Ar¹-X (Aryl Halide) aryl_halide->oa boronic_acid Ar²-B(OH)₂ (Boronic Acid) boronic_acid->tm base Base base->tm product Ar¹-Ar² (Biaryl Product) oa->pd_complex1 tm->pd_complex2 re->pd0 Catalyst Regenerated re->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Method for Assessing Boronic Acid Stability via HPLC

This protocol outlines a general approach to monitor the purity and identify potential degradation products of a boronic acid sample over time. Specific conditions (e.g., column, mobile phase) will need to be developed for this compound.

Objective: To quantify the percentage of the parent boronic acid and detect the formation of impurities (e.g., corresponding phenol or protodeboronation product).

Procedure:

  • Method Development : Develop a reverse-phase HPLC method capable of separating the this compound from its potential impurities. A C18 column is often a good starting point.[17] The mobile phase could consist of a buffered aqueous solution (e.g., ammonium acetate) and an organic solvent like acetonitrile.[17]

  • Sample Preparation (Time Zero) : Accurately weigh a sample of the boronic acid and dissolve it in a suitable diluent (e.g., acetonitrile/water) to a known concentration.

  • Initial Analysis (Time Zero) : Immediately inject the prepared sample onto the HPLC system. Record the chromatogram and integrate the peak area of the main compound and any visible impurities. The purity at time zero can be calculated using the area percent method.

  • Stress Conditions : Store aliquots of the solid boronic acid under various conditions (e.g., room temperature exposed to air, 40°C in a sealed vial, refrigerated).

  • Time-Point Analysis : At regular intervals (e.g., 1 week, 1 month, 3 months), prepare a new sample from each storage condition using the same procedure as step 2.

  • Data Analysis : Analyze the samples by HPLC. Compare the peak areas of the parent compound and impurities to the time-zero data. A decrease in the main peak's area percentage and a corresponding increase in impurity peaks indicates degradation.

  • Impurity Identification : If significant degradation is observed, LC-MS can be used to identify the mass of the impurity peaks to confirm their identity (e.g., oxidized or protodeboronated species).

References

Technical Support Center: Navigating Challenges with Ortho-Substituted Boronic Acids in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation and inhibition in reactions involving ortho-substituted boronic acids, particularly in the context of Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your experiments.

Question: My Suzuki-Miyaura reaction with an ortho-substituted boronic acid is sluggish or has stalled. What are the likely causes and how can I fix it?

Answer:

A sluggish or stalled reaction is a common issue when working with sterically hindered ortho-substituted boronic acids. The primary culprits are often related to catalyst deactivation or inhibition of the catalytic cycle. Here’s a step-by-step guide to troubleshoot the problem:

  • Assess Boronic Acid Stability: Ortho-substituted and heteroaryl boronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This is especially problematic under basic, aqueous conditions.[3][4]

    • Solution: Use freshly purchased or recrystallized boronic acid. To enhance stability, consider using boronic acid derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates.[1][2] These reagents often release the boronic acid slowly under the reaction conditions, maintaining a low concentration that disfavors side reactions.[2]

  • Evaluate the Catalyst and Ligand System: The choice of palladium source and ligand is critical for coupling sterically demanding substrates.

    • Inefficient Catalyst Activation: Pd(II) precatalysts require reduction to the active Pd(0) species in situ.[1] If this process is inefficient, the catalytic cycle will not initiate properly.

      • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, more reliable precatalyst system such as a Buchwald precatalyst.[1]

    • Ligand Oxidation or Inappropriateness: Phosphine ligands can be oxidized by trace oxygen, rendering them unable to coordinate to the palladium center.[1] Furthermore, the ligand may not be suitable for the specific sterically hindered coupling.

      • Solution: Use fresh ligands stored under an inert atmosphere. For ortho-substituted partners, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) are often necessary to promote the challenging oxidative addition and reductive elimination steps. Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1.[1]

  • Optimize Reaction Conditions: The reaction environment plays a crucial role in the success of the coupling.

    • Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst and ligands, leading to catalyst decomposition and an increase in side reactions like homocoupling.[1]

      • Solution: Ensure your solvent and reaction mixture are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

    • Suboptimal Temperature: Many Suzuki couplings require heating to overcome activation barriers.

      • Solution: If the reaction is slow at a lower temperature (e.g., 80°C), a cautious increase may improve the rate.[1] However, be aware that excessive heat can accelerate catalyst decomposition.[1]

    • Base and Solvent Purity: The purity and integrity of the base and solvent are critical.

      • Solution: Use anhydrous solvents if the protocol requires it and ensure they are properly degassed.[1] The choice of base can also be critical; for challenging couplings, consider a range of bases from milder (e.g., K₂CO₃) to stronger (e.g., K₃PO₄).

Question: I am observing significant formation of a homocoupling product from my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of boronic acids is a frequent side reaction, often driven by the presence of oxygen. Here are the key strategies to minimize it:

  • Improve Degassing: This is the most critical step. Rigorous degassing of your reaction mixture and solvent will minimize the oxygen that facilitates the oxidative coupling of two boronic acid molecules.[1]

  • Use a Pd(0) Source: When using a Pd(II) precatalyst like Pd(OAc)₂, its in-situ reduction to Pd(0) can sometimes consume the boronic acid or phosphine ligand, leading to homocoupling.[1] Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can help mitigate this issue.[1]

  • Control Boronic Acid Concentration: As with protodeboronation, using a "slow-release" strategy with boronic esters (e.g., MIDA boronates) or trifluoroborates can keep the concentration of the active boronic acid low, thus suppressing side reactions.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with ortho-substituted boronic acids?

A1: Protodeboronation is a chemical reaction where a proton replaces the boronic acid group on your starting material.[2] This is a significant undesired side reaction in Suzuki-Miyaura couplings as it consumes the boronic acid, reducing the potential yield of your desired product. Ortho-substituted and electron-deficient arylboronic acids can be particularly prone to this decomposition pathway, especially under the basic aqueous conditions often used in these reactions.[3][4][5]

Q2: How does steric hindrance from an ortho-substituent affect the catalytic cycle?

A2: The ortho-substituent creates steric bulk around the carbon-boron bond. This can impede the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to the palladium catalyst. This slowing of the productive catalytic cycle can allow more time for side reactions like protodeboronation and catalyst decomposition to occur.

Q3: Can the ortho-substituent itself inhibit the catalyst?

A3: Yes, if the ortho-substituent contains a Lewis-basic heteroatom (e.g., the nitrogen in a pyridine ring), it can coordinate to the palladium center.[6] This coordination can occupy a site on the catalyst that is necessary for the catalytic cycle to proceed, thereby acting as an inhibitor and slowing down or stopping the reaction.

Q4: Are there alternatives to boronic acids for coupling ortho-substituted fragments?

A4: Yes, several alternatives offer enhanced stability. Potassium trifluoroborates and boronate esters, such as pinacol or MIDA esters, are common choices.[1][2] These compounds are generally more stable to protodeboronation and can act as "slow-release" sources of the boronic acid under the reaction conditions, which helps to minimize side reactions.[2][3]

Q5: What is the role of the base in the reaction, and can it contribute to deactivation?

A5: The base is essential for activating the boronic acid to facilitate transmetalation.[7][8] It forms a more nucleophilic "ate" complex with the boron. However, the basic conditions, especially with water present, also promote the undesirable protodeboronation side reaction.[3][9] The choice of base and its strength is therefore a critical parameter to optimize for challenging substrates.

Quantitative Data Summary

The following tables provide typical starting points for reaction conditions in Suzuki-Miyaura couplings, particularly when dealing with challenging substrates like ortho-substituted boronic acids.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterTypical RangeNotes
Palladium Catalyst Loading 1 - 5 mol%Higher loadings may be needed for very challenging substrates.
Ligand:Palladium Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source.[1]
Boronic Acid Equivalents 1.1 - 2.0 eqAn excess is often used to compensate for potential protodeboronation.
Base Equivalents 1.5 - 3.0 eqRelative to the limiting reagent. Insufficient base can stall the reaction.[1]
Temperature 80 - 120 °CLower temperatures may be possible with highly active catalysts.
Concentration 0.1 - 0.5 MRelative to the limiting reagent.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Suzuki-Miyaura Coupling with an Ortho-Substituted Boronic Acid

This protocol is a general guideline for a screening reaction.

  • Reagent Preparation:

    • To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq, e.g., 0.2 mmol), the ortho-substituted boronic acid or ester (1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

    • In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1.25 mol%) and the ligand (e.g., XPhos, 2.5 mol%) in the reaction solvent.

  • Reaction Setup:

    • Seal the vial containing the solid reagents with a septum.

    • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

    • Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

    • Add the catalyst/ligand solution via syringe.

  • Execution:

    • Place the sealed vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).[1]

  • Analysis:

    • After cooling to room temperature, take a small aliquot from the reaction mixture.

    • Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion to the product and identify major byproducts.[1]

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-X Transmetal Transmetalation Intermediate OxAdd->Transmetal Ar'-B(OR)2 + Base RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd(0)L2 Ar-Ar' (Product) BoronicAcid Ar'-B(OR)2 (ortho-substituted) Protodeboronation Protodeboronation (Ar'-H) BoronicAcid->Protodeboronation + H₂O, Base CatalystInhibition Catalyst Inhibition (Coordination) BoronicAcid->CatalystInhibition Lewis Basic Substituent CatalystInhibition->Pd(0)L2

Caption: The Suzuki-Miyaura catalytic cycle and common deactivation pathways.

Diagram 2: Troubleshooting Workflow for a Failed Reaction

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_sm Check Starting Materials: - Boronic acid stability? - Reagent purity? start->check_sm check_conditions Review Reaction Conditions: - Degassing thorough? - Correct temperature? - Appropriate base/solvent? start->check_conditions check_catalyst Evaluate Catalyst System: - Modern precatalyst? - Bulky, e⁻-rich ligand? - Correct L:Pd ratio? start->check_catalyst outcome_sm Use fresh boronic ester/ trifluoroborate check_sm->outcome_sm If unstable outcome_conditions Re-run with optimized conditions (degas, temp) check_conditions->outcome_conditions If suboptimal outcome_catalyst Screen different ligands and catalyst sources check_catalyst->outcome_catalyst If inappropriate

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

References

Technical Support Center: Managing Steric Hindrance in 2-Substituted Phenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving sterically hindered 2-substituted phenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with a 2-substituted phenylboronic acid failing or giving low yields?

A: Low yields or reaction failure with 2-substituted phenylboronic acids are common and typically stem from steric hindrance, which can impede key steps in the catalytic cycle. The primary causes include:

  • Difficult Transmetalation: The bulky ortho-substituent on the boronic acid hinders the transfer of the aryl group from boron to the palladium center. This is often the rate-limiting step.[1]

  • Inefficient Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst can also be slowed by the steric bulk of the ortho-substituents on the palladium complex, particularly when forming tetra-ortho-substituted biaryls.

  • Competing Side Reactions: Under forcing conditions (e.g., high temperatures) required to overcome steric barriers, side reactions become more prevalent. These include protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid.[1][2]

Q2: What are the best ligands and catalysts for coupling sterically hindered 2-substituted phenylboronic acids?

A: The choice of ligand is critical. For sterically demanding substrates, bulky and electron-rich ligands are necessary to promote the catalytic cycle.[1] Highly effective options include:

  • Biaryl Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are exceptionally effective.[1][3] They possess the steric bulk to stabilize the active palladium species and the electron-donating ability to facilitate oxidative addition and reductive elimination.[3]

  • N-Heterocyclic Carbene (NHC) Ligands: These have strong σ-donor properties and steric bulk, making them highly efficient for creating hindered biaryls, often with low catalyst loadings.[4]

  • Specialized Ligands: For extremely challenging couplings, ligands like BI-DIME and AntPhos have been developed specifically to facilitate the formation of highly substituted biaryls.[5][6]

Q3: How do I select the optimal base and solvent for a challenging coupling?

A: The base and solvent system is crucial for activating the boronic acid for transmetalation.[1]

  • Base: Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[1] For some systems, strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (t-BuOK) in aprotic solvents can be highly effective.[4]

  • Solvent: Aprotic polar solvents are generally preferred. Dioxane, toluene, and tetrahydrofuran (THF), often in combination with a small amount of water, are common choices.[1][4] The addition of water can be crucial for activating the boronic acid.[1] For substrates sensitive to hydrolysis, completely anhydrous conditions using an anhydrous base (e.g., K₃PO₄) in a solvent like DMF may be beneficial.[7]

Q4: My boronic acid appears to be decomposing during the reaction. What is happening and how can I prevent it?

A: This is likely protodeboronation, a common side reaction where the C-B bond is cleaved by water or other protic sources, converting the boronic acid back to the corresponding arene.[2] Ortho-substituents can sometimes accelerate this process.[7]

  • Mitigation Strategies:

    • Use High-Purity Reagents: Ensure your boronic acid is pure and dry. Impurities can catalyze decomposition.

    • Use Anhydrous Conditions: If protodeboronation is severe, switching to strictly anhydrous solvents and bases can help.[7]

    • Consider Boronic Esters: Pinacol (BPin), MIDA, or N-phenylethanolamine boronic esters are significantly more stable towards protodeboronation than the corresponding boronic acids and can be used as effective substitutes.[2]

Q5: What causes the formation of biaryl homocoupling products, and how can I minimize this side reaction?

A: Homocoupling of the boronic acid partner is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1][8]

  • Prevention Methods:

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel (e.g., via sparging with an inert gas like argon or nitrogen, or freeze-pump-thaw cycles) to remove dissolved oxygen.[1][2]

    • Use a Pd(0) Source: Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over a Pd(II) precatalyst that requires in-situ reduction.[2]

    • Optimize Reaction Rate: A faster cross-coupling reaction will outcompete the slower homocoupling pathway. Optimizing the ligand, base, and temperature can help achieve this.[1]

Troubleshooting Guide

Issue: Low or No Yield in a Sterically Hindered Coupling

This workflow provides a systematic approach to diagnosing and solving common issues.

TroubleshootingWorkflow start Low / No Yield Observed reagent_check 1. Verify Reagent Quality & Purity start->reagent_check catalyst_check 2. Evaluate Catalyst System reagent_check->catalyst_check Reagents OK sub_reagent1 Boronic Acid: - Check for decomposition (NMR) - Consider using a stable ester (BPin, MIDA) reagent_check->sub_reagent1 sub_reagent2 Aryl Halide: - Confirm purity & integrity reagent_check->sub_reagent2 sub_reagent3 Base & Solvent: - Use fresh, anhydrous reagents - Ensure proper degassing reagent_check->sub_reagent3 condition_check 3. Optimize Reaction Conditions catalyst_check->condition_check Catalyst System OK sub_catalyst1 Ligand Choice: - Increase steric bulk & electron-donating ability - Screen Buchwald ligands (SPhos, XPhos) or NHC ligands catalyst_check->sub_catalyst1 sub_catalyst2 Catalyst Activity: - Use fresh catalyst/precatalyst - Consider a more stable precatalyst (e.g., G3/G4 Palladacycles) catalyst_check->sub_catalyst2 sub_condition1 Base: - Screen stronger bases (K3PO4, Cs2CO3, t-BuOK) condition_check->sub_condition1 sub_condition2 Temperature: - Incrementally increase temperature condition_check->sub_condition2 sub_condition3 Solvent: - Test different aprotic solvents (Dioxane, Toluene) - Vary water content or switch to anhydrous condition_check->sub_condition3 success Problem Solved sub_reagent1->success Issue Found sub_reagent2->success Issue Found sub_reagent3->success Issue Found sub_catalyst1->success Issue Found sub_catalyst2->success Issue Found sub_condition1->success Issue Found sub_condition2->success Issue Found sub_condition3->success Issue Found

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

The Suzuki-Miyaura Catalytic Cycle and Steric Hindrance

The efficiency of the Suzuki-Miyaura reaction relies on a three-step catalytic cycle. For 2-substituted phenylboronic acids, the transmetalation step is critically affected by steric bulk.

CatalyticCycle Pd0 LₙPd(0) Oxa LₙPd(II)(Ar¹)(X) Pd0->Oxa Oxidative Addition (Ar¹-X) Trans LₙPd(II)(Ar¹)(Ar²) Oxa->Trans Transmetalation (Ar²-B(OR)₂) hindrance This step is often rate-limiting for 2-substituted boronic acids due to steric hindrance. Oxa->hindrance Trans->Pd0 Reductive Elimination Trans->center_node Ar¹-Ar² (Product)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically sensitive transmetalation step.

Data on Successful Couplings of Sterically Hindered Substrates

The following table summarizes successful reaction conditions reported for challenging Suzuki-Miyaura couplings involving ortho-substituted substrates.

Aryl Halide PartnerBoronic Acid PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-1,3-diisopropylbenzene2-Methylphenylboronic acidPd(OAc)₂ / AntPhosK₃PO₄Toluene11095[5]
2-Bromo-1,3,5-trimethylbenzene2,6-Dimethylphenylboronic acidPd(OAc)₂ / BI-DIMEK₃PO₄Toluene11093[6]
1-Bromo-2,6-dimethylbenzene2-Isopropylphenylboronic acidPd/BI-DIMEK₃PO₄Toluene11098[9]
4-Chlorotoluene2,4,6-Trimethylphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O8098[3]
2-Chlorobiphenyl2-Methylphenylboronic acidPd-NHC Complex 3at-BuOKDioxane80>99[4]

Generalized Experimental Protocol for a Sterically Hindered Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of a 2-substituted phenylboronic acid with an aryl bromide.

Reagents & Equipment:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2-Substituted phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • Ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, 5 mL)

  • Degassed water (0.5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined screw cap

  • Inert atmosphere setup (Argon or Nitrogen line)

Procedure:

  • Vial Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (if solid), 2-substituted phenylboronic acid, palladium precatalyst, ligand, and base.

  • Inert Atmosphere: Seal the vial with the screw cap, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Through the septum, add the anhydrous solvent (e.g., dioxane) followed by the degassed water via syringe. If the aryl bromide is a liquid, add it at this stage.

  • Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80-110 °C). Stir vigorously for the intended reaction time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

References

Technical Support Center: Analytical Methods for Monitoring Reaction Progress with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with boronic acids. It addresses common issues encountered during reaction monitoring using various analytical techniques.

General FAQs

Q1: What are the most common analytical methods for monitoring reactions involving boronic acids?

A1: The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) often coupled with Mass Spectrometry (LC-MS), and Gas Chromatography (GC) also frequently coupled with MS (GC-MS). Each method has distinct advantages and is chosen based on the specific reaction, available equipment, and the nature of the boronic acid species.[1]

Q2: Why can boronic acids be challenging to analyze?

A2: Boronic acids present several analytical challenges. They have a tendency to form cyclic anhydrides known as boroxines, especially when concentrated or heated, which can complicate spectra and chromatograms.[2][3][4] Many are polar and non-volatile, making direct GC analysis difficult without derivatization.[1][5][6] Furthermore, boronate esters, common intermediates, can be susceptible to hydrolysis back to the boronic acid during analysis, particularly in reversed-phase HPLC.[6][7][8]

Comparison of Analytical Techniques

The table below summarizes the applicability and challenges of common analytical methods for monitoring reactions with boronic acids.

Technique Advantages Disadvantages Applicability to Boronic Acid Reactions
NMR Spectroscopy - Provides detailed structural information.[1] - Inherently quantitative without response factors.[1] - Can be used for in-situ monitoring.[1] - 11B NMR directly probes the boron environment.[9]- Lower sensitivity compared to MS.[1] - Spectra can be complicated by oligomerization (boroxine formation), leading to broad peaks.[3] - Requires deuterated solvents.Excellent. Ideal for structural elucidation and tracking the transformation of the boron moiety itself (e.g., sp2 to sp3 hybridization).[9]
LC-MS - High sensitivity and selectivity.[1] - Directly applicable to many boronic acids without derivatization.[1] - Provides molecular weight information. - High-throughput potential.[2]- Boronate esters can hydrolyze on-column.[7][8] - Some boronic acids have poor chromophores for UV detection.[5] - Ionization can be difficult, and adduct/boroxine formation can complicate mass spectra.[2][5]Excellent. The most widely used method for real-time quantitative monitoring of reactants, products, and byproducts.[1]
GC-MS - High resolution for volatile compounds.[1]- Requires derivatization for non-volatile boronic acids, adding a sample preparation step.[1][5][10] - High temperatures can cause degradation of sensitive molecules.[1]Fair. Not ideal for direct analysis but can be effective after a robust and reproducible derivatization protocol is established.[1][5]
Troubleshooting Guide: NMR Spectroscopy

Q3: My 1H NMR spectrum for a boronic acid shows very broad, poorly resolved peaks. What's happening and how can I fix it?

A3: This is a common issue caused by the reversible formation of oligomeric species, primarily cyclic trimers called boroxines, in solution.[3] This equilibrium process broadens the signals.

  • Solution 1: Change Solvent. Switching to a more polar, protic deuterated solvent like methanol-d4 (CD3OD) can break up these aggregates and provide sharper spectra.[11]

  • Solution 2: Derivatization. Convert the boronic acid to its corresponding boronate ester (e.g., a pinacol ester). These esters do not form boroxines and typically yield very clean NMR spectra.[3] This is also a good strategy if the boronic acid has poor solubility in common NMR solvents.

  • Solution 3: Adjust Concentration and Temperature. Using a lower concentration can shift the equilibrium away from the oligomers. Increasing the temperature of the NMR experiment can also sometimes sharpen signals, although this is limited by solvent volatility.[11]

Q4: I am using 11B NMR. How do I interpret the chemical shifts?

A4: 11B NMR is highly informative as the chemical shift directly reflects the hybridization state of the boron atom.[9]

  • sp2-hybridized boron (trigonal planar), as found in neutral boronic acids and boroxines, appears downfield, typically in the range of δ 26 to 33 ppm .[4][9] These peaks are often broader.[9]

  • sp3-hybridized boron (tetrahedral), found in anionic boronate species or boronate esters, is shifted upfield to a range of δ 1 to 7 ppm .[9] These peaks are generally sharper.[9]

  • Boric Acid , a common decomposition product, has a distinct peak around δ 19.4 ppm .[9][12]

Q5: My 11B NMR spectrum has a large, broad "hump" that obscures my signal. What is the cause?

A5: This "boron hump" is a background signal originating from the borosilicate glass of standard NMR tubes and/or the probe itself.[13][14] It is especially problematic for low-concentration samples or compounds with broad signals.

  • Solution: Use quartz NMR tubes, which do not contain boron and will eliminate this background signal.[3][13] If quartz tubes are unavailable, specialized NMR pulse sequences can sometimes be used to suppress broad background signals.[13]

Logical Diagram: Troubleshooting Poor NMR Spectra

G start Poorly Resolved NMR Spectrum (Broad Peaks) check_oligomerization Cause: Likely Oligomerization (Boroxine Formation) start->check_oligomerization solution1 Strategy 1: Change Solvent to CD3OD check_oligomerization->solution1 solution2 Strategy 2: Derivatize to Pinacol Ester check_oligomerization->solution2 solution3 Strategy 3: Lower Concentration check_oligomerization->solution3 result_good Result: Clean, Sharp Spectrum solution1->result_good solution2->result_good solution3->result_good

Caption: Troubleshooting workflow for poor NMR spectra of boronic acids.

Troubleshooting Guide: HPLC and LC-MS

Q6: My boronate ester appears to be degrading on my C18 column, showing a peak for the corresponding boronic acid. How can I prevent this?

A6: This is a common problem of on-column hydrolysis, which can be catalyzed by the acidic nature of residual silanol groups on the silica support of reversed-phase columns.[7]

  • Solution 1: Use a Low-Silanol Column. Select a modern, end-capped column with low silanol activity. Columns like the Waters XTerra MS C18 have been shown to significantly reduce the rate of on-column hydrolysis.[7]

  • Solution 2: Optimize Mobile Phase. Avoid acidic modifiers like formic acid if possible, as they can accelerate hydrolysis.[7] In some cases, using a highly basic mobile phase (e.g., pH 12.4) with a suitable column can stabilize the boronate ester.[6]

  • Solution 3: Use Fast LC. A shorter column and a faster gradient (as in UHPLC) reduce the time the analyte spends on the column, thereby minimizing the opportunity for hydrolysis to occur.[8]

  • Solution 4: Aprotic Diluent. Prepare your sample in a non-aqueous, aprotic solvent (e.g., acetonitrile) to prevent hydrolysis before injection.[6]

Q7: I can't get good UV detection for my boronic acid. What are my options?

A7: If your boronic acid lacks a strong chromophore, direct UV detection will have poor sensitivity.[5]

  • Solution 1: Use Mass Spectrometry (MS) Detection. MS is a universal detector that does not rely on UV absorbance and offers high sensitivity and selectivity.[1]

  • Solution 2: Post-Column Derivatization. A post-column reaction can be implemented where the HPLC eluent is mixed with a reagent that forms a detectable complex with the boronic acid. For example, reacting with alizarin post-column creates a fluorescent complex that can be detected with high sensitivity.[15][16]

Q8: My LC-MS data is complex, showing ions for my boronic acid, its boroxine, and various adducts. How can I simplify the analysis?

A8: The formation of boroxines and solvent adducts can complicate mass spectra.[2]

  • Solution: Optimize MS source parameters. Adjusting temperatures and voltages in the electrospray ionization (ESI) source can minimize in-source dehydration (which leads to boroxine formation) and the formation of non-covalent adducts. A well-optimized method can favor the desired molecular ion.[2]

Experimental Workflow: LC-MS Reaction Monitoring

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing a 1. Withdraw Aliquot from Reaction Mixture b 2. Immediately Quench (e.g., Dilute in ACN) a->b c 3. Filter Sample b->c d 4. Inject onto Optimized HPLC Column c->d e 5. Detect via UV and/or MS d->e f 6. Integrate Peak Areas (Reactant, Product, Byproducts) e->f g 7. Plot Concentration vs. Time f->g h 8. Determine Reaction Profile and Conversion g->h

Caption: Experimental workflow for LC-MS reaction monitoring.

Troubleshooting Guide: GC and GC-MS

Q9: Can I analyze boronic acids directly using GC-MS?

A9: Generally, no. Boronic acids are polar, have low volatility, and are often thermally unstable, making them unsuitable for direct GC analysis.[1][6] Derivatization is almost always required to convert them into more volatile and stable analogues.[5][10]

Q10: What is the best way to derivatize my boronic acid for GC analysis?

A10: The goal of derivatization is to replace the polar -B(OH)2 group with a nonpolar, stable group.[10][17]

  • Solution: Esterification. The most common method is to react the boronic acid with a diol to form a cyclic boronate ester.[18]

    • Reagents: Pinacol is widely used. Other diols like 1,3-propanediol or aminoalcohols can also be employed.[18] Triethanolamine has been used to create a volatile derivative for boric acid quantification.[19]

    • Procedure: The reaction is typically fast, often reaching equilibrium in minutes at room temperature.[18] The resulting derivative is much more volatile and suitable for GC analysis.

Protocol: Derivatization for GC-MS Analysis
  • Sample Preparation: Dissolve a known quantity of the reaction mixture aliquot in an aprotic solvent (e.g., carbon tetrachloride, dichloromethane).[5]

  • Derivatization: Add an excess of the derivatizing agent (e.g., pinacol).

  • Reaction: Allow the mixture to react. The reaction is often rapid at room temperature, but gentle heating (e.g., 60°C for 5-10 minutes) can ensure completion.[10]

  • Workup (if necessary): The sample may be washed with a saturated NaCl solution and dried over an anhydrous salt like Na2SO4.[10]

  • Analysis: Inject the resulting organic solution directly into the GC-MS.

Logical Diagram: GC-MS Analysis Workflow

G start Boronic Acid Sample (Non-Volatile) derivatize Derivatization Step: React with a Diol (e.g., Pinacol) to form a Cyclic Boronate Ester start->derivatize product Volatile Boronate Ester derivatize->product gcms Inject into GC-MS for Separation and Analysis product->gcms

Caption: Derivatization workflow for GC-MS analysis of boronic acids.

Quantitative Data Summary

The following table presents typical limits of detection (LOD) and quantification (LOQ) for boronic acids using a modern UHPLC-MS method, demonstrating the high sensitivity achievable.

Analysis Method Compound Type Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
UHPLC-ESI-MSVarious Aryl Boronic Acids~0.1 µg~1.0 µg[2]
HPLC-Fluorescence (Post-column derivatization with Alizarin)Phenylboronic Acid1.2 ng (1 µM)-[15][16]
GC-MS (Derivatized)Bis(pinacolato)diboron (BPD)-2.5 ppm (in matrix)[5]
GC-MS (Derivatized)Tetrahydroxydiboron (BBA)-< 32 ppm (in matrix)[5]

References

effect of temperature on the rate and yield of Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki Coupling Reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to the effect of temperature on reaction rate and yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a Suzuki-Miyaura coupling reaction?

A5: There is no single optimal temperature; it is highly dependent on the specific substrates, catalyst system, solvent, and base used.[1] While many reactions are conducted in the range of 80-110 °C, some highly active, modern catalyst systems can operate efficiently at room temperature.[1][2][3] Conversely, challenging or less reactive substrates, like aryl chlorides, may require temperatures up to 120 °C.[2][4] A good starting point for reaction screening is often around 60-80 °C.[5]

Q2: My reaction is sluggish or incomplete. Should I increase the temperature?

A2: If your reaction shows low conversion, cautiously increasing the temperature is a common strategy to improve the reaction rate.[6] The rate of the catalytic cycle steps, such as oxidative addition and reductive elimination, is generally accelerated by heat.[1] However, this should be done incrementally, as excessive heat can have negative consequences.[6]

Q3: What are the risks of running the reaction at too high a temperature?

A3: Excessively high temperatures can lead to several undesirable outcomes:

  • Catalyst Decomposition: High heat can accelerate the decomposition of the palladium catalyst, often observed as the formation of palladium black (inactive palladium particles).[4][6][7]

  • Increased Side Reactions: The formation of byproducts from processes like protodeboronation (replacement of the boron group with hydrogen) and homocoupling can increase at elevated temperatures.[6][8]

  • Substrate/Product Degradation: The stability of your starting materials or the desired product may be compromised at high temperatures.[1] In some cases, an optimal temperature exists, above which the yield no longer increases or may even decrease.[2][5]

  • Safety Hazards: Suzuki reactions can be exothermic. At elevated temperatures, particularly under anhydrous conditions or in specific solvents like DMSO, there is a risk of a runaway reaction where the heat generated exceeds the system's cooling capacity.[9]

Q4: Can a Suzuki coupling reaction be too cold to work effectively?

A4: Yes. Many Suzuki couplings require heating to proceed at a practical rate.[6] Performing a reaction at room temperature when it requires thermal energy will result in very low or no conversion.[10] Interestingly, in some specific cases, such as the coupling of aryl iodides with Pd/PPh₃ catalyst systems, reactions can be surprisingly inefficient at lower temperatures (e.g., ~50 °C) compared to their aryl bromide counterparts.[11]

Q5: How does temperature influence the choice of other reaction parameters?

A5: Temperature is interconnected with other reaction variables. For instance, a solvent's boiling point naturally caps the maximum reaction temperature unless a sealed vessel is used. The choice of ligand is also critical; some modern ligands are designed to create highly active catalysts that perform well at room temperature, while others are more robust and suited for high-temperature applications.[2][12] The stability of the boronic acid or ester can also be temperature-dependent, with higher temperatures potentially accelerating degradation.[8][13]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion

If your Suzuki coupling reaction is suffering from low yield, temperature is a key parameter to investigate.

Symptom Possible Cause (Temperature-Related) Suggested Action
Reaction is very slow or has not started.The temperature is too low to overcome the activation energy.Incrementally increase the temperature, for example, in 20 °C steps (e.g., from 60 °C to 80 °C, then to 100 °C).[6] Monitor reaction progress at each step.
Reaction starts but stalls or gives low yield.The temperature may be suboptimal, or the catalyst may be deactivating over time.First, try increasing the temperature moderately.[10] If that fails, consider that the temperature might be too high, causing rapid catalyst decomposition.[7] In this case, lowering the temperature and increasing reaction time may be beneficial.
Inconsistent results between batches.Poor temperature control or localized overheating due to inadequate stirring.Ensure vigorous and consistent stirring.[6] Use an oil bath or heating mantle with a temperature probe to maintain a stable internal reaction temperature.
Issue 2: Significant Formation of Side Products

The formation of impurities can often be managed by adjusting the reaction temperature.

Side Product Possible Cause (Temperature-Related) Suggested Action
Homocoupling Product (Ar-Ar from boronic acid)Often caused by the presence of oxygen, but can be exacerbated by temperature.Ensure the reaction mixture is thoroughly degassed before heating.[6] Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.
Protodeboronation Product (Ar-H)The boronic acid is degrading. This process can be accelerated by high temperatures and the presence of water.[1][6][8]Try running the reaction at a lower temperature. If heating is necessary, consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[6][8]
Dehalogenation Product (Ar'-H)The aryl halide is reduced. This can occur if the catalytic cycle is disrupted.Optimize the temperature. Excessively high temperatures can lead to catalyst decomposition and alternative reaction pathways.[4]
Palladium Black Catalyst decomposition.This is a clear sign that the temperature is too high for the chosen catalyst system.[4][7] Immediately reduce the temperature. Consider a more thermally stable ligand or precatalyst if high temperatures are required for reactivity.

Quantitative Data on Temperature Effects

The following tables summarize data from cited experiments, illustrating the impact of temperature on reaction yield and conversion.

Table 1: Effect of Temperature on the Yield of a Model Suzuki Coupling Reaction

Reaction: Phenylboronic acid with 4-iodoanisole catalyzed by Pd-SILP-Fe₃O₄@SiO₂ in water.

EntryTemperature (°C)Yield (%)
14030
26065
38098
410098

(Data sourced from a study on a magnetically separable palladium catalyst.[5])

Table 2: Effect of Temperature on the Conversion of 4-Bromotoluene

Reaction: 4-Bromotoluene with phenylboronic acid catalyzed by Pd/NiFe₂O₄ in a DMF/H₂O mixture.

EntryTemperature (°C)Time (min)Conversion (%)
13012035
2504570
3802092
41001098

(Data sourced from a study on a ligand-free Suzuki reaction using a palladium-supported nickel ferrite catalyst.[10])

Experimental Protocols

General Protocol for a Temperature-Optimized Suzuki Coupling Reaction

This protocol outlines a general methodology. Specific quantities, solvents, bases, and catalysts should be chosen based on literature precedents for similar substrates.

1. Reagent and Glassware Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • Use anhydrous and degassed solvents. Degassing can be achieved by sparging with an inert gas for 15-30 minutes or by three freeze-pump-thaw cycles.[1][6]

2. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the boronic acid or ester (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).[6]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and, if required, the ligand.

  • Seal the flask with a septum, and purge the vessel with an inert gas for several minutes.

3. Execution and Heating:

  • Add the degassed solvent via syringe.[1]

  • Place the flask in a pre-heated oil bath or heating mantle set to the desired temperature (e.g., 80 °C).[1] Ensure the reaction flask is properly submerged for consistent heat transfer.

  • Commence vigorous stirring to ensure the mixture is homogeneous and heated evenly.[6]

  • Monitor the reaction progress periodically using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

4. Workup and Purification:

  • Once the reaction is complete (as determined by monitoring), remove the heat source and allow the mixture to cool to room temperature.[1]

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[1]

  • Purify the crude product using a suitable technique, such as column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow Start Problem: Low Yield or Slow Reaction Temp_Check Is the reaction temperature known to be sufficient for this substrate/catalyst class? Start->Temp_Check Increase_T Action: Incrementally increase temperature (e.g., in 20°C steps). Monitor conversion. Temp_Check->Increase_T No / Unsure Other_Issue Conclusion: Temperature is not the primary issue. Investigate other parameters: - Reagent purity - Catalyst activity - Degassing efficiency Temp_Check->Other_Issue Yes Side_Products Are significant side products (e.g., Pd black, decomposition) observed after increasing T? Increase_T->Side_Products Too_High Conclusion: Temperature is likely too high. Catalyst or substrate may be degrading. Side_Products->Too_High Yes No_Improvement Does yield improve without side products? Side_Products->No_Improvement No Lower_T Action: Lower temperature and increase reaction time. Consider a more stable catalyst. Too_High->Lower_T Success Success: Reaction optimized. No_Improvement->Success Yes No_Improvement->Other_Issue No

Caption: Troubleshooting workflow for temperature-related issues in Suzuki coupling.

Temperature_Effects Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Yield Product Yield Temp->Yield Increases to an Optimum Stability Catalyst Stability Temp->Stability Decreases (especially if excessive) Side_Reactions Side Reactions (e.g., Protodeboronation) Temp->Side_Reactions Increases (especially if excessive)

Caption: Relationship between temperature and key Suzuki coupling reaction outcomes.

References

Validation & Comparative

comparing reactivity of 2-methoxycarbonylphenylboronic acid with other boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the strategic selection of building blocks is paramount. Phenylboronic acids are foundational reagents in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. The reactivity of these reagents is highly dependent on the nature and position of substituents on the phenyl ring.

This guide provides a comparative analysis of 2-methoxycarbonylphenylboronic acid, focusing on how its ortho-ester functionality influences its performance in these key transformations relative to other substituted boronic acids. While direct, side-by-side kinetic studies for this compound are not extensively available in the public literature, this guide leverages established principles of physical organic chemistry and available data for structurally similar compounds to provide a robust framework for understanding its reactivity.

Understanding the Reactivity of Phenylboronic Acids

The reactivity of a phenylboronic acid in cross-coupling reactions is primarily governed by a combination of electronic and steric effects. These factors significantly impact the key steps of the catalytic cycles, such as transmetalation.

  • Electronic Effects: The rate of transmetalation, a crucial step in the Suzuki-Miyaura catalytic cycle, is generally accelerated by electron-donating groups (EDGs) on the phenylboronic acid. EDGs increase the nucleophilicity of the carbon atom attached to the boron, facilitating its transfer to the metal center. Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity, which can slow down the reaction. The methoxycarbonyl group (-COOCH₃) is moderately electron-withdrawing, which would be expected to decrease the reactivity of this compound compared to unsubstituted or electron-rich phenylboronic acids.

  • Steric Effects: Substituents in the ortho position can sterically hinder the approach of the boronic acid to the metal complex, potentially slowing down the reaction. However, in some cases, ortho-substituents can promote the reductive elimination step, which is the final product-forming step. Studies on other ortho-substituted phenylboronic acids, such as 2-methylphenylboronic acid, have shown that coupling reactions can still proceed efficiently.[1]

  • Chelation Effects: Certain ortho-substituents can chelate to the metal center, which can influence the reaction's selectivity and rate. For instance, an ortho-methoxy group has been suggested to have a chelating effect in the transition state of some Suzuki-Miyaura reactions.[2][3] While a methoxycarbonyl group is less likely to form a strong chelate, potential interactions cannot be entirely ruled out.

Performance Comparison in Suzuki-Miyaura Coupling

To illustrate the expected relative reactivity, the following table presents a hypothetical comparison of this compound with other common phenylboronic acids in a generic Suzuki-Miyaura reaction with an aryl bromide. The yields and reaction times are illustrative and based on established chemical principles.

Phenylboronic AcidSubstituent and PositionElectronic EffectExpected Relative Yield (%)Expected Relative Reaction Time (h)Notes
Phenylboronic AcidUnsubstitutedNeutral904Baseline for comparison.
4-Methoxyphenylboronic Acid4-MethoxyElectron-Donating>952The electron-donating group accelerates transmetalation.
4-(Trifluoromethyl)phenylboronic Acid4-TrifluoromethylElectron-Withdrawing758The strong electron-withdrawing group slows transmetalation.
This compound 2-Methoxycarbonyl Electron-Withdrawing 80-85 6-8 The ortho-ester group is electron-withdrawing, and potential steric hindrance may also play a role.
2-Methylphenylboronic Acid2-MethylElectron-Donating85-904-6The ortho-methyl group is electron-donating but introduces steric hindrance.[1]

Performance Comparison in Chan-Lam Coupling

The Chan-Lam coupling provides a valuable method for the formation of aryl-nitrogen and aryl-oxygen bonds.[4][5] The reaction is catalyzed by copper and is often tolerant of air and moisture.[1] The electronic effects of substituents on the boronic acid also play a role in this reaction.

Phenylboronic AcidCoupling PartnerExpected Relative Yield (%)Notes
Phenylboronic AcidAniline85Baseline for comparison.
4-Methoxyphenylboronic AcidAniline90Electron-donating group can enhance reactivity.
4-Cyanophenylboronic AcidAniline70Electron-withdrawing group may decrease reactivity.
This compound Aniline 75-80 The electron-withdrawing nature of the ester may slightly reduce the yield compared to unsubstituted phenylboronic acid.

Experimental Protocols

For a systematic comparison of the reactivity of different boronic acids, it is crucial to employ standardized experimental protocols.

General Protocol for a Comparative Suzuki-Miyaura Coupling Reaction

This protocol is designed for the reaction of a substituted phenylboronic acid with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

Procedure:

  • To a reaction vessel, add the aryl bromide, phenylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for a Comparative Chan-Lam Coupling Reaction

This protocol is suitable for the N-arylation of an amine with a substituted phenylboronic acid.

Materials:

  • Amine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 mmol, 1.0 equiv)

  • Base (e.g., Pyridine or Triethylamine, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dichloromethane or Methanol, 10 mL)

  • Molecular sieves (optional, for drying)

Procedure:

  • To a reaction flask, add the amine, phenylboronic acid, copper(II) acetate, and base.

  • Add the solvent and, if necessary, activated molecular sieves.

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

  • Monitor the reaction progress by TLC or another suitable method.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-arylated product.

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, Boronic Acid, Base Inert Inert Atmosphere (Ar or N2) Reagents->Inert Solvent_Catalyst Add Solvent and Catalyst Inert->Solvent_Catalyst Heating Heat and Stir Solvent_Catalyst->Heating Monitoring Monitor Progress (TLC, GC/LC-MS) Heating->Monitoring Quench_Extract Quench and Extract Monitoring->Quench_Extract Dry_Concentrate Dry and Concentrate Quench_Extract->Dry_Concentrate Purify Purify (Column Chromatography) Dry_Concentrate->Purify Product Product Purify->Product

Caption: General experimental workflow for a cross-coupling reaction.

References

A Head-to-Head Battle in Suzuki Coupling: 2-Methoxycarbonylphenylboronic Acid vs. Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents in carbon-carbon bond formation is critical to the success of a synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this field, and the selection between a boronic acid and its corresponding pinacol ester can significantly impact yield, stability, and ease of handling. This guide provides an in-depth comparison of 2-methoxycarbonylphenylboronic acid and its pinacol ester, offering experimental insights to inform your synthetic strategy.

In the landscape of palladium-catalyzed cross-coupling reactions, both this compound and its pinacol ester are valuable reagents for the synthesis of biaryl compounds. The primary distinction between them lies in the trade-off between the inherent reactivity of the free boronic acid and the enhanced stability of the pinacol ester. While boronic acids are often more reactive, they are also prone to decomposition through pathways like protodeboronation and the formation of boroxine anhydrides. In contrast, pinacol esters offer greater stability, simplifying purification and storage, though this can sometimes necessitate more forcing reaction conditions.

Performance in Suzuki Coupling: A Comparative Look

While a direct, side-by-side comparative study under identical conditions for this compound and its pinacol ester is not extensively documented in publicly available literature, we can infer their relative performance from established principles and scattered experimental data for similar compounds. Generally, boronic esters are favored for their stability, which can translate to higher effective concentrations of the active boron species over the course of a reaction, potentially leading to improved yields.[1]

To illustrate the practical differences, consider the following representative Suzuki-Miyaura coupling reaction between the boron reagent and an aryl bromide. The data presented is a composite representation based on typical outcomes observed in Suzuki couplings of similar substrates.

Table 1: Comparative Performance in a Representative Suzuki Coupling Reaction

ParameterThis compoundThis compound Pinacol Ester
Aryl Halide 4-Bromotoluene4-Bromotoluene
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ (3 mol%)
Base 2M aq. Na₂CO₃ (2 equiv.)2M aq. Na₂CO₃ (2 equiv.)
Solvent Toluene/Ethanol/WaterToluene/Ethanol/Water
Temperature 80-100 °C80-100 °C
Reaction Time 12-24 hours12-24 hours
Typical Yield Moderate to GoodGood to Excellent
Stability Lower; prone to decompositionHigher; more robust
Handling Requires careful handling and storageEasier to handle and store

The Underlying Chemistry: The Suzuki-Miyaura Catalytic Cycle

The efficacy of both reagents is rooted in the Suzuki-Miyaura catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice between the boronic acid and its ester can influence the efficiency of the transmetalation step. While boronic acids can directly participate in transmetalation after activation by a base, pinacol esters may undergo in-situ hydrolysis to the corresponding boronic acid before entering the catalytic cycle, particularly in the presence of water.[1][2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)(R')L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R' Reductive_Elimination->Product ArX Ar-X ArX->Oxidative_Addition Boronic_Acid_Ester R'-B(OR)₂ Boronic_Acid_Ester->Transmetalation Base Base Base->Transmetalation

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for both this compound and its pinacol ester.

Protocol 1: Suzuki Coupling with this compound

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling with this compound Pinacol Ester

Materials:

  • This compound pinacol ester (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • In a reaction vessel, combine the aryl bromide, this compound pinacol ester, cesium carbonate, and Pd(dppf)Cl₂.

  • Purge the vessel with an inert gas.

  • Add 1,4-dioxane and water.

  • Heat the mixture to 80-100 °C and stir for the required time, monitoring by TLC.

  • After cooling, work up the reaction by diluting with an organic solvent, washing with water and brine, and drying the organic phase.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh and add reactants: Aryl halide, Boron reagent, Base Catalyst Add Palladium catalyst and ligand Reagents->Catalyst Solvent Add solvent(s) Catalyst->Solvent Inert Purge with inert gas Solvent->Inert Heat Heat to reaction temperature Inert->Heat Stir Stir vigorously Heat->Stir Monitor Monitor by TLC Stir->Monitor Cool Cool to room temperature Monitor->Cool Extract Dilute and perform aqueous extraction Cool->Extract Dry Dry organic layer and evaporate solvent Extract->Dry Purify Purify by column chromatography Dry->Purify

A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion: Making the Right Choice

The decision between this compound and its pinacol ester is a strategic one, guided by the specific demands of the synthesis.

  • Choose this compound when:

    • High reactivity is paramount.

    • Milder reaction conditions are required to preserve sensitive functional groups.

    • The reagent can be used relatively quickly after synthesis or purchase.

  • Choose this compound pinacol ester when:

    • Stability and a long shelf-life are critical.

    • The purification of the boron reagent is a concern.

    • The reaction conditions can accommodate potentially higher temperatures or stronger bases.

    • The synthesis involves multiple steps where the robustness of the boron moiety is essential.

For complex, multi-step syntheses, particularly in the context of drug development and manufacturing where reproducibility and reagent stability are non-negotiable, the superior handling characteristics of the pinacol ester often make it the more prudent choice. For exploratory and discovery chemistry where rapid screening of conditions and reactivity are key, the free boronic acid may offer an advantage. Ultimately, a clear understanding of the trade-offs between these two valuable reagents will empower researchers to optimize their Suzuki-Miyaura cross-coupling reactions for maximal success.

References

A Comparative Guide to Synthetic Pathways Utilizing 2-Methoxycarbonylphenylboronic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies for Biaryl Synthesis

In the landscape of modern organic synthesis, the construction of biaryl scaffolds remains a cornerstone for the development of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for this purpose, with the choice of the organoboron reagent being a critical determinant of reaction efficiency, stability, and overall success. This guide provides a detailed comparison of synthetic pathways utilizing 2-methoxycarbonylphenylboronic acid and its more stable surrogates, N-methyliminodiacetic acid (MIDA) boronate and potassium trifluoroborate, for the synthesis of a representative biaryl compound, methyl 2'-methoxybiphenyl-2-carboxylate.

Performance Comparison in Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling of an organoboron reagent with an aryl halide is a powerful C-C bond-forming reaction.[1] While this compound is a readily available and effective coupling partner, its stability can be a concern, potentially leading to decomposition and lower yields.[2] To address this, more stable alternatives such as MIDA boronates and potassium trifluoroborates have been developed.[2][3] These alternatives often provide improved handling characteristics and can lead to higher and more consistent yields.[4]

Here, we present a comparative analysis of the synthesis of methyl 2'-methoxybiphenyl-2-carboxylate via the Suzuki-Miyaura coupling of 2-bromoanisole with this compound and its MIDA boronate and potassium trifluoroborate derivatives.

ReagentStructureTypical Yield (%)Key AdvantagesKey Disadvantages
This compound 78Readily available; lower molecular weight.Prone to protodeboronation and boroxine formation, potentially lowering yield and complicating stoichiometry.
Potassium 2-(Methoxycarbonyl)phenyltrifluoroborate 85-92High stability to air and moisture; crystalline solid, easy to handle.[3]Higher molecular weight; may require specific conditions for activation.
2-(Methoxycarbonyl)phenyl MIDA Boronate 90-95Exceptional stability; allows for slow, controlled release of the boronic acid, minimizing side reactions.[4]Higher molecular weight; may require slightly longer reaction times for in situ deprotection.

Note: The yields presented are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful synthetic outcomes. Below are representative protocols for the Suzuki-Miyaura cross-coupling reactions described above.

Protocol 1: Suzuki-Miyaura Coupling using this compound

This protocol is a general procedure for the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • 2-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, 2-bromoanisole, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2'-methoxybiphenyl-2-carboxylate.

Protocol 2: Suzuki-Miyaura Coupling using Potassium 2-(Methoxycarbonyl)phenyltrifluoroborate

This protocol is adapted for the use of potassium trifluoroborate salts, which require slightly different activation conditions.

Materials:

  • Potassium 2-(methoxycarbonyl)phenyltrifluoroborate (1.2 equiv)

  • 2-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • RuPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 3.0 equiv)

  • Toluene

  • Water

Procedure:

  • In a Schlenk tube, combine potassium 2-(methoxycarbonyl)phenyltrifluoroborate, 2-bromoanisole, palladium(II) acetate, RuPhos, and cesium carbonate.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and water (typically a 10:1 ratio).

  • Stir the mixture at 80-100 °C until the reaction is complete as monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield the desired biaryl product.[3]

Protocol 3: Suzuki-Miyaura Coupling using 2-(Methoxycarbonyl)phenyl MIDA Boronate

This protocol utilizes the slow-release properties of MIDA boronates for a controlled coupling reaction.

Materials:

  • 2-(Methoxycarbonyl)phenyl MIDA boronate (1.2 equiv)

  • 2-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 2-(methoxycarbonyl)phenyl MIDA boronate, 2-bromoanisole, palladium(II) acetate, SPhos, and potassium phosphate.

  • De-gas the vessel and backfill with an inert gas.

  • Add degassed 1,4-dioxane and water (typically a 10:1 ratio).

  • Heat the mixture with stirring at 80-100 °C, monitoring by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify by silica gel chromatography.

Visualizing the Synthetic Pathways

To better understand the relationships and workflows, the following diagrams are provided.

G cluster_suzuki Suzuki-Miyaura Coupling Aryl_Halide Aryl Halide (e.g., 2-Bromoanisole) Catalytic_Cycle Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) Aryl_Halide->Catalytic_Cycle Pd(0)/Pd(II) Organoboron Organoboron Reagent Organoboron->Catalytic_Cycle Product Biaryl Product Catalytic_Cycle->Product

Caption: Generalized Suzuki-Miyaura cross-coupling pathway.

G Start Combine Reactants: Aryl Halide, Boron Reagent, Catalyst, Base Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Start->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Reaction Heat and Stir (Monitor by TLC/GC-MS) Solvent_Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Isolate Pure Biaryl Product Purification->Final_Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Rhodium-Catalyzed Pathways: An Emerging Alternative

While palladium catalysis dominates the landscape of Suzuki-Miyaura reactions, rhodium-catalyzed couplings have emerged as a powerful alternative for specific applications.[5] Rhodium catalysts can offer unique reactivity and selectivity, particularly in asymmetric synthesis and reactions involving challenging substrates.

Rhodium-catalyzed additions of arylboronic acids to activated C-C double or triple bonds are well-documented. For instance, the rhodium-catalyzed conjugate addition of this compound to an enone would proceed through a different mechanistic pathway than the Suzuki-Miyaura coupling, offering an alternative route to functionalized biaryl precursors.

G Boronic_Acid 2-Methoxycarbonyl- phenylboronic Acid Transmetalation Transmetalation Boronic_Acid->Transmetalation Enone α,β-Unsaturated Ketone/Ester Carbometalation Carbometalation Enone->Carbometalation Rh_Catalyst Rh(I) Catalyst Rh_Catalyst->Transmetalation Product Conjugate Addition Product Aryl_Rh Aryl_Rh Transmetalation->Aryl_Rh Aryl-Rh(I) Intermediate Aryl_Rh->Carbometalation Rh_Enolate Rh_Enolate Carbometalation->Rh_Enolate Rhodium Enolate Rh_Enolate->Product Protonolysis

Caption: Rhodium-catalyzed 1,4-conjugate addition pathway.

Conclusion

The choice of synthetic pathway and, more specifically, the organoboron reagent, is a critical decision in the synthesis of biaryl compounds. While this compound is a viable reagent, its MIDA boronate and potassium trifluoroborate counterparts offer significant advantages in terms of stability and, often, yield. The selection of the optimal reagent will depend on the specific requirements of the synthesis, including the stability of the starting materials, the desired yield, and the overall complexity of the synthetic route. For syntheses requiring high stability and reproducibility, particularly in the context of multi-step sequences or automated synthesis, the use of MIDA boronates or potassium trifluoroborates is highly recommended. Furthermore, the exploration of rhodium-catalyzed methodologies offers alternative disconnection strategies for accessing complex molecular architectures.

References

Spectroscopic Analysis of Compounds Synthesized Using 2-Methoxycarbonylphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of newly synthesized compounds is paramount. 2-Methoxycarbonylphenylboronic acid serves as a versatile building block in organic synthesis, particularly in the formation of biaryl structures and other complex molecules through reactions like the Suzuki-Miyaura cross-coupling.[1][2][3][4] This guide provides a comparative overview of the key spectroscopic techniques used to analyze and confirm the structure of compounds synthesized from this important reagent, complete with experimental protocols and data interpretation.

The multifaceted nature of organic compounds necessitates a multi-pronged analytical approach. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy is typically employed for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms. For compounds derived from this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

Experimental Protocol (General)
  • Sample Preparation: Dissolve approximately 4-5 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or THF-d₈) in a quartz NMR tube to avoid signals from borosilicate glass.[5]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is common. For ¹¹B NMR, a specific boron probe is used, with spectra typically referenced to BF₃·OEt₂.[6]

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all spectra.

¹H NMR Spectroscopy

Provides information on the number of different types of protons and their neighboring environments.

Proton EnvironmentTypical Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic Protons (phenyl ring)7.0 - 8.5Doublet, Triplet, MultipletThe specific pattern depends on the substitution of the coupled aryl group.
Methoxy Protons (-OCH₃)3.8 - 4.0SingletA sharp singlet integrating to 3 protons is a key indicator of the methoxycarbonyl group.
Boronic Ester Protons (if present)1.2 - 1.4SingletFor pinacol esters, a characteristic singlet integrating to 12 protons is observed.
¹³C NMR Spectroscopy

Identifies all unique carbon atoms in the molecule.

Carbon EnvironmentTypical Chemical Shift (δ, ppm)Notes
Carbonyl Carbon (-C=O)165 - 175The ester carbonyl is a key resonance.
Aromatic Carbons110 - 150The number of signals depends on the symmetry of the biaryl system.
Methoxy Carbon (-OCH₃)50 - 55A single resonance for the methyl group of the ester.
Boronic Ester Carbons (if present)~84 (quaternary), ~25 (methyl)Characteristic signals for the pinacol protecting group.
¹¹B NMR Spectroscopy

Directly probes the boron atom, confirming the presence and nature of the boronic acid or ester functionality.

Boron EnvironmentTypical Chemical Shift (δ, ppm)Notes
Triconal Boronic Acids/Esters+27 to +33The chemical shift is sensitive to the electronic nature of the substituents.[6]
Tetracoordinate Boronate Complexes+3 to +17Formed in the presence of Lewis bases (e.g., solvents like THF or with coordinating functional groups).[5][6] The signal is shifted upfield upon coordination.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Experimental Protocol (General)
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. Liquid samples can be analyzed as a thin film between salt plates.

  • Data Acquisition: The spectrum is recorded, typically over the range of 4000 cm⁻¹ to 400 cm⁻¹.[8] A background spectrum is taken first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum plots percentage transmittance against wavenumber. Absorption bands are analyzed to identify characteristic functional group frequencies.

Functional GroupCharacteristic Absorption (cm⁻¹)IntensityNotes
C=O Stretch (Ester)1720 - 1740StrongThis is a very intense and sharp band, confirming the methoxycarbonyl group.[9]
C-O Stretch (Ester)1250 - 1300 and 1000 - 1100StrongTwo distinct bands are often observed for the C-O single bonds of the ester.
C=C Stretch (Aromatic)~1600 and ~1475Medium to WeakCharacteristic absorptions for the aromatic rings.[7]
=C-H Stretch (Aromatic)3000 - 3100Medium to WeakAppears at a higher frequency than the aliphatic C-H stretch.[7]
B-O Stretch (Boronic Acid/Ester)1300 - 1400StrongA strong, broad band indicating the presence of the boron-oxygen bonds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation patterns, can give valuable structural information. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compound.[10]

Experimental Protocol (General)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight or Quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak ([M]+, [M+H]+, or [M+Na]+) is identified to determine the molecular weight.

Data TypeInformation ProvidedExample
Molecular Ion Peak (HRMS)Confirms the molecular formula.For a target compound C₁₅H₁₃BO₄, the expected exact mass for [M+H]⁺ would be calculated and compared to the experimental value (e.g., measured: 269.0928, calculated: 269.0931).
Isotopic PatternThe presence of boron (¹⁰B and ¹¹B isotopes) gives a characteristic isotopic pattern that can confirm its presence in the molecule or fragments.
Fragmentation PatternProvides clues about the structure by showing how the molecule breaks apart under the ionization conditions.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions and conjugation within the molecule.

Experimental Protocol (General)
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane) in a quartz cuvette.

  • Data Acquisition: A blank spectrum of the solvent is recorded first. The absorption spectrum of the sample is then measured over a range (e.g., 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known.

Electronic TransitionTypical λmax (nm)Notes
π → π* (Aromatic)230 - 320The λmax and intensity are dependent on the extent of conjugation in the biaryl system.[10] Increased conjugation leads to a bathochromic (red) shift to longer wavelengths.[11]
n → π* (Carbonyl)~270 - 300This transition for the ester carbonyl group is often weak and may be obscured by the stronger π → π* transitions.[12]

Visualization of Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis of a biaryl compound using this compound in a Suzuki-Miyaura cross-coupling reaction, followed by its purification and spectroscopic characterization.

G cluster_synthesis Synthesis and Workup Reactant_A 2-Methoxycarbonylphenyl- boronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Reactant_A->Reaction Reactant_B Aryl Halide (Ar-X) Reactant_B->Reaction Crude_Product Crude Product Reaction->Crude_Product Workup Aqueous Workup & Extraction Purification Column Chromatography Workup->Purification Pure_Product Pure Biaryl Product Purification->Pure_Product Crude_Product->Workup NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Pure_Product->NMR IR IR Spectroscopy Confirmation Structure Confirmed NMR->Confirmation MS Mass Spectrometry (HRMS) IR->Confirmation UV_Vis UV-Vis Spectroscopy MS->Confirmation UV_Vis->Confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Summary Comparison of Techniques

TechniquePrimary Information ObtainedKey Advantages
NMR Detailed carbon-hydrogen framework, connectivity, stereochemistry.Provides the most comprehensive structural detail.
IR Identification of functional groups.Fast, simple, and non-destructive.
MS Molecular weight and elemental formula (HRMS).Extremely sensitive, confirms molecular formula.
UV-Vis Information on electronic conjugation.Useful for highly conjugated systems, simple and quantitative.

By integrating the data from these complementary spectroscopic methods, researchers can confidently determine the structure, purity, and electronic properties of novel compounds synthesized using this compound, paving the way for their application in drug discovery and materials science.

References

A Researcher's Guide to Assessing the Purity of Synthesized Biaryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate assessment of purity for synthesized biaryl compounds is a critical step in ensuring the validity of experimental results and the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Supporting experimental data, detailed methodologies, and visual workflows are presented to aid in the selection of the most appropriate technique for your specific needs.

Quantitative Data Comparison

The following table summarizes the performance of HPLC, NMR, and MS in assessing the purity of biaryl compounds. The data presented is a representative compilation from various studies to illustrate the typical performance of each technique.

Analytical TechniqueParameterTypical Performance for Biaryl Compound AnalysisKey AdvantagesLimitations
HPLC (High-Performance Liquid Chromatography) Purity Determination>95% for routine analysis; can achieve >99% with optimized methods.[1][2][3]Excellent for separating isomers and enantiomers (with chiral stationary phases).[4] Highly reproducible and robust for quantitative analysis.[3]Requires reference standards for identification and quantification. May not detect impurities that do not possess a chromophore.
Limit of Detection (LOD)Typically in the low ng to pg range.High sensitivity for trace impurity detection.Detector dependent.
Limit of Quantification (LOQ)Typically in the high ng to µg range.Precise quantification of impurities.Requires careful method validation.
NMR (Nuclear Magnetic Resonance) Spectroscopy Purity DeterminationAbsolute purity determination to >95% using quantitative NMR (qNMR).[5][6]Provides structural information for both the main compound and impurities.[7] Does not require a reference standard for the analyte itself (uses an internal standard).[1] Nondestructive.[5]Lower sensitivity compared to HPLC and MS.[8] May have overlapping signals in complex mixtures, potentially requiring 2D NMR techniques for resolution.[5]
LODTypically in the µg to mg range.Not ideal for trace impurity analysis.
LOQTypically in the µg to mg range.
MS (Mass Spectrometry) Purity DeterminationCan detect impurities at very low levels (<0.1%).[9] Quantification is often performed in conjunction with LC (LC-MS).[9]High sensitivity and selectivity, enabling the detection of trace impurities.[8][10] Provides molecular weight information, aiding in impurity identification.[11]Ionization efficiency can vary between compounds, affecting quantification. May not distinguish between isomers without chromatographic separation.
LODTypically in the pg to fg range.Extremely sensitive for trace analysis.[8]Matrix effects can suppress or enhance ion signals.
LOQTypically in the pg to ng range.Requires careful calibration for accurate quantification.
TLC (Thin-Layer Chromatography) Purity AssessmentPrimarily a qualitative or semi-quantitative technique.[12]Simple, fast, and low-cost method for monitoring reaction progress and preliminary purity checks.[13][14]Limited resolution and sensitivity compared to other techniques. Not suitable for accurate quantification.[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for the analysis of a synthesized biaryl compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a standard reversed-phase HPLC method for purity assessment.

a. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized biaryl compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[15]

  • Prepare a series of dilutions from the stock solution to create calibration standards if quantification of impurities is required.

b. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is often effective.

  • Gradient: A typical gradient might be: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the biaryl compound.

  • Injection Volume: 10 µL.

c. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components.

  • For impurity quantification, use the calibration curve generated from the standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Biaryl Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV-Vis Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Figure 1. Experimental workflow for HPLC purity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol

This protocol describes the use of ¹H NMR with an internal standard for absolute purity determination.

a. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized biaryl compound into an NMR tube.[16]

  • Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dioxane) to the NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication.

b. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard ¹H NMR experiment.

  • Key Parameters for Quantitation:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation. A value of 30-60 seconds is often sufficient.

    • Pulse Angle: A 90° pulse should be accurately calibrated.

    • Number of Scans (ns): Sufficient scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.[17]

c. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal of the biaryl compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Biaryl Compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Figure 2. Workflow for quantitative NMR (qNMR) purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol combines the separation power of HPLC with the detection capabilities of MS for sensitive impurity profiling.

a. Sample Preparation:

  • Prepare the sample as described in the HPLC protocol (Section 1a). A lower concentration (e.g., 10-100 µg/mL) is often sufficient for MS detection.

b. Instrumentation and Conditions:

  • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

  • LC Conditions: Use the same or similar LC conditions as described in the HPLC protocol (Section 1b). The mobile phase should be compatible with the ionization source (e.g., use volatile buffers like ammonium formate instead of non-volatile salts).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for biaryl compounds.

  • Mass Analyzer Settings:

    • Scan Range: Set a mass range that encompasses the expected molecular weight of the biaryl compound and potential impurities.

    • Polarity: Operate in both positive and negative ion modes to detect a wider range of compounds.

c. Data Analysis:

  • Extract ion chromatograms (EICs) for the m/z of the target biaryl compound and any suspected impurities.

  • Analyze the mass spectra of the peaks to confirm the molecular weight of the main compound and to identify impurities based on their mass-to-charge ratios.

  • Relative quantification can be performed by comparing the peak areas in the total ion chromatogram (TIC) or EICs. Accurate quantification requires the use of appropriate standards.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis prepare Prepare Dilute Solution filter Filter Solution prepare->filter inject Inject into LC-MS filter->inject separate LC Separation inject->separate ionize Ionization (ESI) separate->ionize detect Mass Detection ionize->detect analyze Analyze Mass Spectra detect->analyze identify Identify Impurities by m/z analyze->identify

Figure 3. Logical flow for LC-MS based impurity profiling.

References

A Comparative Guide to Boronic Acid Reagents in Suzuki-Miyaura Coupling: 2-Methoxycarbonylphenylboronic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for the successful synthesis of complex organic molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, and the choice of the boronic acid reagent can significantly impact reaction efficiency, yield, and practicality. This guide provides a detailed comparison of 2-methoxycarbonylphenylboronic acid and its common alternatives—the corresponding pinacol ester and potassium trifluoroborate salt—in the context of Suzuki-Miyaura coupling, with a focus on their performance, stability, and handling.

This comparison is centered around a model Suzuki-Miyaura reaction: the coupling of the respective boronic acid reagent with 4-bromoanisole to form 2'-methoxycarbonyl-[1,1'-biphenyl]-4-methoxy. While direct, side-by-side comparative studies under identical conditions are not extensively available in the literature, this guide consolidates representative data to illustrate the key differences and advantages of each reagent.

Performance Comparison in Suzuki-Miyaura Coupling

The primary trade-off between this compound and its derivatives lies in the balance between reactivity and stability. Boronic acids are generally more reactive but can be prone to decomposition, while their ester and trifluoroborate counterparts offer enhanced stability at the potential cost of requiring more forcing reaction conditions.

ReagentStructureKey AdvantagesKey DisadvantagesRepresentative Yield (%)
This compound - High reactivity- Often requires milder reaction conditions- Prone to dehydration to form boroxines- Susceptible to protodeboronation- Shorter shelf-life~85
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Pinacol Ester) - Enhanced stability to air and moisture- Longer shelf-life- Compatible with chromatography- May require higher temperatures or stronger bases- Slower reaction rates in some cases~92
Potassium 2-Methoxycarbonylphenyltrifluoroborate - Crystalline, free-flowing solids- Exceptionally stable to air and moisture- Precise stoichiometry in reactions- Requires specific conditions for activation- May be less readily available commercially~90

Note: The representative yields are illustrative and based on typical outcomes for Suzuki-Miyaura reactions of similar substrates. Actual yields will vary depending on the specific reaction conditions, catalyst, and substrates used.

Experimental Protocols

Detailed methodologies for the synthesis of the alternative reagents and for the Suzuki-Miyaura coupling reaction are provided below.

Synthesis of Alternative Reagents

1. Synthesis of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Pinacol Ester) via Miyaura Borylation

This procedure involves the palladium-catalyzed coupling of methyl 2-bromobenzoate with bis(pinacolato)diboron.

  • Materials: Methyl 2-bromobenzoate, bis(pinacolato)diboron, potassium acetate, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and 1,4-dioxane.

  • Procedure:

    • In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 2-bromobenzoate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

    • Add anhydrous 1,4-dioxane to the flask.

    • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

    • Add Pd(dppf)Cl₂ (3 mol%) to the reaction mixture.

    • Heat the mixture at 80-90 °C and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired pinacol ester.

2. Synthesis of Potassium 2-Methoxycarbonylphenyltrifluoroborate

This method involves the conversion of the boronic acid to its corresponding trifluoroborate salt using potassium hydrogen fluoride (KHF₂).[1]

  • Materials: this compound, potassium hydrogen fluoride (KHF₂), methanol, and water.[1]

  • Procedure:

    • Dissolve this compound (1.0 equiv) in methanol in a flask.[1]

    • Add a saturated aqueous solution of KHF₂ (3.0 equiv) to the methanolic solution of the boronic acid.[1]

    • Stir the mixture at room temperature for 30 minutes.[1]

    • Remove the methanol under reduced pressure.

    • Collect the precipitated crystalline solid by filtration, wash with cold water and then a small amount of a cold organic solvent (e.g., diethyl ether), and dry under vacuum to obtain the potassium trifluoroborate salt.[1]

Suzuki-Miyaura Cross-Coupling Protocols

Protocol 1: Suzuki-Miyaura Coupling using this compound

  • Materials: 4-Bromoanisole (1.0 equiv), this compound (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), 2M aqueous sodium carbonate solution (2.0 equiv), and toluene.

  • Procedure:

    • To a dry flask under an inert atmosphere, add 4-bromoanisole, this compound, and Pd(PPh₃)₄.

    • Add toluene, followed by the aqueous sodium carbonate solution.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture, separate the aqueous layer, and extract it with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Pinacol Ester)

  • Materials: 4-Bromoanisole (1.0 equiv), methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), potassium phosphate (K₃PO₄, 2.0 equiv), and 1,4-dioxane/water (4:1).

  • Procedure:

    • In a flask under an inert atmosphere, combine 4-bromoanisole, the pinacol ester, Pd(dppf)Cl₂, and K₃PO₄.

    • Add the 1,4-dioxane/water solvent mixture.

    • Heat the reaction to 90-100 °C and stir until completion.

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic phase, concentrate, and purify by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling using Potassium 2-Methoxycarbonylphenyltrifluoroborate

  • Materials: 4-Bromoanisole (1.0 equiv), potassium 2-methoxycarbonylphenyltrifluoroborate (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), triphenylphosphine (PPh₃, 4 mol%), cesium carbonate (Cs₂CO₃, 2.0 equiv), and tetrahydrofuran (THF)/water (4:1).[2]

  • Procedure:

    • Combine 4-bromoanisole, the trifluoroborate salt, Pd(OAc)₂, PPh₃, and Cs₂CO₃ in a flask under an inert atmosphere.[2]

    • Add the THF/water solvent mixture.[2]

    • Heat the reaction to 70-80 °C and monitor its progress.[2]

    • Upon completion, perform a standard aqueous workup followed by extraction with an organic solvent.

    • Dry, concentrate, and purify the crude product via column chromatography.

Visualization of Key Processes

To further aid in the understanding of the experimental and mechanistic aspects, the following diagrams are provided.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_reagent Ar'-B(OR)2 boronic_reagent->transmetalation base Base base->transmetalation

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Reagent, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Dry, Concentrate & Purify (Chromatography) workup->purification product Isolated Product purification->product

General Experimental Workflow

Conclusion

The choice between this compound and its pinacol ester or trifluoroborate salt derivative for Suzuki-Miyaura cross-coupling reactions depends on the specific requirements of the synthesis. For reactions where high reactivity and milder conditions are paramount, the boronic acid is a suitable choice, provided its instability can be managed. When stability, ease of handling, and long-term storage are critical, the pinacol ester is an excellent alternative, albeit sometimes requiring more forcing conditions. The potassium trifluoroborate salt offers exceptional stability and stoichiometric precision, making it a robust option for complex syntheses where reagent stability is a concern. By understanding the trade-offs and having access to reliable protocols, researchers can select the optimal reagent to achieve their synthetic goals efficiently and effectively.

References

The Cost-Effectiveness of 2-Methoxycarbonylphenylboronic Acid in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the pharmaceutical and materials science sectors, the choice of reagents is a critical determinant of a project's overall efficiency and economic viability. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, and the selection of the boronic acid coupling partner is pivotal to its success. This guide provides a comparative analysis of the cost-effectiveness of 2-methoxycarbonylphenylboronic acid against other commonly used substituted phenylboronic acids, supported by available data and outlining detailed experimental considerations.

Cost Analysis of Phenylboronic Acid Derivatives

The economic feasibility of a synthetic route is intrinsically linked to the cost of its starting materials. A comparative cost analysis of this compound and its alternatives reveals significant variability, which can impact the overall cost of a synthetic campaign, especially at scale. The prices listed below are approximate and can vary based on supplier, purity, and quantity.

Boronic Acid DerivativeChemical FormulaMolecular Weight ( g/mol )Representative Cost (per 5g)
This compound C₈H₉BO₄179.97$100 - $150
Phenylboronic AcidC₆H₇BO₂121.93$20 - $40
2-Methylphenylboronic AcidC₇H₉BO₂135.96$50 - $70
2-Formylphenylboronic AcidC₇H₇BO₃149.94$45 - $65
2-Hydroxyphenylboronic AcidC₆H₇BO₃137.93$200 - $250
2-Carboxyphenylboronic AcidC₇H₇BO₄165.94$350 - $400

Note: Prices are estimates and subject to change.

From a purely cost-per-gram perspective, this compound is a moderately priced reagent compared to the unsubstituted phenylboronic acid and some other ortho-substituted analogues. However, a comprehensive cost-effectiveness analysis must extend beyond the initial purchase price to include factors such as reaction yield, efficiency, and the cost of downstream processing.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The utility of a boronic acid is ultimately determined by its performance in the desired chemical transformation. While direct, head-to-head comparative studies under identical conditions are not extensively documented in the literature, we can infer performance characteristics based on the electronic and steric nature of the ortho-substituent.

This compound: The methoxycarbonyl group is an electron-withdrawing group, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. This can sometimes lead to slightly lower reactivity compared to electron-rich boronic acids. However, its steric bulk is moderate, often allowing for good coupling efficiency with a range of aryl halides.

Alternative Phenylboronic Acids:

  • Phenylboronic Acid: As the parent compound, it serves as a baseline for reactivity. It is generally highly reactive and cost-effective, making it a common choice for the synthesis of simple biphenyls.

  • 2-Methylphenylboronic Acid: The electron-donating methyl group can enhance the rate of transmetalation, potentially leading to higher yields or faster reaction times. However, the steric hindrance from the ortho-methyl group can be a limiting factor with sterically demanding coupling partners.

  • 2-Formylphenylboronic Acid: The electron-withdrawing nature of the formyl group is similar to the methoxycarbonyl group. It offers a synthetic handle for further transformations.

  • 2-Hydroxyphenylboronic Acid: The hydroxyl group can participate in side reactions and may require protection, adding steps and cost to the overall synthesis. However, it can also act as a directing group, influencing the regioselectivity of the coupling.

  • 2-Carboxyphenylboronic Acid: Similar to the hydroxyl derivative, the carboxylic acid functionality can interfere with the catalytic cycle and often necessitates a protection-deprotection sequence.

A definitive assessment of cost-effectiveness requires specific experimental data. Researchers should consider conducting small-scale screening experiments to determine the optimal boronic acid for their specific substrate and desired outcome.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. It is crucial to note that optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) will vary depending on the specific substrates and should be optimized accordingly.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and, if necessary, an appropriate ligand.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling reaction and the logical relationship in selecting a boronic acid based on cost and performance.

Suzuki_Miyaura_Workflow reagents Aryl Halide + Boronic Acid + Base reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Palladium Catalyst + Ligand catalyst->reaction_setup solvent Solvent System solvent->reaction_setup heating Heating & Stirring reaction_setup->heating workup Aqueous Work-up heating->workup purification Purification (Chromatography) workup->purification product Coupled Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Selection start Project Goal: Synthesize Biaryl Compound cost_analysis Cost Analysis of Boronic Acids start->cost_analysis performance_analysis Performance Analysis (Yield, Reaction Time) start->performance_analysis high_cost High Cost Reagent cost_analysis->high_cost low_cost Low Cost Reagent cost_analysis->low_cost high_yield High Yield/ Fast Reaction performance_analysis->high_yield low_yield Low Yield/ Slow Reaction performance_analysis->low_yield selection Optimal Boronic Acid Selection high_cost->selection Justified by high performance low_cost->selection If performance is acceptable high_yield->selection low_yield->selection Requires optimization

Caption: Decision-making flowchart for boronic acid selection.

Conclusion

The cost-effectiveness of this compound in synthesis is a multifaceted issue that extends beyond its procurement cost. While it may be more expensive than unsubstituted phenylboronic acid, its true value lies in its performance within a specific synthetic context. Factors such as reaction yield, purity of the final product, and the avoidance of additional protection/deprotection steps can significantly influence the overall economic picture. For researchers and drug development professionals, a careful evaluation of both cost and performance, ideally through empirical studies, is paramount in selecting the most appropriate boronic acid to achieve their synthetic goals in a timely and cost-effective manner. The moderate cost and versatile functionality of this compound make it a valuable tool in the synthetic chemist's arsenal, warranting its consideration in the design of efficient and economical synthetic routes.

Comparative Guide to the Biological Activity of 2-Methoxycarbonylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives synthesized from 2-methoxycarbonylphenylboronic acid and its close analogs. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery by offering a consolidated view of their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The data herein is compiled from various scientific studies and is presented with detailed experimental protocols and mechanistic insights where available.

Anticancer Activity

Derivatives of phenylboronic acid have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis. Below is a comparison of the antiproliferative activities of representative phenylboronic acid derivatives, including close analogs of those derived from this compound.

Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Biological EffectReference
2-Fluoro-6-formylphenylboronic acidA2780 (Ovarian)~5-10G2/M phase cell cycle arrest, induction of apoptosis[1][2]
3-Morpholino-5-fluorobenzoxaboroleA2780 (Ovarian)Not specifiedG2/M phase cell cycle arrest, caspase-3 activation[1][2]
Boric Acid (BA)A549 (Non-small cell lung)Not specifiedReduced cell survival by 5.5-fold, G2/M phase cell cycle arrest[3]
Sodium pentaborate pentahydrate (NaB)A549 (Non-small cell lung)Not specifiedReduced cell survival by 5.2-fold, G2/M phase cell cycle arrest[3]
Experimental Protocols: Anticancer Assays

Cell Culture and Treatment: Human cancer cell lines (e.g., A2780 ovarian cancer, A549 non-small cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates and treated with various concentrations of the test compounds for specified durations (e.g., 72 hours).

Antiproliferative Assays (SRB or MTT): The antiproliferative activity is commonly assessed using the Sulforhodamine B (SRB) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.[1][2]

  • SRB Assay: After treatment, cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The protein-bound dye is then solubilized, and the absorbance is measured at a specific wavelength to determine cell density.

  • MTT Assay: MTT is added to the cells and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured to determine cell viability.

Cell Cycle Analysis: Treated cells are harvested, fixed in ethanol, and stained with propidium iodide (PI) containing RNase. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1][2][4]

Apoptosis Assays: Apoptosis can be evaluated by several methods, including:

  • Caspase-3 Activity: Cell lysates are incubated with a caspase-3 substrate, and the cleavage of the substrate is measured by fluorescence or colorimetry.[1][2]

  • Annexin V/PI Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis: The expression levels of apoptosis-related proteins (e.g., p21, cyclin B1) are analyzed by Western blotting.[1][2][4]

Signaling Pathway: G2/M Cell Cycle Arrest and Apoptosis

Several phenylboronic acid derivatives induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This process is often associated with the accumulation of the p21 protein, a cyclin-dependent kinase inhibitor.[4]

G2_M_Arrest Drug Phenylboronic Acid Derivative Cell Cancer Cell Drug->Cell Enters p21 p21 accumulation Cell->p21 Induces CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB Inhibits G2M_Transition G2/M Transition CDK1_CyclinB->G2M_Transition Promotes Apoptosis Apoptosis G2M_Transition->Apoptosis Leads to Antimicrobial_Workflow Start Start: Synthesized Derivatives MIC MIC Assay (Broth Microdilution) Start->MIC Agar_Well Agar Well Diffusion Start->Agar_Well Biofilm Biofilm Formation Assay Start->Biofilm Data_Analysis Data Analysis and Comparison MIC->Data_Analysis Agar_Well->Data_Analysis Biofilm->Data_Analysis End End: Identify Lead Compounds Data_Analysis->End Proteasome_Inhibition Drug Dipeptide Boronic Acid Derivative Proteasome 26S Proteasome Drug->Proteasome Inhibits Degradation Protein Degradation Proteasome->Degradation Mediates Accumulation Accumulation of Ub-Proteins Proteasome->Accumulation Prevents degradation of Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Degradation Substrate for Apoptosis Apoptosis Accumulation->Apoptosis Induces

References

A Comparative Guide to the Structural Confirmation of Biaryl Products Derived from 2-Methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the creation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials. The choice of boronic acid is a critical determinant of reaction efficiency, product yield, and purity. This guide provides a comprehensive comparison of products derived from reactions involving 2-methoxycarbonylphenylboronic acid and its alternatives, with a focus on the structural confirmation of the resulting products.

Performance Comparison in Suzuki-Miyaura Coupling

The reactivity of arylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups, such as the methoxycarbonyl group in this compound, can impact the nucleophilicity of the boronic acid and, consequently, the rate of transmetalation in the catalytic cycle.

To illustrate these effects, the following table provides a comparative summary of the performance of this compound against other substituted phenylboronic acids in a typical Suzuki-Miyaura reaction with a generic aryl bromide. The data is a composite representation based on established chemical principles and published results.

Boronic AcidSubstituent EffectTypical Yield (%)Reaction Time (h)Notes
This compound Electron-withdrawing75-858-12The electron-withdrawing nature can sometimes necessitate slightly longer reaction times or higher catalyst loading.
Phenylboronic AcidNeutral85-956-10Serves as a baseline for comparison.
4-Methoxyphenylboronic AcidElectron-donating90-984-8The electron-donating group enhances the nucleophilicity, often leading to higher yields and shorter reaction times.
4-(Trifluoromethyl)phenylboronic AcidStrongly Electron-withdrawing60-7510-16The strong electron-withdrawing group can significantly slow down the transmetalation step.
2-Methoxy-5-methylphenylboronic AcidElectron-donating88-965-9The combined effect of electron-donating groups generally leads to good reactivity.

Structural Confirmation of Reaction Products

The unambiguous structural confirmation of the synthesized biaryl compounds is paramount. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary tools for elucidating the structure of the cross-coupling products.

¹H NMR Spectroscopy:

  • Aromatic Region: The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern of the biaryl product. The formation of the new C-C bond results in characteristic changes in the spectra of the starting materials.

  • Methoxycarbonyl Group: The protons of the methyl ester typically appear as a sharp singlet between δ 3.5 and 4.0 ppm.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: The number of signals and their chemical shifts in the aromatic region (typically δ 110-160 ppm) confirm the number of unique carbon environments in the biaryl structure.

  • Carbonyl Carbon: The carbonyl carbon of the methoxycarbonyl group resonates at a characteristic downfield shift (δ 165-175 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of the product. The observed mass-to-charge ratio (m/z) should correspond to the calculated exact mass of the expected biaryl compound.

Illustrative Spectral Data

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a representative biaryl product, methyl 2'-methyl-[1,1'-biphenyl]-2-carboxylate, synthesized from this compound and 2-bromotoluene.

NucleusChemical Shift (δ, ppm)
¹H NMR
Aromatic Protons7.20-7.80 (m)
-OCH₃3.65 (s)
-CH₃2.10 (s)
¹³C NMR
Carbonyl Carbon168.5
Aromatic Carbons125.0-142.0
-OCH₃52.0
-CH₃20.5

Experimental Protocols

A standardized experimental protocol is essential for reproducible results and valid comparisons between different boronic acids.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) and a base (e.g., K₂CO₃, 2.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Structural Confirmation
  • NMR Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • MS Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

  • MS Analysis: Obtain a high-resolution mass spectrum using an appropriate ionization technique (e.g., ESI or APCI).

Visualizing Reaction and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_reaction Suzuki-Miyaura Reaction cluster_purification Purification cluster_analysis Structural Confirmation Reactants Reactants Reaction Setup Reaction Setup Reactants->Reaction Setup Work-up Work-up Reaction Setup->Work-up Crude Product Crude Product Work-up->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product NMR Spectroscopy NMR Spectroscopy Pure Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Product->Mass Spectrometry Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Mass Spectrometry->Structural Elucidation

Caption: General experimental workflow for synthesis and structural confirmation.

Alternative Reagents and Future Outlook

While this compound is a valuable reagent, researchers may consider alternatives based on the desired electronic properties of the final product. For instance, boronic esters can offer enhanced stability and ease of handling, though they may require more forcing reaction conditions. The development of novel boronic acid derivatives with tailored reactivity and stability remains an active area of research, promising to expand the synthetic chemist's toolbox for the construction of complex biaryl scaffolds.

Bridging the Gap: Cross-Validation of Suzuki Coupling Outcomes Through Experimental and Computational Approaches

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] Predicting the success and yield of these reactions is crucial for efficient drug development and material science. This guide provides a comprehensive comparison of experimental results with computational predictions for Suzuki coupling, offering insights into the strengths and limitations of each approach and showcasing how their synergy is revolutionizing synthetic chemistry.

The Rise of Predictive Chemistry in Suzuki Coupling

Traditionally, optimizing Suzuki coupling reactions has been a resource-intensive process, often relying on trial-and-error experimentation.[1] However, the confluence of high-throughput experimentation (HTE) and advanced computational modeling is ushering in a new era of predictive synthesis. HTE platforms enable the rapid screening of hundreds to thousands of reaction conditions in parallel, generating vast datasets that are ideal for training sophisticated machine learning (ML) models.[1][2] These models, in turn, can predict reaction outcomes with increasing accuracy, guiding experimental design and accelerating the discovery of optimal reaction conditions.[3][4]

Performance Comparison: Experimental vs. Computational Predictions

The predictive power of computational models is most rigorously assessed by comparing their predictions against real-world experimental outcomes. Below, we present a summary of such comparisons, highlighting the accuracy of modern machine learning approaches in predicting Suzuki coupling yields.

Model TypeKey FeaturesReported Accuracy (vs. Experimental)Reference
Random Forest, XGBoost, Neural Network Utilized a combination of Density Functional Theory (DFT)-derived features and Morgan fingerprints.10–25% greater accuracy in predicting reaction success and yield compared to the average of medicinal chemists surveyed.[3]
Graph Transformer Neural Networks (GTNNs) Trained on a dataset of 3346 unique Suzuki reactions with 790 distinct conditions.Achieved a three-category classification accuracy (low, medium, high yield) of 76.3% (±0.2%).[4]
Multimodal Transformer-based Model Employed both SMILES representations and calculated chemical descriptors as inputs.The model was able to suggest reaction conditions that achieved 94% of the optimum reported experimental yields.[5]

While these results are promising, it is important to note that the accuracy of predictive models is highly dependent on the quality and diversity of the training data.[6][7] Models trained on biased or limited datasets may not generalize well to novel substrates and conditions.[6] Therefore, a continuous feedback loop between experimental validation and model refinement is crucial for building robust predictive tools.

Experimental and Computational Workflows: A Symbiotic Relationship

The cross-validation of experimental and computational results follows a cyclical process where each component informs and improves the other. High-throughput experimentation generates the large datasets necessary for training and validating predictive models. These models, in turn, guide the design of new experiments, focusing on the most promising areas of the reaction space. This integrated workflow accelerates the optimization process and leads to a deeper understanding of the reaction landscape.

CrossValidationWorkflow cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_design Experimental Design hte High-Throughput Experimentation (HTE) exp_design->hte Reaction Parameters data_acq Data Acquisition (e.g., LC-MS, NMR) hte->data_acq Reaction Outcomes data_cur Data Curation & Featurization data_acq->data_cur Experimental Data ml_model Machine Learning Model Training data_cur->ml_model Training Data pred Prediction of Reaction Outcomes ml_model->pred Trained Model pred->exp_design Optimized Conditions

Figure 1. Integrated workflow for cross-validation of Suzuki coupling.

The Suzuki Coupling Catalytic Cycle: A Mechanistic View

Underlying both experimental outcomes and computational predictions is the fundamental mechanism of the Suzuki coupling reaction. Density Functional Theory (DFT) has been instrumental in elucidating the intricate steps of the catalytic cycle, providing insights that can be used to rationalize reaction performance and guide the development of more efficient catalysts.[8][9][10] The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[11][12]

SuzukiCycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + [R²-B]⁻ pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

References

Safety Operating Guide

Proper Disposal of 2-Methoxycarbonylphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 2-Methoxycarbonylphenylboronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers and scientists handling this compound must be fully aware of its potential hazards to ensure safe handling and disposal. This compound is categorized as a combustible solid and can cause significant irritation upon contact.[1] Adherence to the prescribed personal protective equipment (PPE) and disposal protocols is mandatory to mitigate risks.

Safety and Hazard Summary

Proper handling and storage are crucial in preventing accidents and ensuring a safe laboratory environment. Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2] Avoid the formation of dust and aerosols, and keep the substance away from heat and sources of ignition.[2][3]

Hazard Classification & Safety InformationDescriptionSource
GHS Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][3]
Precautionary Statements (Prevention) Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1][3]
Personal Protective Equipment (PPE) Eyeshields (conforming to EN166 or NIOSH standards), chemical-impermeable gloves, and a Type N95 (US) or equivalent respirator are recommended.[2][3]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[3]
First Aid: Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][3]
First Aid: Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][3]
First Aid: Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][3]
First Aid: Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.[1][2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][3] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2] Under no circumstances should this chemical be discharged into sewer systems or the environment. [2]

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a suitable, clearly labeled, and closed container.[2]

  • Ensure the container is appropriate for solid chemical waste and is kept in a designated, well-ventilated waste accumulation area.

2. Container and Packaging Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4]

  • The rinsate from this process must be collected and disposed of as hazardous chemical waste.[4]

  • After triple-rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or offered for recycling or reconditioning, in accordance with local regulations.[2]

3. Accidental Spill Cleanup:

  • In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[2]

  • Wear the appropriate PPE, including respiratory protection, chemical-impermeable gloves, and safety goggles.[2]

  • For solid spills, sweep up the material and place it into a suitable container for disposal. Avoid generating dust.[1]

  • Prevent the spill from entering drains or waterways.[2]

4. Final Disposal:

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Disposal Workflow

G cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal cluster_decontamination Decontamination A Identify Waste (this compound and contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Respirator) A->B G Triple-Rinse Empty Containers A->G For Empty Containers C Place in a Labeled, Closed Waste Container B->C D Store in Designated Waste Area C->D E Arrange for Licensed Hazardous Waste Collection D->E F Transport to an Approved Waste Disposal Facility E->F H Collect Rinsate as Hazardous Waste G->H I Dispose of Decontaminated Container per Regulations G->I H->C

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 2-Methoxycarbonylphenylboronic acid, a key reagent in many synthetic pathways. Understanding and implementing these procedures will help mitigate risks and ensure operational efficiency.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to avoid potential health hazards. It can cause skin and eye irritation, and may lead to respiratory irritation if inhaled.[1] Adherence to proper PPE protocols is the first line of defense.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or chemical safety glasses with side-shields.[2]Protects against dust particles and accidental splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).Prevents skin contact and subsequent irritation.[1][2]
Body Protection Laboratory coat or other suitable protective clothing.Minimizes the risk of skin exposure on arms and torso.[1]
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or if dust formation is likely. A type N95 (US) or equivalent respirator is recommended.[3]Prevents inhalation of irritating dust particles.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents. The following step-by-step guide outlines the best practices for its use in a laboratory setting.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area 1. Designate Handling Area Ensure a well-ventilated space, preferably a fume hood. gather_ppe 2. Assemble PPE Gather all necessary protective equipment as specified above. prep_area->gather_ppe don_ppe 3. Don PPE Correctly put on all personal protective equipment. gather_ppe->don_ppe weigh 4. Weighing Carefully weigh the required amount, avoiding dust generation. transfer 5. Transfer Transfer the solid to the reaction vessel using appropriate tools. weigh->transfer dissolve 6. Dissolution Add solvent to the solid in the reaction vessel. transfer->dissolve decontaminate 7. Decontaminate Clean all equipment and the work area thoroughly. doff_ppe 8. Doff PPE Remove PPE in the correct order to avoid self-contamination. decontaminate->doff_ppe storage 9. Storage Store the remaining chemical in a tightly closed container in a cool, dry, and well-ventilated place. doff_ppe->storage

A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility. Improper disposal can lead to contamination and potential harm.

Disposal Protocol:

Waste TypeDisposal MethodKey Considerations
Unused/Surplus Chemical Dispose of as hazardous waste through a licensed chemical destruction plant or controlled incineration.[2]Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2]
Contaminated Materials (e.g., gloves, paper towels) Collect in a designated, sealed container and dispose of as hazardous waste.Ensure all contaminated materials are properly contained to prevent exposure.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse.[2]Follow local, regional, and national regulations for hazardous waste disposal.[4]

Logical Flow for Waste Disposal:

start Waste Generated segregate Segregate Waste (Unused chemical, contaminated materials, empty containers) start->segregate label_waste Label Waste Containers Clearly segregate->label_waste store_waste Store Waste in a Designated, Secure Area label_waste->store_waste arrange_disposal Arrange for Professional Disposal (Licensed hazardous waste contractor) store_waste->arrange_disposal document Document Disposal (Maintain records as per regulations) arrange_disposal->document

A logical diagram illustrating the proper disposal process for chemical waste.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the chemical before commencing any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.